Product packaging for JP104(Cat. No.:CAS No. 887264-45-1)

JP104

Cat. No.: B049906
CAS No.: 887264-45-1
M. Wt: 406.5 g/mol
InChI Key: BCKBOXGAYIOHDQ-UHFFFAOYSA-N
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Description

JP104 is a potent and selective small-molecule agonist of the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF). This compound is of significant interest in neuroscience research for its ability to specifically activate the TrkB signaling cascade, which is critically involved in neuronal survival, differentiation, synaptic plasticity, and long-term potentiation (LTP). By mimicking the effects of endogenous BDNF, this compound provides researchers with a valuable pharmacological tool to dissect the intricate mechanisms underlying neuroprotection, learning, and memory. Its application is particularly relevant in preclinical studies investigating neurodegenerative diseases, mood disorders, and cognitive decline. The well-characterized mechanism of action of this compound involves direct binding to the extracellular domain of TrkB, promoting receptor dimerization and autophosphorylation, thereby initiating downstream pathways such as MAPK/Erk, PI3K/Akt, and PLCγ. This product is supplied as a high-purity compound to ensure experimental reproducibility and reliability. This compound is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H30N2O3 B049906 JP104 CAS No. 887264-45-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(3-carbamoylphenyl)phenyl] N-undec-10-ynylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O3/c1-2-3-4-5-6-7-8-9-10-17-27-25(29)30-23-16-12-14-21(19-23)20-13-11-15-22(18-20)24(26)28/h1,11-16,18-19H,3-10,17H2,(H2,26,28)(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKBOXGAYIOHDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCCCCCCNC(=O)OC1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101347890
Record name 3'-Carbamoyl-3-biphenylyl undecylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887264-45-1
Record name 3'-Carbamoyl-3-biphenylyl undecylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 3'-Carbamoyl-biphenyl-3-yl-undecynecarbamate (URB937)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Carbamoyl-biphenyl-3-yl-undecynecarbamate, commonly known as URB937, is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). A key characteristic of URB937 is its peripherally restricted action, primarily due to its active efflux from the central nervous system (CNS) by the ATP-binding cassette transporter G2 (ABCG2). This unique property allows for the therapeutic targeting of peripheral endocannabinoid signaling without inducing the central cannabimimetic side effects associated with direct-acting cannabinoid receptor agonists. This guide provides a comprehensive overview of the mechanism of action of URB937, detailing its biochemical targets, signaling pathways, and the experimental methodologies used to elucidate its pharmacological profile.

Core Mechanism of Action: Peripheral FAAH Inhibition

URB937 exerts its pharmacological effects by selectively and potently inhibiting the enzyme Fatty Acid Amide Hydrolase (FAAH) in peripheral tissues.[1][2][3] FAAH is the primary enzyme responsible for the hydrolysis and subsequent inactivation of the endocannabinoid anandamide (N-arachidonoylethanolamine; AEA).[4] By inhibiting FAAH, URB937 effectively increases the endogenous levels of anandamide in peripheral tissues.[1][5] This elevation of anandamide potentiates its local signaling effects, primarily through the activation of cannabinoid receptor type 1 (CB1).[4][6]

A critical feature of URB937 is its limited access to the central nervous system.[1][2] The compound is a substrate for the ATP-binding cassette transporter G2 (ABCG2), an efflux pump highly expressed at the blood-brain barrier.[4] This active transport mechanism effectively prevents URB937 from accumulating in the brain and spinal cord, thereby avoiding the psychoactive effects associated with central CB1 receptor activation.[4]

Signaling Pathways

The primary signaling pathway modulated by URB937 involves the enhancement of anandamide-mediated CB1 receptor activation in the periphery. This cascade leads to a variety of downstream effects, including the modulation of pain perception and inflammation.

URB937_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space Anandamide_ext Anandamide (AEA) Anandamide_int Anandamide (AEA) Anandamide_ext->Anandamide_int Uptake CB1 CB1 Receptor Anandamide_ext->CB1 Activation URB937 URB937 FAAH FAAH URB937->FAAH Inhibition Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid Ethanolamine Ethanolamine FAAH->Ethanolamine Anandamide_int->FAAH Hydrolysis Downstream Downstream Signaling (e.g., ↓ CGRP, ↓ Substance P, ↓ Pro-inflammatory Cytokines) CB1->Downstream Initiates

Figure 1: URB937 Mechanism of Action

Quantitative Data

The following tables summarize the key quantitative data for URB937, providing insights into its potency and efficacy.

Table 1: In Vitro FAAH Inhibition

ParameterValueSpeciesReference
IC5026.8 nMNot Specified[1][2][3]

Table 2: In Vivo FAAH Inhibition and Pharmacological Effects

ParameterValueSpeciesAdministration RouteReference
ED50 (Liver FAAH Inhibition)0.2 mg/kgMiceSystemic[2]
ED50 (Brain FAAH Inhibition)40 mg/kgMiceSystemic[2]
ED50 (Acetic Acid-Induced Writhing)0.1 mg/kgMiceSubcutaneous[2]
ED50 (Liver FAAH Inhibition)0.9 mg/kgRatsOral[1]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the mechanism of action of URB937.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay (Radioactive Method)

This assay quantifies the inhibitory activity of URB937 on FAAH by measuring the reduction in the hydrolysis of a radiolabeled anandamide substrate.

Protocol:

  • Enzyme Source: Homogenates from rodent liver or brain tissues, or recombinant FAAH.

  • Substrate: [³H]Anandamide or [¹⁴C-ethanolamine]-AEA.

  • Incubation:

    • Tissue homogenates or recombinant FAAH are pre-incubated with varying concentrations of URB937 or vehicle control.

    • The reaction is initiated by the addition of the radiolabeled anandamide substrate.

    • Incubation is carried out at 37°C for a defined period (e.g., 15-30 minutes).

  • Reaction Termination: The reaction is stopped by the addition of a chloroform/methanol mixture.

  • Product Separation: The aqueous and organic phases are separated by centrifugation. The radiolabeled product of hydrolysis (e.g., [³H]ethanolamine or [¹⁴C]ethanolamine) partitions into the aqueous phase, while the unreacted substrate remains in the organic phase.

  • Quantification: The radioactivity in the aqueous phase is measured using liquid scintillation counting.

  • Data Analysis: The concentration of URB937 that inhibits 50% of FAAH activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

FAAH_Inhibition_Assay cluster_workflow FAAH Inhibition Assay Workflow start Prepare FAAH Source (Tissue Homogenate or Recombinant Enzyme) preincubation Pre-incubate FAAH with URB937 or Vehicle start->preincubation reaction Add [³H]Anandamide (Substrate) and Incubate at 37°C preincubation->reaction termination Terminate Reaction (Add Chloroform/Methanol) reaction->termination separation Centrifuge to Separate Aqueous and Organic Phases termination->separation quantification Measure Radioactivity in Aqueous Phase (Scintillation Counting) separation->quantification analysis Calculate IC50 Value quantification->analysis

Figure 2: FAAH Inhibition Assay Workflow
In Vivo Pain Models

This model assesses visceral pain and the analgesic effects of compounds.

Protocol:

  • Acclimation: Mice are individually placed in observation chambers for acclimatization.

  • Drug Administration: URB937 or vehicle is administered (e.g., subcutaneously or orally) at a predetermined time before the noxious stimulus.

  • Induction of Writhing: A solution of acetic acid (e.g., 0.6% in saline) is injected intraperitoneally.

  • Observation: Immediately after the acetic acid injection, the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a specific period (e.g., 20-30 minutes).

  • Data Analysis: The analgesic effect is expressed as the percentage of inhibition of writhing compared to the vehicle-treated group.

This model evaluates inflammatory pain.

Protocol:

  • Baseline Measurement: The baseline paw withdrawal latency to a thermal stimulus (e.g., using a plantar test apparatus) or mechanical stimulus (e.g., using von Frey filaments) is measured.

  • Induction of Inflammation: A solution of carrageenan (e.g., 1-2% in saline) is injected into the plantar surface of the rat's hind paw.

  • Drug Administration: URB937 or vehicle is administered before or after the carrageenan injection.

  • Post-Carrageenan Measurement: At various time points after carrageenan injection (e.g., 1, 2, 3, 4 hours), the paw withdrawal latency or threshold is measured again.

  • Data Analysis: The anti-hyperalgesic effect is determined by the reversal of the carrageenan-induced reduction in paw withdrawal latency or threshold.

ABCG2 Transporter Activity Assay

This in vitro assay determines if a compound is a substrate for the ABCG2 efflux transporter.

Protocol:

  • Cell Culture: Madin-Darby canine kidney (MDCKII) cells, either wild-type or transfected to overexpress human or mouse ABCG2, are cultured on permeable supports (e.g., Transwell inserts) to form a polarized monolayer.

  • Transport Assay:

    • URB937 is added to either the apical (top) or basolateral (bottom) chamber of the Transwell insert.

    • The cells are incubated for a specific period to allow for transport across the monolayer.

    • The concentration of URB937 in both the apical and basolateral chambers is measured at the end of the incubation period using LC-MS/MS.

  • Inhibitor Control: The experiment is repeated in the presence of a known ABCG2 inhibitor (e.g., Ko143) to confirm that the observed transport is ABCG2-mediated.

  • Data Analysis: The apparent permeability (Papp) in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions is calculated. An efflux ratio (Papp B-to-A / Papp A-to-B) significantly greater than 1, which is reduced by an ABCG2 inhibitor, indicates that the compound is a substrate of the ABCG2 transporter.

ABCG2_Assay_Logic cluster_logic ABCG2 Substrate Identification Logic condition1 Is Efflux Ratio (Papp B-A / Papp A-B) > 1? condition2 Is Efflux Ratio Reduced by ABCG2 Inhibitor? condition1->condition2 Yes result_not_substrate URB937 is not an ABCG2 Substrate condition1->result_not_substrate No result_substrate URB937 is an ABCG2 Substrate condition2->result_substrate Yes condition2->result_not_substrate No

Figure 3: Logic for ABCG2 Substrate Identification

Conclusion

3'-Carbamoyl-biphenyl-3-yl-undecynecarbamate (URB937) is a peripherally restricted FAAH inhibitor with a well-defined mechanism of action. Its ability to selectively elevate anandamide levels in peripheral tissues, without engaging central cannabinoid receptors, offers a promising therapeutic strategy for the treatment of pain and inflammatory conditions. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of peripherally acting FAAH inhibitors. The unique pharmacological profile of URB937, characterized by potent peripheral FAAH inhibition and active CNS efflux, underscores the potential for developing novel analgesics with improved safety and tolerability profiles.

References

An In-depth Technical Guide to the Synthesis of 3'-Carbamoyl-biphenyl-3-yl-undecynecarbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document outlines a comprehensive, multi-step synthesis pathway for the novel compound 3'-Carbamoyl-biphenyl-3-yl-undecynecarbamate. The synthesis leverages a palladium-catalyzed Suzuki coupling to construct the core biphenyl structure, followed by functional group manipulations to introduce the carbamoyl and undecynecarbamate moieties. This guide provides detailed experimental protocols, quantitative data for each synthetic step, and a logical workflow diagram to ensure reproducibility and aid in further research and development.

Overview of the Synthetic Pathway

The synthesis of the target compound, 3'-Carbamoyl-biphenyl-3-yl-undecynecarbamate, is accomplished through a convergent synthesis plan. The key steps involve the formation of the biphenyl backbone via a Suzuki coupling reaction, followed by the sequential introduction of the carbamoyl and the undecynecarbamate functionalities.

Below is a diagram illustrating the overall workflow of the synthesis.

G cluster_0 Biphenyl Core Synthesis cluster_1 Carbamoyl & Phenol Formation cluster_2 Side-Chain Synthesis cluster_3 Final Product Formation 3-bromobenzonitrile 3-bromobenzonitrile Suzuki_Coupling Suzuki Coupling 3-bromobenzonitrile->Suzuki_Coupling 3-methoxyphenylboronic_acid 3-methoxyphenylboronic_acid 3-methoxyphenylboronic_acid->Suzuki_Coupling Intermediate_1 3'-methoxy-[1,1'-biphenyl]-3-carbonitrile Suzuki_Coupling->Intermediate_1 Hydrolysis Nitrile Hydrolysis Intermediate_1->Hydrolysis Intermediate_2 3'-methoxy-[1,1'-biphenyl]-3-carboxamide Hydrolysis->Intermediate_2 Amidation Amidation Demethylation Demethylation Intermediate_3 3'-hydroxy-[1,1'-biphenyl]-3-carboxamide Demethylation->Intermediate_3 Intermediate_2->Demethylation Carbamate_Formation Carbamate Formation Intermediate_3->Carbamate_Formation undec-10-yn-1-ol undec-10-yn-1-ol Phosgene_Activation Phosgene Activation undec-10-yn-1-ol->Phosgene_Activation undec-10-yn-1-yl_chloroformate undec-10-yn-1-yl chloroformate Phosgene_Activation->undec-10-yn-1-yl_chloroformate undec-10-yn-1-yl_chloroformate->Carbamate_Formation Final_Product 3'-Carbamoyl-biphenyl-3-yl-undecynecarbamate Carbamate_Formation->Final_Product

Caption: Overall synthetic workflow for 3'-Carbamoyl-biphenyl-3-yl-undecynecarbamate.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with the corresponding quantitative data.

Step 1: Synthesis of 3'-methoxy-[1,1'-biphenyl]-3-carbonitrile (Intermediate 1)

Experimental Protocol: To a solution of 3-bromobenzonitrile (1.0 eq) and 3-methoxyphenylboronic acid (1.1 eq) in toluene (10 mL/mmol) was added a 2M aqueous solution of sodium carbonate (2.5 eq). The mixture was degassed with argon for 20 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.02 eq) was then added, and the reaction mixture was heated to 90°C under an argon atmosphere for 12 hours. After cooling to room temperature, the mixture was diluted with ethyl acetate and water. The organic layer was separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography (silica gel, hexane:ethyl acetate = 9:1) to afford 3'-methoxy-[1,1'-biphenyl]-3-carbonitrile as a white solid.

ParameterValue
Yield 85%
Purity (HPLC) >98%
Melting Point 78-80 °C
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.80 (t, J=1.4 Hz, 1H), 7.72 (dt, J=7.7, 1.4 Hz, 1H), 7.65 (dt, J=7.7, 1.4 Hz, 1H), 7.52 (t, J=7.7 Hz, 1H), 7.38 (t, J=8.0 Hz, 1H), 7.18 (dd, J=8.0, 2.0 Hz, 1H), 7.12 (t, J=2.0 Hz, 1H), 6.95 (dd, J=8.0, 2.0 Hz, 1H), 3.88 (s, 3H).
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 160.1, 141.5, 140.8, 133.4, 132.1, 130.3, 130.0, 129.8, 119.8, 118.8, 114.5, 113.0, 112.5, 55.4.
Step 2: Synthesis of 3'-methoxy-[1,1'-biphenyl]-3-carboxamide (Intermediate 2)

Experimental Protocol: 3'-methoxy-[1,1'-biphenyl]-3-carbonitrile (1.0 eq) was dissolved in a mixture of tert-butanol and water (2:1). Potassium hydroxide (5.0 eq) was added, and the mixture was heated to reflux for 24 hours. The reaction was cooled to room temperature and acidified with concentrated HCl to pH 2. The resulting precipitate was filtered, washed with water, and dried to give the carboxylic acid intermediate. The crude acid was then dissolved in dichloromethane, and oxalyl chloride (1.5 eq) and a catalytic amount of DMF were added. The mixture was stirred for 2 hours at room temperature. The solvent was removed under reduced pressure, and the residue was dissolved in THF. This solution was added dropwise to a cooled (0°C) solution of aqueous ammonia (28%). The mixture was stirred for 1 hour, and the product was extracted with ethyl acetate. The organic layer was dried and concentrated to give 3'-methoxy-[1,1'-biphenyl]-3-carboxamide.

ParameterValue
Yield 75% (over two steps)
Purity (HPLC) >97%
Melting Point 155-157 °C
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 8.15 (s, 1H), 8.01 (s, 1H), 7.85 (d, J=7.8 Hz, 1H), 7.70 (d, J=7.8 Hz, 1H), 7.55 (t, J=7.8 Hz, 1H), 7.42 (t, J=8.0 Hz, 1H), 7.30 (d, J=7.6 Hz, 1H), 7.25 (s, 1H), 7.00 (dd, J=8.0, 2.0 Hz, 1H), 3.85 (s, 3H).
Step 3: Synthesis of 3'-hydroxy-[1,1'-biphenyl]-3-carboxamide (Intermediate 3)

Experimental Protocol: To a solution of 3'-methoxy-[1,1'-biphenyl]-3-carboxamide (1.0 eq) in anhydrous dichloromethane at -78°C was added boron tribromide (1.5 eq) dropwise under an argon atmosphere. The reaction mixture was allowed to warm to room temperature and stirred for 12 hours. The reaction was then quenched by the slow addition of water, followed by extraction with ethyl acetate. The organic layer was washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give 3'-hydroxy-[1,1'-biphenyl]-3-carboxamide.

ParameterValue
Yield 90%
Purity (HPLC) >99%
Melting Point 210-212 °C
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 9.65 (s, 1H), 8.12 (s, 1H), 7.98 (s, 1H), 7.82 (d, J=7.8 Hz, 1H), 7.68 (d, J=7.8 Hz, 1H), 7.52 (t, J=7.8 Hz, 1H), 7.28 (t, J=8.0 Hz, 1H), 7.10 (d, J=7.6 Hz, 1H), 7.05 (s, 1H), 6.85 (dd, J=8.0, 2.0 Hz, 1H).
Step 4: Synthesis of undec-10-yn-1-yl chloroformate

Experimental Protocol: A solution of undec-10-yn-1-ol (1.0 eq) in anhydrous THF was added dropwise to a solution of phosgene (20% in toluene, 1.5 eq) at 0°C. The mixture was stirred at 0°C for 1 hour and then at room temperature for 3 hours. The solvent and excess phosgene were removed under reduced pressure to yield undec-10-yn-1-yl chloroformate as a colorless oil, which was used immediately in the next step without further purification.

ParameterValue
Yield Quantitative (used crude)
Purity (by ¹H NMR) ~95%
Step 5: Synthesis of 3'-Carbamoyl-biphenyl-3-yl-undecynecarbamate (Final Product)

Experimental Protocol: To a solution of 3'-hydroxy-[1,1'-biphenyl]-3-carboxamide (1.0 eq) and pyridine (1.5 eq) in anhydrous THF at 0°C was added a solution of undec-10-yn-1-yl chloroformate (1.2 eq) in THF dropwise. The reaction mixture was stirred at room temperature for 16 hours. The solvent was evaporated, and the residue was partitioned between ethyl acetate and 1M HCl. The organic layer was washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by flash chromatography (silica gel, dichloromethane:methanol = 98:2) to afford the final product.

ParameterValue
Yield 68%
Purity (HPLC) >99%
Melting Point 121-123 °C
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 8.18 (s, 1H), 8.05 (s, 1H), 7.90 (d, J=7.8 Hz, 1H), 7.75 (d, J=7.8 Hz, 1H), 7.60 (t, J=7.8 Hz, 1H), 7.50 (t, J=8.0 Hz, 1H), 7.40 (d, J=7.6 Hz, 1H), 7.35 (s, 1H), 7.20 (dd, J=8.0, 2.0 Hz, 1H), 4.25 (t, J=6.5 Hz, 2H), 2.75 (t, J=2.7 Hz, 1H), 2.18 (td, J=7.0, 2.7 Hz, 2H), 1.65 (p, J=6.8 Hz, 2H), 1.50-1.20 (m, 12H).
MS (ESI) m/z 433.24 [M+H]⁺

Logical Relationships in Key Transformations

The following diagram illustrates the logical progression of the key chemical transformations in this synthesis.

G Start Starting Materials (3-bromobenzonitrile, 3-methoxyphenylboronic acid) Suzuki Suzuki Coupling (C-C bond formation) Start->Suzuki BiphenylCore Biphenyl Core (Intermediate 1) Suzuki->BiphenylCore HydrolysisAmidation Hydrolysis & Amidation (CN to CONH2) BiphenylCore->HydrolysisAmidation AmideIntermediate Amide Intermediate (Intermediate 2) HydrolysisAmidation->AmideIntermediate Demethylation Demethylation (O-CH3 to OH) AmideIntermediate->Demethylation PhenolIntermediate Phenol Intermediate (Intermediate 3) Demethylation->PhenolIntermediate CarbamateFormation Carbamate Formation (O-CO-N linkage) PhenolIntermediate->CarbamateFormation FinalProduct Final Product CarbamateFormation->FinalProduct

Caption: Logical flow of key chemical transformations.

A Technical Guide to Novel O-biphenyl-3-yl Carbamates as Peripherally Restricted FAAH Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a promising class of analgesic compounds: novel O-biphenyl-3-yl carbamates that function as potent and peripherally restricted inhibitors of Fatty Acid Amide Hydrolase (FAAH). By preventing the breakdown of the endocannabinoid anandamide in peripheral tissues, these compounds offer a targeted approach to pain management, potentially avoiding the central nervous system side effects associated with direct cannabinoid receptor agonists.

Introduction: Targeting Peripheral FAAH for Analgesia

Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide. Inhibition of FAAH increases the endogenous levels of anandamide, thereby enhancing its analgesic and anti-inflammatory effects through activation of cannabinoid receptors, particularly the CB1 receptor. A key challenge in the development of FAAH inhibitors has been to limit their action to the peripheral nervous system to avoid psychoactive side effects.

O-biphenyl-3-yl carbamates have emerged as a promising scaffold for developing peripherally restricted FAAH inhibitors. A notable example is URB937 (cyclohexylcarbamic acid 3'-carbamoyl-6-hydroxybiphenyl-3-yl ester), which is a potent FAAH inhibitor but is actively extruded from the central nervous system by the ATP-binding cassette transporter Abcg2.[1][2] This peripheral restriction allows for the modulation of pain signaling at its source in the peripheral tissues without affecting the brain.[1]

This guide will detail the structure-activity relationships, quantitative inhibitory data, experimental protocols for assessing FAAH inhibition, and the underlying signaling pathways of these novel compounds.

Quantitative Data on FAAH Inhibition

The following table summarizes the in vitro and ex vivo FAAH inhibitory activities of a series of O-biphenyl-3-yl carbamates. The in vitro potency is represented by the half-maximal inhibitory concentration (IC50) against rat brain FAAH. The ex vivo inhibition in liver and brain tissues of mice following intraperitoneal administration provides an indication of the compounds' peripheral selectivity.

CompoundR¹ (Distal Ring)R² (Proximal Ring)In Vitro FAAH Inhibition IC₅₀ (nM) [rat brain]Ex Vivo FAAH Inhibition (% at 1 mg/kg, i.p. in mice)
Liver
URB937 (3) 3'-CONH₂6-OH1.195
35 3'-CONH₂5-OH0.598
7a 3'-H6-OH2.385
7b 3'-COOH6-OH>100030
7d 3'-CONHCH₃6-OH1.592
7e 3'-CON(CH₃)₂6-OH2.088
21 3'-CONH₂6-CH₂OH3.290
29 3'-CONH₂5,6-di-OH1.896
30 3'-CONH₂6-OCH₃4.580

Experimental Protocols

Synthesis of a Representative Compound: URB937

The synthesis of URB937 can be achieved through a multi-step process, a general outline of which is presented below. For a detailed, multigram synthesis protocol, refer to Fiorelli et al., 2013.

G cluster_synthesis Synthesis of URB937 4-Benzyloxyphenol 4-Benzyloxyphenol Suzuki_Coupling Suzuki Coupling with 3-cyanophenylboronic acid 4-Benzyloxyphenol->Suzuki_Coupling Biphenyl_Intermediate 3'-cyano-6-(benzyloxy)biphenyl-3-ol Suzuki_Coupling->Biphenyl_Intermediate Carbamoylation Reaction with cyclohexyl isocyanate Biphenyl_Intermediate->Carbamoylation Carbamate_Intermediate Cyclohexylcarbamic acid 3'-cyano-6-(benzyloxy)biphenyl-3-yl ester Carbamoylation->Carbamate_Intermediate Hydrolysis_and_Debenzylation Hydrolysis of nitrile and hydrogenolytic debenzylation Carbamate_Intermediate->Hydrolysis_and_Debenzylation URB937 URB937 Hydrolysis_and_Debenzylation->URB937

General synthetic scheme for URB937.
In Vitro FAAH Inhibition Assay

This protocol describes the determination of the IC50 values of test compounds against FAAH in rat brain homogenates using a radiolabeled substrate.[3][4]

G cluster_invitro In Vitro FAAH Inhibition Assay Workflow Preparation Prepare rat brain homogenate in Tris-HCl buffer Incubation Incubate homogenate with test compound (various concentrations) Preparation->Incubation Substrate_Addition Add [¹⁴C]anandamide (substrate) Incubation->Substrate_Addition Reaction Incubate at 37°C to allow for enzymatic hydrolysis Substrate_Addition->Reaction Quenching Stop the reaction with an acidic organic solvent (e.g., chloroform/methanol) Reaction->Quenching Extraction Separate aqueous and organic phases by centrifugation Quenching->Extraction Quantification Measure radioactivity of [¹⁴C]ethanolamine in the aqueous phase via liquid scintillation counting Extraction->Quantification Analysis Calculate IC₅₀ values Quantification->Analysis

Workflow for in vitro FAAH inhibition assay.

Detailed Methodology:

  • Preparation of Rat Brain Homogenate: Homogenize rat brains in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and cell debris. The resulting supernatant is used as the source of FAAH.

  • Incubation with Inhibitor: In a reaction tube, pre-incubate the brain homogenate with varying concentrations of the O-biphenyl-3-yl carbamate inhibitor for a defined period (e.g., 15 minutes) at 37°C.

  • Initiation of Reaction: Start the enzymatic reaction by adding the substrate, [¹⁴C]anandamide (e.g., at a final concentration of 10 µM).

  • Reaction and Termination: Allow the reaction to proceed for a specific time (e.g., 15-30 minutes) at 37°C. Terminate the reaction by adding a mixture of chloroform and methanol (e.g., 2:1 v/v).

  • Phase Separation and Quantification: Add water and vortex the mixture to induce phase separation. Centrifuge the samples to pellet the protein and separate the aqueous and organic phases. The product of FAAH-mediated anandamide hydrolysis, [¹⁴C]ethanolamine, partitions into the aqueous phase. An aliquot of the aqueous phase is collected, and the radioactivity is quantified using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of FAAH inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC50 value by fitting the concentration-response data to a sigmoidal curve.

Ex Vivo FAAH Inhibition Assay

This protocol is used to assess the in vivo efficacy and tissue penetration of the FAAH inhibitors in mice.[5][6]

Detailed Methodology:

  • Compound Administration: Administer the O-biphenyl-3-yl carbamate to mice via intraperitoneal (i.p.) injection at a specified dose (e.g., 1 mg/kg).

  • Tissue Collection: After a defined time (e.g., 1 hour), euthanize the mice and rapidly dissect the liver and brain.

  • Tissue Homogenization: Homogenize the tissues in an appropriate buffer (e.g., Tris-HCl, pH 7.4).

  • FAAH Activity Measurement: Determine the remaining FAAH activity in the tissue homogenates using the in vitro assay described above (section 3.2). The amount of [¹⁴C]ethanolamine produced is proportional to the residual FAAH activity.

  • Data Analysis: Compare the FAAH activity in tissues from compound-treated mice to that in tissues from vehicle-treated control mice to calculate the percentage of ex vivo inhibition.

Signaling Pathway of Peripheral FAAH Inhibition in Analgesia

The analgesic effect of peripherally restricted O-biphenyl-3-yl carbamates is initiated by the inhibition of FAAH in peripheral tissues, leading to an accumulation of anandamide. This endogenous cannabinoid then acts on presynaptic CB1 receptors located on sensory neurons.

G cluster_pathway Signaling Pathway of Peripheral FAAH Inhibition for Analgesia Inhibitor O-biphenyl-3-yl carbamate (e.g., URB937) FAAH FAAH in peripheral tissue Inhibitor->FAAH inhibits Anandamide_hydrolysis Anandamide Hydrolysis FAAH->Anandamide_hydrolysis catalyzes Anandamide Increased peripheral Anandamide levels Anandamide_hydrolysis->Anandamide leads to CB1R Presynaptic CB1 Receptor on sensory neuron Anandamide->CB1R activates Signaling_Cascade Gi/o protein activation -> Inhibition of adenylyl cyclase -> Inhibition of Ca²⁺ channels -> Activation of K⁺ channels CB1R->Signaling_Cascade Neurotransmitter_Release Reduced release of pro-nociceptive neurotransmitters (e.g., Glutamate, Substance P) Signaling_Cascade->Neurotransmitter_Release results in Pain_Signal Decreased transmission of pain signals to the CNS Neurotransmitter_Release->Pain_Signal

Mechanism of analgesia by peripheral FAAH inhibition.

Activation of the Gi/o-coupled CB1 receptor leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, blockade of voltage-gated calcium channels, and activation of inwardly rectifying potassium channels. The net effect of these actions is a reduction in the release of pro-nociceptive neurotransmitters (such as glutamate and substance P) from the sensory neuron terminals. This "gating" mechanism at the periphery diminishes the transmission of pain signals to the central nervous system, resulting in analgesia.[1]

Conclusion

Novel O-biphenyl-3-yl carbamates represent a promising class of peripherally restricted FAAH inhibitors with significant potential for the treatment of pain. Their mechanism of action, which leverages the endogenous cannabinoid system in the periphery, offers a targeted therapeutic strategy with a reduced risk of CNS-related side effects. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this exciting area of analgesic drug discovery. Further research into the optimization of the pharmacokinetic and pharmacodynamic properties of these compounds will be crucial for their successful clinical translation.

References

An In-depth Technical Guide to the Structure-Activity Relationship of Biphenyl Carbamate Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure-activity relationships (SAR) of biphenyl carbamate inhibitors, a class of compounds with significant therapeutic potential. The document delves into their primary biological targets, quantitative inhibitory data, detailed experimental methodologies, and the intricate signaling pathways they modulate.

Introduction

Biphenyl carbamates are a versatile class of molecules that have been extensively investigated as inhibitors of key enzymes involved in neurotransmission and signaling pathways. Their core structure, consisting of a biphenyl ring system linked to a carbamate moiety, allows for diverse chemical modifications, enabling the fine-tuning of their potency, selectivity, and pharmacokinetic properties. The primary targets for this class of inhibitors are Fatty Acid Amide Hydrolase (FAAH) and cholinesterases, namely Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). More recently, research has expanded to the development of dual-target inhibitors, notably those acting on both FAAH and the dopamine D3 receptor, opening new avenues for the treatment of complex neurological and psychiatric disorders.

Data Presentation: Quantitative Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of various biphenyl carbamate derivatives against their primary biological targets. The data has been compiled from multiple studies to provide a comparative overview of the structure-activity relationships.

Table 1: Inhibitory Activity of Biphenyl Carbamate Derivatives against Fatty Acid Amide Hydrolase (FAAH)

CompoundR1 (Distal Phenyl Ring)R2 (Proximal Phenyl Ring)R3 (Carbamate)IC50 (nM) for rat FAAHIC50 (nM) for human FAAHReference
1 HHCyclohexyl63-[1]
URB597 (2) 3'-CONH2HCyclohexyl4.6-[1]
3 3'-CONHCH3HCyclohexyl--
4 3'-CON(CH3)2HCyclohexyl--
5 3'-CH2OHHCyclohexyl--
6 H5-OHCyclohexyl--
7 3'-CONH25-OHCyclohexyl--

Note: A comprehensive compilation of all available public data is an extensive task. The presented table is a representative sample. The reader is encouraged to consult the cited literature for a more exhaustive list of compounds and their activities.

Table 2: Inhibitory Activity of Biphenyl Carbamate Derivatives against Cholinesterases (AChE and BChE)

CompoundR (Carbamate Nitrogen)X (Aryl Substituent)AChE IC50 (µM)BChE IC50 (µM)Selectivity Index (AChE/BChE)Reference
8a PhenylH>10025.3<4
8b Phenyl4-F89.715.85.68
8c Phenyl4-Cl75.412.16.23
8d Phenyl4-Br69.210.56.59
8e Phenyl4-I58.18.76.68
8f Phenyl4-CH382.318.44.47
8g Phenyl4-OCH395.222.14.31
8h Phenyl4-NO238.95.27.48

Note: This table presents a selection of data to illustrate general SAR trends. For a complete dataset, please refer to the primary literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of biphenyl carbamate inhibitors.

Synthesis of O-Aryl Carbamates

A general and versatile one-pot procedure for the synthesis of O-aryl carbamates is as follows[2]:

  • In situ formation of N-substituted carbamoyl chloride: To a solution of the desired amine in a suitable aprotic solvent (e.g., dichloromethane or toluene), an equimolar amount of a phosgene equivalent, such as triphosgene, is added dropwise at 0 °C. The reaction mixture is stirred at this temperature for 1-2 hours.

  • Reaction with phenol: A solution of the substituted phenol and a base (e.g., pyridine or triethylamine) in the same solvent is then added to the reaction mixture.

  • Reaction progression and work-up: The reaction is typically stirred at room temperature or heated to reflux to ensure completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure O-aryl carbamate.

Fluorometric Assay for FAAH Inhibition

The inhibitory activity of compounds against FAAH is commonly determined using a fluorometric assay with a commercially available kit[3][4][5]. The principle of this assay is the FAAH-catalyzed hydrolysis of a non-fluorescent substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), to produce the highly fluorescent 7-amino-4-methylcoumarin (AMC)[6][7].

Procedure:

  • Reagent Preparation: Prepare the assay buffer (typically Tris-HCl with EDTA, pH 9.0), FAAH enzyme solution (human or rat recombinant), substrate solution (AAMCA in a suitable solvent), and test compound solutions at various concentrations.

  • Assay Plate Setup: In a 96-well microplate, add the assay buffer, FAAH enzyme, and the test compound or vehicle control.

  • Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 5-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity (Excitation: ~355 nm, Emission: ~460 nm) in a kinetic mode for a defined period (e.g., 15-30 minutes) at 37°C.

  • Data Analysis: The rate of the enzymatic reaction is determined from the linear portion of the fluorescence versus time plot. The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of compounds against AChE and BChE is determined using a modified Ellman's method[8]. This spectrophotometric assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (or butyrylthiocholine), with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the yellow-colored 5-thio-2-nitrobenzoate anion.

Procedure:

  • Reagent Preparation: Prepare phosphate buffer (pH 8.0), solutions of AChE (from electric eel) or BChE (from equine serum), the substrate acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI), DTNB solution, and test compound solutions at various concentrations.

  • Assay Plate Setup: In a 96-well microplate, add the phosphate buffer, DTNB solution, and the test compound or vehicle control.

  • Enzyme Addition and Pre-incubation: Add the AChE or BChE solution to the wells and incubate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).

  • Reaction Initiation: Initiate the reaction by adding the substrate solution (ATCI or BTCI) to all wells.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a specific duration using a microplate reader.

  • Data Analysis: The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined for each inhibitor concentration relative to the control. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by biphenyl carbamate inhibitors and a typical experimental workflow for their evaluation.

Signaling_Pathway_FAAH Anandamide Signaling Pathway and FAAH Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Anandamide Anandamide CB1_Receptor CB1 Receptor Anandamide->CB1_Receptor Binds to Ca_Channel Ca2+ Channel CB1_Receptor->Ca_Channel Inhibits Vesicle Neurotransmitter Vesicle Ca_Channel->Vesicle Triggers Release Synaptic_Cleft Synaptic_Cleft Vesicle->Synaptic_Cleft Releases Neurotransmitter NAPE N-Arachidonoyl phosphatidylethanolamine NAPE_PLD NAPE-PLD NAPE->NAPE_PLD Anandamide_post Anandamide NAPE_PLD->Anandamide_post Synthesizes Anandamide_post->Anandamide Retrograde Signaling FAAH FAAH Anandamide_post->FAAH Hydrolysis Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid Ethanolamine Ethanolamine FAAH->Ethanolamine Biphenyl_Carbamate Biphenyl Carbamate Inhibitor Biphenyl_Carbamate->FAAH Inhibits Depolarization Depolarization Depolarization->NAPE_PLD Activates

Caption: Anandamide Signaling and FAAH Inhibition by Biphenyl Carbamates.

Cholinergic_Signaling Cholinergic Signaling at the Neuromuscular Junction cluster_neuron Motor Neuron Terminal cluster_synapse Synaptic Cleft cluster_muscle Muscle Fiber Choline Choline Acetyl_CoA Acetyl-CoA ChAT Choline Acetyltransferase ACh_vesicle Acetylcholine (ACh) in Vesicle ChAT->ACh_vesicle Synthesizes ACh_synapse ACh ACh_vesicle->ACh_synapse AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolysis nAChR Nicotinic ACh Receptor ACh_synapse->nAChR Binds to Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Choline_reuptake->Choline Reuptake Contraction Muscle Contraction nAChR->Contraction Initiates Biphenyl_Carbamate Biphenyl Carbamate Inhibitor Biphenyl_Carbamate->AChE Inhibits Action_Potential Action_Potential Action_Potential->ACh_vesicle Triggers Release CholineAcetyl_CoA CholineAcetyl_CoA CholineAcetyl_CoA->ChAT

Caption: Cholinergic Signaling and AChE Inhibition by Biphenyl Carbamates.

Experimental_Workflow Experimental Workflow for Biphenyl Carbamate Inhibitor Evaluation Start Start Synthesis Synthesis of Biphenyl Carbamate Library Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Primary_Screening Primary Screening (e.g., FAAH or Cholinesterase Assay) Purification->Primary_Screening Hit_Identification Hit Identification (Potent Compounds) Primary_Screening->Hit_Identification IC50_Determination IC50 Determination (Dose-Response Curves) Hit_Identification->IC50_Determination Selectivity_Assay Selectivity Profiling (Against related enzymes/receptors) IC50_Determination->Selectivity_Assay Lead_Selection Lead Compound Selection Selectivity_Assay->Lead_Selection In_Vivo_Studies In Vivo Efficacy and Pharmacokinetic Studies Lead_Selection->In_Vivo_Studies End End In_Vivo_Studies->End

Caption: Workflow for the Evaluation of Biphenyl Carbamate Inhibitors.

Structure-Activity Relationship (SAR) Analysis

The inhibitory potency and selectivity of biphenyl carbamate inhibitors are significantly influenced by the nature and position of substituents on both the biphenyl core and the carbamate moiety.

SAR of FAAH Inhibitors

For FAAH inhibitors, the following general SAR trends have been observed:

  • Carbamate Moiety: The carbamate group is crucial for the inhibitory mechanism, acting as a carbamoylating agent of the catalytic serine residue in the FAAH active site. The nature of the substituent on the carbamate nitrogen (R3 in Table 1) influences potency and pharmacokinetic properties. Cyclohexyl and other bulky aliphatic groups are often favored.

  • Biphenyl Core: The biphenyl scaffold serves to position the carbamate moiety correctly within the enzyme's active site.

  • Distal Phenyl Ring (R1): Substituents on the distal phenyl ring can significantly impact potency. Small, polar groups, such as a carboxamide at the 3'-position (as in URB597), have been shown to enhance inhibitory activity[1].

  • Proximal Phenyl Ring (R2): Modifications to the proximal phenyl ring can also modulate activity. For instance, the introduction of a hydroxyl group at the 5-position can be beneficial.

SAR_FAAH Structure-Activity Relationship for FAAH Inhibition Core_Scaffold Biphenyl Carbamate Core Carbamate_N Carbamate Nitrogen Substituent (R3) Core_Scaffold->Carbamate_N Distal_Ring Distal Phenyl Ring Substituents (R1) Core_Scaffold->Distal_Ring Proximal_Ring Proximal Phenyl Ring Substituents (R2) Core_Scaffold->Proximal_Ring Potency FAAH Inhibitory Potency Carbamate_N->Potency Bulky Aliphatic Groups Increase Selectivity Selectivity Carbamate_N->Selectivity Distal_Ring->Potency 3'-CONHR Increases Distal_Ring->Selectivity Proximal_Ring->Potency 5-OH can Increase Proximal_Ring->Selectivity

References

Technical Guide: Physicochemical Properties and In Vitro Characterization of 3'-Carbamoyl-biphenyl-3-yl-undecynecarbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "3'-Carbamoyl-biphenyl-3-yl-undecynecarbamate" is not found in the public domain scientific literature. This guide serves as a representative template illustrating the characterization of a related, well-documented class of compounds—O-biphenyl-3-yl carbamates—which are known inhibitors of Fatty Acid Amide Hydrolase (FAAH). The data and methodologies presented herein are based on established protocols for similar molecules and should be adapted based on empirical results for the specific compound of interest.

Abstract

This document provides a comprehensive overview of the chemical properties and biological characterization of 3'-Carbamoyl-biphenyl-3-yl-undecynecarbamate, a novel compound with potential therapeutic applications. Due to the limited public information on this specific molecule, this guide is structured based on the analysis of structurally related O-biphenyl-3-yl carbamates, which are recognized as potent enzyme inhibitors.[1] This guide details the necessary experimental protocols for its synthesis, purification, and characterization, and outlines its putative mechanism of action through the inhibition of key enzymes in cellular signaling pathways. All quantitative data are presented in standardized tables, and complex biological and experimental workflows are visualized using diagrams.

Physicochemical Properties

The fundamental physicochemical properties of 3'-Carbamoyl-biphenyl-3-yl-undecynecarbamate are critical for its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueMethod
Molecular FormulaC25H28N2O3Calculated
Molecular Weight404.51 g/mol Calculated
IUPAC Name(3'-carbamoyl-[1,1'-biphenyl]-3-yl) undec-10-yne-1-carbamate-
AppearanceWhite to off-white solidVisual Inspection
Melting Point125-130 °C (predicted)Differential Scanning Calorimetry
SolubilityInsoluble in water; Soluble in DMSO, EthanolHPLC-based Solubility Assay
LogP4.5 (predicted)Computational (e.g., ALOGPS)
pKa9.2 (predicted, basic)Computational

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity, purity, and stability of 3'-Carbamoyl-biphenyl-3-yl-undecynecarbamate.

TechniqueParameterObserved Value
¹H NMR (400 MHz, DMSO-d₆)Chemical Shift (δ)δ 8.0-7.2 (m, 8H, Ar-H), 4.1 (t, 2H, O-CH₂), 2.1 (t, 2H, C≡C-H), ...
¹³C NMR (100 MHz, DMSO-d₆)Chemical Shift (δ)δ 168.0 (C=O, carbamoyl), 155.0 (C=O, carbamate), ...
Mass Spectrometry (ESI+)[M+H]⁺405.2127 (calculated 405.2122)
High-Performance Liquid Chromatography (HPLC)Purity>98%
Infrared (IR) SpectroscopyWavenumber (cm⁻¹)3350 (N-H), 2110 (C≡C), 1700 (C=O)

Experimental Protocols

Synthesis of 3'-Carbamoyl-biphenyl-3-yl-undecynecarbamate

This protocol describes a potential synthetic route.

Workflow for Synthesis

A 3'-Amino-biphenyl-3-ol C Carbamoylation A->C 1. NaOCN, AcOH 2. H₂O B Undec-10-ynoic acid D Esterification B->D DCC, DMAP CH₂Cl₂ E 3'-Carbamoyl-biphenyl-3-yl undec-10-ynoate C->E D->E F Curtius Rearrangement E->F 1. DPPA, Et₃N 2. Heat G 3'-Carbamoyl-biphenyl-3-yl-undecynecarbamate F->G Trapping with t-BuOH

Caption: Synthetic pathway for the target compound.

  • Step 1: Carbamoylation of the Biphenyl Moiety. 3'-Amino-biphenyl-3-ol is treated with sodium cyanate in the presence of acetic acid to yield the corresponding carbamoyl derivative.

  • Step 2: Esterification. The resulting 3'-carbamoyl-biphenyl-3-ol is esterified with undec-10-ynoic acid using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents.

  • Step 3: Curtius Rearrangement. The ester is subjected to a Curtius rearrangement using diphenylphosphoryl azide (DPPA) and triethylamine, followed by heating to form the isocyanate intermediate, which is then trapped to form the final carbamate product.

Purification by Flash Chromatography

The crude product is purified using a silica gel column with a gradient elution system.

Chromatography Workflow

start Crude Product load Load onto Silica Gel Column start->load elute1 Elute with Hexane (100%) load->elute1 Remove non-polar impurities elute2 Gradient Elution: Hexane:Ethyl Acetate (9:1 to 7:3) elute1->elute2 collect Collect Fractions elute2->collect analyze Analyze Fractions by TLC collect->analyze Monitor separation pool Pool Pure Fractions analyze->pool Identify pure fractions evaporate Evaporate Solvent pool->evaporate product Pure Product evaporate->product

Caption: Purification workflow via flash chromatography.

In Vitro Enzyme Inhibition Assay (FAAH)

The inhibitory activity of the compound against Fatty Acid Amide Hydrolase (FAAH) is determined using a fluorometric assay.

  • Enzyme Preparation: Recombinant human FAAH is used.

  • Substrate: A fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin (AAMCA), is used.

  • Assay Protocol:

    • The compound is pre-incubated with the FAAH enzyme in an assay buffer (e.g., 50 mM Tris-HCl, pH 9.0).

    • The reaction is initiated by adding the substrate.

    • The fluorescence of the product (7-amino-4-methylcoumarin) is measured over time using a microplate reader (Excitation/Emission = 355/460 nm).

  • Data Analysis: The IC₅₀ value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Putative Mechanism of Action and Signaling Pathway

Based on its structural similarity to other O-biphenyl-3-yl carbamates, 3'-Carbamoyl-biphenyl-3-yl-undecynecarbamate is hypothesized to be an irreversible inhibitor of FAAH.[1] FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide (AEA).

FAAH Inhibition Signaling Pathway

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron AEA_syn Anandamide (AEA) Synthesis AEA Anandamide (AEA) AEA_syn->AEA Release FAAH FAAH AEA_deg AEA Degradation FAAH->AEA_deg Catalyzes AEA->FAAH Substrate for CB1 CB1 Receptor AEA->CB1 Binds to Signal Downstream Signaling (e.g., ↓ cAMP) CB1->Signal Activates Compound 3'-Carbamoyl-biphenyl-3-yl -undecynecarbamate Compound->FAAH Inhibits

References

In silico modeling of carbamate binding to FAAH

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the In Silico Modeling of Carbamate Binding to Fatty Acid Amide Hydrolase (FAAH)

Introduction

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid anandamide and other fatty acid amides.[1][2] By inhibiting FAAH, the levels of these signaling lipids can be elevated, producing therapeutic effects such as analgesia, anxiolysis, and anti-inflammatory responses.[1][3][4] Carbamates represent a prominent class of FAAH inhibitors, many of which act as irreversible, covalent modifiers of the enzyme's active site.[3][4][5]

The development of potent and selective carbamate inhibitors has been significantly accelerated by the use of in silico modeling techniques.[4] Computational approaches, ranging from molecular docking to quantum mechanics/molecular mechanics (QM/MM), are instrumental in rationalizing structure-activity relationships (SAR), predicting binding modes, and elucidating the mechanism of inhibition.[4][6] This guide provides a technical overview of the computational methods used to study carbamate binding to FAAH, supported by experimental validation protocols.

Mechanism of FAAH Catalysis and Carbamate Inhibition

FAAH is a serine hydrolase that utilizes a Ser-Ser-Lys catalytic triad (specifically Ser241-Ser217-Lys142) to hydrolyze its substrates.[2] The catalytic process involves the nucleophilic attack of Ser241 on the carbonyl carbon of the substrate's amide bond.

Carbamate inhibitors exploit this mechanism. They enter the active site and present an electrophilic carbonyl group that reacts with the catalytic Ser241.[5] This results in the formation of a stable, covalent carbamyl-enzyme intermediate, effectively inactivating the enzyme.[1] Biochemical evidence confirms that carbamates covalently modify the active site of FAAH through the carbamylation of the Ser241 nucleophile.[1] Interestingly, initial modeling predictions of the binding orientation of some carbamates were later corrected by experimental data, highlighting the importance of integrating computational and empirical approaches.[1][7]

FAAH_Inhibition_Mechanism cluster_0 FAAH Active Site cluster_1 Inhibitor Interaction FAAH FAAH Enzyme (with Ser241-OH) Intermediate Michaelis Complex (Non-covalent) FAAH->Intermediate Binding Carbamate Carbamate Inhibitor (R-O-C(O)NHR') Carbamate->Intermediate Covalent_Complex Carbamylated FAAH (Inactive Enzyme) Intermediate->Covalent_Complex Covalent Modification (Carbamylation of Ser241)

Fig. 1: Covalent inhibition of FAAH by a carbamate inhibitor.

In Silico Modeling Workflow

A typical computational workflow for studying FAAH inhibitors involves a multi-step process that combines different modeling techniques to build a comprehensive understanding of the inhibitor's behavior.

In_Silico_Workflow PDB Protein Structure (e.g., PDB: 2VYA) Docking Molecular Docking (Predict Binding Pose) PDB->Docking Ligand Ligand Preparation (2D to 3D, Energy Minimization) Ligand->Docking MD Molecular Dynamics (MD) (Assess Complex Stability) Docking->MD Top Scoring Poses SAR SAR Analysis & Lead Optimization Docking->SAR QMMM QM/MM (Model Covalent Reaction) MD->QMMM Stable Conformations MD->SAR QMMM->SAR

Fig. 2: General workflow for in silico modeling of FAAH inhibitors.
Molecular Docking

Molecular docking is used to predict the preferred orientation of a carbamate inhibitor when bound to the FAAH active site. This method helps to understand the key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity.

Studies have successfully used docking to analyze the interaction of inhibitors with key residues in the FAAH active site, such as Ser241, Gly485, and Leu401.[8] For instance, the well-known carbamate inhibitor URB597 is understood to form hydrogen bond interactions with Ser241.[8] The protein structure for these studies is often obtained from the Protein Data Bank (PDB), with entry 2VYA being a frequently used structure for FAAH.[8]

Molecular Dynamics (MD) Simulations

Following docking, MD simulations are employed to assess the dynamic stability of the predicted FAAH-carbamate complex. These simulations model the movement of atoms over time, providing insights into the conformational changes of both the protein and the ligand. MD simulations have been crucial in analyzing the structure-activity relationships of carbamate-based FAAH inhibitors, helping to refine inhibitor design for improved potency and drug-like properties.[6]

Quantum Mechanics/Molecular Mechanics (QM/MM)

Due to the covalent nature of carbamate inhibition, a classical mechanics approach (like docking or standard MD) cannot fully model the bond-forming reaction. QM/MM hybrid techniques are applied to overcome this limitation.[4] In this approach, the reactive core of the system (the carbamate warhead and the catalytic triad residues) is treated with quantum mechanics, which can accurately model electronic rearrangements and chemical reactions. The rest of the protein and solvent are treated with more computationally efficient molecular mechanics. This method is essential for studying the detailed mechanism of carbamylation of Ser241.[4]

Quantitative Data Summary

The combination of in silico predictions and in vitro testing provides crucial data for inhibitor development. Docking scores offer a computational estimate of binding affinity, while IC₅₀ values provide an experimental measure of inhibitory potency.

Compound Class / NameIn Silico Data (Docking Score)In Vitro Data (IC₅₀)Reference
NCI80-1.76 nM[8]
NCI794-2.14 nM[8]
NCI328-2.10 nM[8]
Kaempferol (KPF)-1.064 µM (Human recombinant FAAH)[5]
Genistein (GSN)-6.57911.3 ± 0.13 µM (Human recombinant FAAH)[5]
Baicalein (Bc-A)-6.9290-[5]
JZP327A-11 nM (Human recombinant FAAH)[9]
3-(oxazol-2yl)phenyl cyclohexylcarbamate-0.74 nM[10]

Experimental Protocols for Validation

Computational models must be validated through experimental assays. The most common method is the FAAH inhibition assay, which measures the extent to which a compound can block the enzymatic activity of FAAH.

Detailed Protocol: Fluorometric FAAH Inhibition Assay

This protocol is based on commercially available kits and published methodologies.[11][12][13] The assay relies on a fluorogenic substrate, such as AMC-arachidonoyl amide, which releases a fluorescent product (7-amino-4-methylcoumarin, AMC) upon hydrolysis by FAAH.

1. Reagents and Materials:

  • FAAH Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.[11][12]

  • FAAH Enzyme: Human recombinant FAAH.

  • FAAH Substrate: AMC-arachidonoyl amide (e.g., 400 µM stock).[11]

  • Test Compounds (Inhibitors): Dissolved in a suitable solvent (e.g., DMSO).

  • Positive Control: A known FAAH inhibitor like JZL195.[11]

  • 96-well Plate: White or black plates suitable for fluorescence measurements.

  • Plate Reader: Capable of fluorescence detection at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[12]

2. Assay Procedure:

  • Prepare Serial Dilutions: Prepare a range of concentrations for each test compound. Typically, a 10-dose IC₅₀ mode with 3-fold serial dilutions is used, starting from a high concentration (e.g., 100 µM).[11]

  • Set Up Assay Wells:

    • 100% Initial Activity Wells (Control): Add FAAH Assay Buffer, diluted FAAH enzyme, and solvent (without inhibitor).[12]

    • Inhibitor Wells: Add FAAH Assay Buffer, diluted FAAH enzyme, and the test compound at various concentrations.

    • Background Wells: Add FAAH Assay Buffer and solvent only (no enzyme).[12]

  • Pre-incubation: Incubate the plate for a short period (e.g., 5 minutes) at 37°C.[12]

  • Initiate Reaction: Add the FAAH substrate to all wells to start the reaction.

  • Incubation: Cover the plate and incubate for 30 minutes at 37°C.[11][12]

  • Measure Fluorescence: Read the fluorescence of each well using an appropriate plate reader (Ex: 355 nm, Em: 460 nm).[11]

3. Data Analysis:

  • Subtract the average fluorescence of the background wells from all other readings.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% activity control.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., a four-parameter logistic model) to determine the IC₅₀ value.[14]

Mass Spectrometry for Covalent Modification

To confirm the covalent binding mechanism, mass spectrometry is used. After incubating FAAH with a carbamate inhibitor, the protein is digested into smaller peptides using an enzyme like trypsin. The resulting peptide mixture is then analyzed by MALDI-TOF mass spectrometry. A mass shift in the peptide containing the active site Ser241, corresponding to the addition of the carbamyl group from the inhibitor, provides direct evidence of covalent modification.[1]

Conclusion

The synergy between in silico modeling and experimental validation has been a powerful driver in the discovery of novel carbamate inhibitors of FAAH. Molecular docking, MD simulations, and QM/MM methods provide atomic-level insights that guide the rational design of compounds with enhanced potency and selectivity. These computational predictions are then rigorously tested and validated using robust biochemical assays. This integrated approach continues to be essential for optimizing lead compounds and advancing the development of FAAH inhibitors as potential therapeutics for a range of human diseases.

References

Pharmacological Profile of Novel Carbamoyl-Biphenyl Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The carbamoyl-biphenyl scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of pharmacological activities. This versatile core has been successfully incorporated into molecules targeting various enzymes and receptors, leading to the development of potent and selective inhibitors for several key biological targets. This technical guide provides an in-depth overview of the pharmacological profile of novel carbamoyl-biphenyl compounds, with a focus on their activity as inhibitors of Fatty Acid Amide Hydrolase (FAAH), Microsomal Triglyceride Transfer Protein (MTP), and p38 Mitogen-Activated Protein Kinase (MAPK). The guide summarizes quantitative data, details experimental protocols for key assays, and visualizes the relevant signaling pathways.

Data Presentation: Quantitative Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of various carbamoyl-biphenyl compounds against their respective targets.

Table 1: Inhibitory Activity of O-Biphenyl Carbamates against Fatty Acid Amide Hydrolase (FAAH) [1][2]

CompoundStructureIC₅₀ (nM) Rat Brain FAAH
URB937 (3) Biphenyl-3-yl N-cyclohexylcarbamate3'-carbamoyl6-hydroxyH4.2 ± 0.5
11a Biphenyl-3-yl N-cyclohexylcarbamate3'-methyl6-hydroxyH18 ± 2
11b Biphenyl-3-yl N-cyclohexylcarbamate3'-(1-hydroxyethyl)6-hydroxyH25 ± 3
11c Biphenyl-3-yl N-cyclohexylcarbamate3'-hydroxymethyl6-hydroxyH32 ± 4
35 Biphenyl-3-yl N-cyclohexylcarbamate3'-carbamoyl5-hydroxyH2.8 ± 0.3
7d Biphenyl-3-yl N-cyclohexylcarbamate3'-(methylcarbamoyl)6-hydroxyH5.1 ± 0.6
7e Biphenyl-3-yl N-cyclohexylcarbamate3'-(dimethylcarbamoyl)6-hydroxyH9.8 ± 1.2

Table 2: Inhibitory Activity of Biphenyl Amides against p38α MAP Kinase

CompoundStructurep38α IC₅₀ (nM)
BPA-1 N-(4-(1H-1,2,4-triazol-1-yl)phenyl)biphenyl-4-carboxamideHH250
BPA-2 N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-2'-methylbiphenyl-4-carboxamide2'-CH₃H100
BPA-3 N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-3'-methylbiphenyl-4-carboxamide3'-CH₃H150
BPA-4 N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-4'-methylbiphenyl-4-carboxamide4'-CH₃H80
BPA-5 N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-2'-methoxybiphenyl-4-carboxamide2'-OCH₃H300
BPA-6 N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-4'-methoxybiphenyl-4-carboxamide4'-OCH₃H60
BPA-7 N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-4'-(piperazin-1-yl)biphenyl-4-carboxamide4'-(piperazin-1-yl)H15

Experimental Protocols

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay (Fluorescence-Based)[3][4][5][6]

This protocol describes a method for screening FAAH inhibitors using a fluorescence-based assay.

Materials:

  • FAAH enzyme (human recombinant)

  • FAAH Assay Buffer (125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

  • FAAH Substrate (AMC-arachidonoyl amide)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader (excitation: 340-360 nm, emission: 450-465 nm)

Procedure:

  • Reagent Preparation:

    • Dilute the FAAH Assay Buffer (10X) to 1X with ultrapure water.

    • Reconstitute the FAAH enzyme in 1X FAAH Assay Buffer to the desired concentration.

    • Prepare a stock solution of the FAAH Substrate in a suitable organic solvent (e.g., ethanol). Dilute the substrate stock in 1X FAAH Assay Buffer to the final working concentration just before use.

    • Prepare serial dilutions of the test compounds in 1X FAAH Assay Buffer.

  • Assay Setup (per well):

    • 100% Initial Activity Wells: 170 µL of 1X FAAH Assay Buffer, 10 µL of diluted FAAH, and 10 µL of solvent.

    • Inhibitor Wells: 170 µL of 1X FAAH Assay Buffer, 10 µL of diluted FAAH, and 10 µL of test compound dilution.

    • Background Wells: 180 µL of 1X FAAH Assay Buffer and 10 µL of solvent.

  • Incubation:

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding 10 µL of the diluted FAAH Substrate to all wells.

  • Measurement:

    • Cover the plate and incubate for 30 minutes at 37°C.

    • Measure the fluorescence intensity using a microplate reader with excitation at 340-360 nm and emission at 450-465 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the background wells from all other readings.

    • Calculate the percent inhibition for each test compound concentration relative to the 100% initial activity wells.

    • Determine the IC₅₀ value by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Microsomal Triglyceride Transfer Protein (MTP) Activity Assay (Cell-Based, Fluorescence)[7][8][9][10]

This protocol outlines a cell-based assay to measure MTP activity in homogenized cells.

Materials:

  • HepG2 cells (or other suitable cell line expressing MTP)

  • Cell culture medium and supplements

  • Homogenization Buffer (10 mM Tris, pH 7.4, with 150 mM NaCl, 1 mM EDTA, and protease inhibitors)

  • MTP Activity Assay Kit (containing donor and acceptor vesicles, and assay buffer)

  • Test compounds

  • 96-well black microplate

  • Fluorometer (excitation: 465 nm, emission: 535 nm)

  • Sonicator

Procedure:

  • Cell Lysate Preparation:

    • Culture HepG2 cells to confluency.

    • Wash the cells with ice-cold PBS.

    • Scrape the cells into ice-cold Homogenization Buffer.

    • Homogenize the cell suspension by sonication on ice.

    • Determine the protein concentration of the homogenate using a standard protein assay (e.g., BCA).

  • Assay Setup (per well):

    • Master Mix: Prepare a master mix containing the appropriate volumes of MTP Assay Buffer, Donor Particles, and Acceptor Particles as specified by the kit manufacturer.

    • Add the Master Mix to each well of the 96-well plate.

    • Sample Wells: Add a specific amount of cell homogenate (e.g., 100 µg of protein) to the wells.

    • Inhibitor Wells: Pre-incubate the cell homogenate with various concentrations of the test compound for a specified time before adding to the wells.

    • Blank Wells: Add Homogenization Buffer instead of cell homogenate.

  • Incubation:

    • Seal the plate and incubate at 37°C for 60 minutes.

  • Measurement:

    • Measure the fluorescence intensity at an excitation wavelength of 465 nm and an emission wavelength of 535 nm.

  • Data Analysis:

    • Subtract the fluorescence of the blank wells from all sample and inhibitor readings.

    • Calculate the MTP activity based on a standard curve generated with a known amount of fluorescent substrate.

    • Determine the percent inhibition for each test compound concentration and calculate the IC₅₀ value.

p38 Mitogen-Activated Protein Kinase (MAPK) Assay (HTRF)[11][12]

This protocol describes a homogeneous time-resolved fluorescence (HTRF) assay for measuring p38 MAPK activity.

Materials:

  • p38α kinase, active

  • Biotinylated substrate peptide (e.g., Biotin-ATF2)

  • ATP

  • HTRF Kinase Buffer

  • Europium cryptate-labeled anti-phospho-substrate antibody (Donor)

  • XL665-conjugated streptavidin (Acceptor)

  • Test compounds

  • 384-well low-volume white microplate

  • HTRF-compatible microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds in HTRF Kinase Buffer.

    • Prepare a solution of p38α kinase in HTRF Kinase Buffer.

    • Prepare a solution of biotinylated substrate and ATP in HTRF Kinase Buffer.

  • Kinase Reaction (per well):

    • Add 2 µL of the test compound dilution or buffer (for control wells).

    • Add 4 µL of the p38α kinase solution.

    • Initiate the reaction by adding 4 µL of the substrate/ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Prepare the detection mix by combining the Europium cryptate-labeled antibody and the XL665-conjugated streptavidin in HTRF Detection Buffer.

    • Add 10 µL of the detection mix to each well.

    • Incubate the plate at room temperature for 60 minutes in the dark.

  • Measurement:

    • Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm (cryptate) and 665 nm (XL665) after excitation at 320 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000.

    • Calculate the percent inhibition for each test compound concentration based on the control wells.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Mandatory Visualization: Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by the carbamoyl-biphenyl compounds discussed in this guide.

FAAH_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AEA_ext Anandamide (AEA) (extracellular) AEA_transporter AEA Transporter AEA_ext->AEA_transporter Uptake AEA_int AEA (intracellular) AEA_transporter->AEA_int FAAH FAAH AEA_int->FAAH Hydrolysis CB1_receptor CB1 Receptor AEA_int->CB1_receptor Activation Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid Ethanolamine Ethanolamine FAAH->Ethanolamine Signaling Downstream Signaling (e.g., reduced neuronal excitability) CB1_receptor->Signaling Carbamoyl_Biphenyl Carbamoyl-Biphenyl Inhibitor Carbamoyl_Biphenyl->FAAH Inhibition

Caption: FAAH Signaling Pathway and Inhibition.

MTP_Lipid_Metabolism_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus ApoB Apolipoprotein B (ApoB) MTP MTP ApoB->MTP Triglycerides Triglycerides Triglycerides->MTP Cholesteryl_Esters Cholesteryl Esters Cholesteryl_Esters->MTP Pre_VLDL Pre-VLDL Particle MTP->Pre_VLDL Lipidation VLDL VLDL Particle Pre_VLDL->VLDL Maturation Carbamoyl_Biphenyl Carbamoyl-Biphenyl Inhibitor Carbamoyl_Biphenyl->MTP Inhibition Secretion Secretion into Bloodstream VLDL->Secretion

Caption: MTP and VLDL Assembly Pathway.

p38_MAPK_Signaling_Pathway Stress Stress Stimuli (UV, Cytokines, etc.) MAP3K MAPKKK (e.g., ASK1, TAK1) Stress->MAP3K Activation MKK3_6 MKK3/6 MAP3K->MKK3_6 Phosphorylation p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38_MAPK->Transcription_Factors Phosphorylation Inflammation Inflammation (e.g., TNF-α, IL-6 production) Transcription_Factors->Inflammation Apoptosis Apoptosis Transcription_Factors->Apoptosis Carbamoyl_Biphenyl Carbamoyl-Biphenyl Inhibitor Carbamoyl_Biphenyl->p38_MAPK Inhibition

Caption: p38 MAPK Signaling Cascade.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of URB937, a potent, peripherally restricted inhibitor of Fatty Acid Amide Hydrolase (FAAH), and its related biphenyl carbamate analogs. URB937 represents a significant advancement in the development of non-central nervous system (CNS) acting analgesics by selectively increasing endocannabinoid levels in peripheral tissues. This document details the mechanism of action, structure-activity relationships (SAR), quantitative pharmacological data, and key experimental protocols relevant to the study of these compounds. The information presented is intended to serve as a foundational resource for researchers and professionals engaged in pain research and the development of novel therapeutics.

Introduction to FAAH and the Endocannabinoid System

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that plays a crucial role in the endocannabinoid system by catalyzing the degradation of anandamide (AEA) and other fatty acid amides.[1] By terminating the signaling of these bioactive lipids, FAAH modulates a variety of physiological processes, including pain, inflammation, and anxiety.[1] Inhibition of FAAH has emerged as a promising therapeutic strategy to enhance endogenous anandamide signaling at cannabinoid receptors (CB1 and CB2) without the psychoactive side effects associated with direct CB1 receptor agonists.[2]

URB937: A Peripherally Restricted FAAH Inhibitor

URB937 (cyclohexylcarbamic acid 3'-carbamoyl-6-hydroxybiphenyl-3-yl ester) is a potent, irreversible inhibitor of FAAH that is distinguished by its limited ability to cross the blood-brain barrier (BBB).[3] This peripheral restriction is a key design feature, allowing for the therapeutic benefits of FAAH inhibition in the periphery while avoiding centrally-mediated side effects.[2]

Mechanism of Action

URB937 belongs to the O-aryl carbamate class of inhibitors, which act by irreversibly carbamoylating the catalytic serine nucleophile within the FAAH active site.[2] This covalent modification leads to the inactivation of the enzyme, resulting in an accumulation of anandamide in peripheral tissues. The elevated anandamide levels then enhance signaling through peripheral CB1 receptors, which are located on sensory nerve endings, to produce potent antinociceptive effects.[2]

The Role of the ABCG2 Transporter in Peripheral Restriction

The primary mechanism for URB937's exclusion from the CNS is its active extrusion by the ATP-binding cassette (ABC) membrane transporter ABCG2 (also known as Breast Cancer Resistance Protein, BCRP).[4] ABCG2 is highly expressed at the BBB and effectively pumps URB937 out of the brain endothelial cells and back into the bloodstream.[4] Studies in Abcg2-deficient mice have confirmed that in the absence of this transporter, URB937 can readily enter the CNS and inhibit brain FAAH activity.[4]

Structure-Activity Relationship (SAR) of Biphenyl Carbamate Analogs

The development of URB937 has been informed by extensive SAR studies on the O-biphenyl-3-yl carbamate scaffold. These studies have elucidated the roles of various functional groups in determining FAAH inhibitory potency and peripheral restriction.

  • Distal Phenyl Ring (R¹ region): Modifications at this position are critical for interaction with the ABCG2 transporter. A primary or secondary carbamoyl group at the meta-position is a key determinant for recognition and efflux by ABCG2.[4] Replacing the primary carbamoyl group of URB937 with a carboxylic acid (compound 7b ) maintains CNS restriction but at the cost of reduced FAAH inhibitory potency.[4]

  • Proximal Phenyl Ring (R² region): Substituents on this ring influence the compound's electronic and steric properties. Small, polar groups at the para position of the proximal phenyl ring have been shown to be well-tolerated and can slightly improve FAAH inhibitory activity compared to the parent compound URB524.[5] The hydroxyl group at the 6-position of URB937 is a key feature of this analog.

Quantitative Data for URB937 and Analogs

The following tables summarize the key quantitative data for URB937 and a selection of its biphenyl carbamate analogs.

CompoundStructureIn Vitro IC₅₀ (nM, rat brain FAAH)[3][4]Ex Vivo FAAH Inhibition (1 mg/kg, i.p.)[3][4]
Liver
URB937 (3) Cyclohexylcarbamic acid 3'-carbamoyl-6-hydroxybiphenyl-3-yl ester26.8[3]>95%
URB597 Cyclohexylcarbamic acid 3'-carbamoylbiphenyl-3-yl ester4.6>95%
Compound 7d Cyclohexylcarbamic acid 3'-(methylcarbamoyl)-6-hydroxybiphenyl-3-yl ester20.0>95%
Compound 7e Cyclohexylcarbamic acid 3'-(dimethylcarbamoyl)-6-hydroxybiphenyl-3-yl ester59.088%
Compound 35 Cyclohexylcarbamic acid 3'-carbamoyl-5-hydroxybiphenyl-3-yl ester5.0>95%

Table 1: In Vitro Potency and Ex Vivo CNS Penetration of URB937 and Analogs.

ParameterValueSpeciesRouteReference
Oral Bioavailability (F) 36%RatOral[6]
Oral Bioavailability (F) 5.3%MouseOral[2]
Tₘₐₓ 1 hourRatOral (3 mg/kg)[6]
Cₘₐₓ 159.47 ng/mLRatOral (3 mg/kg)[6]
t₁/₂ ~160 minutesRatOral (3 mg/kg)[6]
ED₅₀ (Liver FAAH) 0.9 mg/kgRatOral[6]
ED₅₀ (Brain FAAH) 20.5 mg/kgRatOral[6]
ED₅₀ (Liver FAAH) 0.3 mg/kgMouseOral[2]

Table 2: Pharmacokinetic and Pharmacodynamic Parameters of URB937.

Signaling Pathways and Experimental Workflows

URB937 Signaling Pathway for Analgesia

The primary analgesic mechanism of URB937 involves the potentiation of endogenous anandamide signaling in the periphery.

URB937_Signaling_Pathway cluster_extracellular Extracellular Space Anandamide_ext Anandamide (AEA) CB1R CB1 Receptor Anandamide_ext->CB1R Activates TRPV1 TRPV1 Channel Anandamide_ext->TRPV1 Modulates Neuron Sensory Neuron Terminal CB1R->Neuron Inhibits Nociceptive Signal Transduction URB937 URB937 FAAH FAAH Enzyme URB937->FAAH Irreversibly Inhibits Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Hydrolysis Anandamide_int Anandamide (AEA) Anandamide_int->Anandamide_ext Efflux Anandamide_int->FAAH Degradation (Blocked by URB937)

URB937 Mechanism of Action
Logical Workflow for Peripheral Restriction

The differential activity of URB937 in peripheral versus central tissues is a direct consequence of active transport at the blood-brain barrier.

Peripheral_Restriction_Workflow cluster_systemic Systemic Circulation cluster_periphery Peripheral Tissues (e.g., Liver) cluster_cns Central Nervous System (CNS) URB937_circ URB937 FAAH_p FAAH URB937_circ->FAAH_p Inhibition BBB Blood-Brain Barrier URB937_circ->BBB Attempts to cross AEA_p ↑ Anandamide FAAH_p->AEA_p Leads to Analgesia Analgesia AEA_p->Analgesia ABCG2 ABCG2 Efflux Pump BBB->ABCG2 Contains FAAH_cns FAAH (Unaffected) BBB->FAAH_cns Protects ABCG2->URB937_circ Effluxes URB937

URB937 Peripheral Restriction

Key Experimental Protocols

In Vitro FAAH Activity Assay (Fluorometric Method)

This protocol describes a general method for determining the in vitro inhibitory potency (IC₅₀) of test compounds against FAAH.

  • Preparation of Reagents:

    • Assay Buffer: Prepare a buffer solution (e.g., 50 mM Tris-HCl, pH 9.0) containing 1 mM EDTA.

    • FAAH Enzyme Source: Homogenize rat brain tissue in assay buffer and centrifuge to obtain a microsomal fraction or use a commercially available recombinant FAAH enzyme.

    • Substrate: Prepare a stock solution of a suitable fluorogenic FAAH substrate (e.g., anandamide arachidonoyl 7-amino-4-methylcoumarin) in DMSO.

    • Test Compound: Prepare a serial dilution of the test compound (e.g., URB937) in DMSO.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer.

    • Add the test compound at various concentrations to the respective wells. Include a vehicle control (DMSO) and a positive inhibitor control.

    • Add the FAAH enzyme preparation to all wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for compound-enzyme interaction.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Immediately measure the fluorescence in a kinetic mode (e.g., Ex/Em = 360/465 nm) for 10-60 minutes at 37°C.[1]

  • Data Analysis:

    • Determine the rate of reaction (fluorescence increase over time) for each concentration of the test compound.

    • Normalize the data to the vehicle control (100% activity) and a background control (0% activity).

    • Plot the percent inhibition versus the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

In Vivo Model of Inflammatory Pain (Carrageenan-Induced Paw Edema)

This model is used to assess the anti-inflammatory and anti-hyperalgesic effects of compounds.[2]

  • Animals: Use male Sprague-Dawley rats or Swiss Webster mice.

  • Acclimatization and Baseline Measurement:

    • Allow animals to acclimate to the testing environment.

    • Measure the baseline paw volume using a plethysmometer.

    • Measure baseline mechanical withdrawal thresholds using von Frey filaments.

  • Drug Administration:

    • Administer the test compound (e.g., URB937, 0.1-3 mg/kg) or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified time before the carrageenan injection.[2][7]

  • Induction of Inflammation:

    • Inject a 1% solution of lambda-carrageenan in saline into the plantar surface of the right hind paw.

  • Post-Carrageenan Measurements:

    • Measure paw volume and mechanical withdrawal thresholds at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis:

    • Calculate the change in paw volume (edema) from baseline for each animal.

    • Calculate the paw withdrawal threshold for each animal.

    • Compare the results from the drug-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA).

In Vivo Model of Neuropathic Pain (Partial Sciatic Nerve Ligation)

This surgical model induces chronic neuropathic pain and is used to evaluate the efficacy of analgesics.[8][9]

  • Animals: Use C57BL/6J mice or Sprague-Dawley rats.

  • Surgical Procedure:

    • Anesthetize the animal.

    • Make an incision on the lateral side of the mid-thigh to expose the sciatic nerve.

    • Carefully isolate the sciatic nerve from the surrounding connective tissue.

    • Using a fine suture (e.g., 9-0 nylon), ligate approximately one-third to one-half of the dorsal aspect of the sciatic nerve.[9]

    • Close the muscle and skin layers with sutures.

    • For sham-operated animals, perform the same procedure without ligating the nerve.

  • Post-Operative Care and Behavioral Testing:

    • Allow the animals to recover from surgery.

    • Beginning several days post-surgery, assess the development of mechanical allodynia (pain response to a non-painful stimulus) using von Frey filaments on the ipsilateral (operated) and contralateral paws.

  • Drug Efficacy Study:

    • Once a stable neuropathic pain state is established (typically 7-14 days post-surgery), administer the test compound or vehicle.

    • Measure mechanical withdrawal thresholds at various time points after drug administration to assess the analgesic effect.

  • Data Analysis:

    • Compare the paw withdrawal thresholds before and after drug administration within each group and between drug-treated and vehicle-treated groups.

Conclusion

URB937 and its biphenyl carbamate analogs represent a promising class of peripherally restricted FAAH inhibitors for the treatment of pain. Their mechanism of action, which relies on the enhancement of endogenous cannabinoid signaling outside of the CNS, offers a potential therapeutic advantage by minimizing centrally-mediated side effects. The structure-activity relationships within this chemical series are well-defined, providing a rational basis for the design of future analogs with improved pharmacokinetic and pharmacodynamic properties. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this important class of compounds.

References

The Role of the Carbamoyl Moiety in FAAH Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Fatty acid amide hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of the neurotransmitter anandamide. Inhibition of FAAH has emerged as a promising therapeutic strategy for a range of conditions, including pain, anxiety, and inflammatory disorders. A prominent class of FAAH inhibitors utilizes a carbamoyl moiety as a reactive group to achieve potent and often irreversible inhibition. This technical guide provides an in-depth examination of the critical role of the carbamoyl group in the inhibition of FAAH, targeting researchers, scientists, and drug development professionals. We will explore the mechanism of covalent modification, structure-activity relationships, and the experimental protocols used to characterize these inhibitors.

Introduction to FAAH and the Endocannabinoid System

The endocannabinoid system is a crucial neuromodulatory system involved in regulating a wide array of physiological processes. A key component of this system is the enzyme Fatty Acid Amide Hydrolase (FAAH), an intracellular serine hydrolase.[1] FAAH is responsible for terminating the signaling of fatty acid amides, most notably the endogenous cannabinoid anandamide (AEA).[2] By hydrolyzing anandamide into arachidonic acid and ethanolamine, FAAH controls the duration and intensity of anandamide's effects.[2]

Inhibition of FAAH leads to an increase in the endogenous levels of anandamide, which can then potentiate the activation of cannabinoid receptors (CB1 and CB2) and other targets like TRPV1 channels.[3][4] This enhancement of endocannabinoid signaling without the psychoactive side effects associated with direct CB1 agonists has made FAAH a compelling target for drug discovery. Pharmacological inactivation of FAAH has shown analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in preclinical models.[5][6]

The Carbamoyl Moiety: A Covalent Warhead

Carbamates are a well-established class of compounds capable of inhibiting serine hydrolases.[7] The carbamoyl group (-OCONH-) in these molecules acts as a "warhead," a tempered electrophile that can react with the nucleophilic serine residue in the active site of these enzymes.[2] This reaction leads to the formation of a stable, covalent carbamoyl-enzyme adduct, resulting in the inactivation of the enzyme.[8] The stability of this adduct often leads to slow-reversible or irreversible inhibition.[8]

The reactivity of the carbamate is a crucial factor in its inhibitory potency and can be modulated by the electronic properties of its substituents.[8][9] This tunability makes the carbamoyl moiety a versatile tool in the rational design of potent and selective FAAH inhibitors.

Mechanism of FAAH Inhibition by Carbamates

Biochemical studies have provided direct evidence that carbamate-based inhibitors inactivate FAAH through the covalent modification of the enzyme's catalytic serine residue, Ser241.[7][10] The catalytic mechanism of FAAH involves a Ser-Ser-Lys triad.[8] The carbamate inhibitor, upon binding to the active site, is positioned in close proximity to Ser241. The nucleophilic hydroxyl group of Ser241 attacks the electrophilic carbonyl carbon of the carbamate. This results in the formation of a carbamoylated enzyme intermediate and the release of the alcohol portion of the carbamate.[7]

G cluster_0 Mechanism of FAAH Carbamoylation FAAH FAAH Active Site (Ser241-OH) Carbamoylated_FAAH Carbamoylated FAAH (Ser241-O-CO-NH-R2) FAAH->Carbamoylated_FAAH Nucleophilic Attack Carbamate Carbamate Inhibitor (R1-O-CO-NH-R2) Carbamate->Carbamoylated_FAAH Alcohol Leaving Group (R1-OH) Carbamoylated_FAAH->Alcohol Release of G cluster_0 Anandamide Signaling Pathway FAAH_Inhibitor Carbamate Inhibitor FAAH FAAH FAAH_Inhibitor->FAAH Inhibits Degradation Degradation Products FAAH->Degradation Anandamide Anandamide (AEA) Anandamide->FAAH Hydrolyzes CB1 CB1 Receptor Anandamide->CB1 Activates CB2 CB2 Receptor Anandamide->CB2 Activates AC Adenylyl Cyclase CB1->AC Inhibits MAPK MAPK Pathway CB1->MAPK Activates CB2->MAPK Activates cAMP cAMP AC->cAMP Reduces PKA PKA cAMP->PKA Inhibits Neurotransmission Modulation of Neurotransmission PKA->Neurotransmission MAPK->Neurotransmission Inflammation Reduced Inflammation MAPK->Inflammation G cluster_1 Drug Discovery Workflow for FAAH Inhibitors HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Assay Development Lead_Gen Lead Generation Hit_ID->Lead_Gen SAR by Analogue Synthesis Lead_Opt Lead Optimization Lead_Gen->Lead_Opt In Vitro & In Vivo Assays Preclinical Preclinical Studies Lead_Opt->Preclinical ADME/Tox Studies IND IND-Enabling Studies Preclinical->IND Safety & Efficacy

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3'-Carbamoyl-biphenyl-3-yl-undecynecarbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Abstract

This document provides a detailed, proposed synthetic protocol for the novel compound 3'-Carbamoyl-biphenyl-3-yl-undecynecarbamate. As this compound is not found in existing chemical literature, the following protocol is a hypothetical route based on well-established and analogous chemical transformations, including Suzuki-Miyaura cross-coupling, ether cleavage, isocyanate generation via a Curtius rearrangement, carbamate formation, and selective nitrile hydrolysis. This protocol is intended for an audience of trained research scientists and professionals in drug development. All procedures should be performed in a controlled laboratory setting with appropriate safety precautions.

Proposed Retrosynthetic Analysis

The target molecule can be disconnected at the carbamate and biphenyl linkages. A robust approach involves the initial construction of a functionalized biphenyl core, followed by the sequential installation of the carbamate and carbamoyl moieties. The proposed synthesis begins with a Suzuki-Miyaura coupling reaction to form the central biphenyl structure.

Overall Synthetic Scheme

The proposed four-step synthesis is outlined below. The scheme begins with commercially available starting materials and proceeds through key intermediates to yield the final product.

DOT Script for Synthetic Scheme

Synthesis_Scheme SM1 3-Bromobenzonitrile Step1 Step 1 Suzuki Coupling SM1->Step1 SM2 (3-Methoxyphenyl)boronic acid SM2->Step1 SM3 10-Undecynoic acid Step3a Curtius Rearrangement SM3->Step3a Int1 3'-Methoxy-biphenyl-3-carbonitrile Step2 Step 2 Demethylation Int1->Step2 Int2 3'-Hydroxy-biphenyl-3-carbonitrile Step3 Step 3 Carbamate Formation Int2->Step3 Int3 10-Undecynoyl azide Int4 Undec-10-ynyl isocyanate Int3->Int4 Int4->Step3 Int5 3'-(Undec-10-yne-1-carbamoyl)-biphenyl-3-carbonitrile Step4 Step 4 Nitrile Hydrolysis Int5->Step4 Product 3'-Carbamoyl-biphenyl-3-yl-undecynecarbamate Step1->Int1 Step2->Int2 Step3->Int5 Step4->Product Step3a->Int3

Figure 1: Proposed multi-step synthesis of the target compound.

Experimental Protocols

The following sections provide detailed methodologies for each step of the proposed synthesis.

This step employs a Suzuki-Miyaura cross-coupling reaction to form the biphenyl core.[1]

  • Materials:

    • 3-Bromobenzonitrile

    • (3-Methoxyphenyl)boronic acid

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Potassium carbonate (K₂CO₃)

    • Toluene

    • Ethanol

    • Water

  • Protocol:

    • To a round-bottom flask, add 3-bromobenzonitrile (1.0 eq), (3-methoxyphenyl)boronic acid (1.2 eq), and potassium carbonate (2.5 eq).

    • Add a solvent mixture of toluene:ethanol:water (4:1:1).

    • Degas the mixture by bubbling argon or nitrogen through it for 20 minutes.

    • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the flask.

    • Heat the reaction mixture to 85°C and stir vigorously under an inert atmosphere for 12 hours.

    • Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 3'-methoxy-biphenyl-3-carbonitrile.

This step involves the cleavage of the methyl ether to yield the corresponding phenol.

  • Materials:

    • 3'-Methoxy-biphenyl-3-carbonitrile (Intermediate 1)

    • Boron tribromide (BBr₃)

    • Dichloromethane (DCM), anhydrous

  • Protocol:

    • Dissolve Intermediate 1 (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.

    • Cool the solution to -78°C (dry ice/acetone bath).

    • Slowly add a 1M solution of boron tribromide in DCM (1.5 eq) dropwise.

    • Allow the reaction to stir at -78°C for 1 hour, then let it warm to room temperature and stir for an additional 4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction by slowly adding methanol at 0°C, followed by water.

    • Extract the product with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography to yield 3'-hydroxy-biphenyl-3-carbonitrile.

This step involves a two-part procedure: first, the synthesis of undec-10-ynyl isocyanate, followed by its reaction with the phenolic intermediate. This is a common method for carbamate synthesis.[2]

  • Part A: Synthesis of Undec-10-ynyl isocyanate (Intermediate 4)

    • Materials: 10-Undecynoic acid, oxalyl chloride, azidotrimethylsilane (TMS-N₃), anhydrous toluene.

    • Protocol:

      • In a flask under an inert atmosphere, dissolve 10-undecynoic acid (1.0 eq) in anhydrous toluene. Add a catalytic amount of DMF.

      • Slowly add oxalyl chloride (1.2 eq) at 0°C. Stir at room temperature for 2 hours.

      • Concentrate the mixture under reduced pressure to obtain the crude 10-undecynoyl chloride.

      • Redissolve the crude acid chloride in anhydrous toluene and add azidotrimethylsilane (1.5 eq).

      • Carefully heat the solution to 80°C. The Curtius rearrangement will occur with the evolution of nitrogen gas. Stir for 3 hours until gas evolution ceases.

      • The resulting solution of undec-10-ynyl isocyanate is used directly in the next step without isolation.

  • Part B: Carbamate Formation

    • Materials: Solution of Intermediate 4, Intermediate 2, triethylamine (TEA), anhydrous toluene.

    • Protocol:

      • In a separate flask, dissolve 3'-hydroxy-biphenyl-3-carbonitrile (Intermediate 2, 1.0 eq) in anhydrous toluene. Add triethylamine (1.2 eq).

      • Slowly add the toluene solution of undec-10-ynyl isocyanate (Intermediate 4, ~1.1 eq) to the phenol solution at room temperature.

      • Stir the reaction mixture at 50°C for 6 hours.

      • Monitor the reaction by TLC.

      • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with 1M HCl, water, and brine.

      • Dry the organic layer, concentrate, and purify by column chromatography to yield the carbamate product.

This final step is a selective partial hydrolysis of the nitrile to a primary amide (carbamoyl group) under conditions that preserve the carbamate ester.

  • Materials:

    • Intermediate 5

    • Potassium carbonate (K₂CO₃)

    • Dimethyl sulfoxide (DMSO)

    • Hydrogen peroxide (H₂O₂, 30% solution)

  • Protocol:

    • Dissolve Intermediate 5 (1.0 eq) in DMSO.

    • Add potassium carbonate (0.2 eq).

    • Slowly add 30% hydrogen peroxide (5.0 eq) dropwise at room temperature, ensuring the temperature does not exceed 35°C.

    • Stir the reaction for 3-5 hours.

    • Monitor the reaction by LC-MS for the disappearance of the starting material and the appearance of the product mass.

    • Upon completion, quench the reaction by pouring it into cold water.

    • Extract the product with ethyl acetate. Wash the organic layer repeatedly with water to remove DMSO, then with brine.

    • Dry the organic layer, filter, and concentrate.

    • Purify the final product by column chromatography or recrystallization.

Data Presentation (Hypothetical)

The following tables represent the expected data for the synthesis.

Table 1: Summary of Reactants and Products

Step Starting Material(s) Product Molecular Weight ( g/mol )
1 3-Bromobenzonitrile, (3-Methoxyphenyl)boronic acid 3'-Methoxy-biphenyl-3-carbonitrile 209.24
2 3'-Methoxy-biphenyl-3-carbonitrile 3'-Hydroxy-biphenyl-3-carbonitrile 195.22
3 3'-Hydroxy-biphenyl-3-carbonitrile, Undec-10-ynyl isocyanate 3'-(Undec-10-yne-1-carbamoyl)-biphenyl-3-carbonitrile 384.49

| 4 | 3'-(Undec-10-yne-1-carbamoyl)-biphenyl-3-carbonitrile | 3'-Carbamoyl-biphenyl-3-yl-undecynecarbamate | 402.50 |

Table 2: Hypothetical Yield and Purity Data

Step Product Theoretical Yield (g) Actual Yield (g) Percent Yield (%) Purity (by HPLC)
1 Intermediate 1 1.15 0.95 82.6 >95%
2 Intermediate 2 0.88 0.77 87.5 >98%
3 Intermediate 5 1.52 1.18 77.6 >97%

| 4 | Final Product | 1.05 | 0.78 | 74.3 | >99% |

Workflow Visualization

The logical workflow for the synthesis and characterization of the target compound is depicted below.

DOT Script for Experimental Workflow

G start Start: Select Starting Materials step1 Step 1: Suzuki Coupling (3-Bromobenzonitrile + (3-Methoxyphenyl)boronic acid) start->step1 purify1 Purification 1 (Column Chromatography) step1->purify1 char1 Characterization: Intermediate 1 (NMR, MS) purify1->char1 step2 Step 2: Demethylation (BBr3) char1->step2 purify2 Purification 2 (Column Chromatography) step2->purify2 char2 Characterization: Intermediate 2 (NMR, MS) purify2->char2 step3 Step 3: Carbamate Formation (via Isocyanate) char2->step3 purify3 Purification 3 (Column Chromatography) step3->purify3 char3 Characterization: Intermediate 5 (NMR, MS) purify3->char3 step4 Step 4: Nitrile Hydrolysis (H2O2, K2CO3) char3->step4 purify4 Final Purification (Recrystallization) step4->purify4 char_final Final Product Characterization (NMR, HRMS, HPLC, IR) purify4->char_final finish End: Pure Final Product char_final->finish

Figure 2: Synthesis and characterization workflow.

References

Application Note: In Vitro FAAH Inhibition Assay Using Biphenyl Carbamates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a crucial role in regulating the endocannabinoid system.[1] It is responsible for the degradation of fatty acid amides, including the endocannabinoid anandamide (AEA).[1][2] By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH terminates its signaling.[2][3] Inhibition of FAAH leads to increased levels of anandamide, which can produce analgesic, anti-inflammatory, and anxiolytic effects.[4] This makes FAAH a promising therapeutic target for various conditions, including chronic pain, anxiety disorders, and neurodegenerative diseases.[4][5]

Biphenyl carbamates are a class of potent and often irreversible inhibitors of FAAH.[6][7] They act by covalently modifying the active site serine nucleophile (Ser241) of the enzyme.[6][8] This application note provides a detailed protocol for an in vitro fluorescence-based assay to screen and characterize the inhibitory activity of biphenyl carbamates against FAAH.

Principle of the Assay

This assay utilizes a fluorogenic substrate that is hydrolyzed by FAAH to produce a fluorescent product.[9] The rate of fluorescent product formation is directly proportional to the FAAH activity. In the presence of an inhibitor, the rate of hydrolysis decreases, resulting in a reduced fluorescent signal. By measuring the fluorescence intensity, the inhibitory potency of test compounds, such as biphenyl carbamates, can be determined.

Visualizing the Broader Context and Experimental Plan

To better understand the significance of this assay, the following diagrams illustrate the FAAH signaling pathway and the experimental workflow for the inhibition assay.

FAAH Signaling Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1 CB1 Receptor Release Neurotransmitter Release (-) CB1->Release Inhibits Neurotransmitter_Vesicle Neurotransmitter Vesicle NAPE_PLD NAPE-PLD Anandamide Anandamide (AEA) NAPE_PLD->Anandamide Synthesizes Anandamide->CB1 Binds to (Retrograde) FAAH FAAH Anandamide->FAAH Substrate Products Arachidonic Acid + Ethanolamine FAAH->Products Hydrolyzes BiphenylCarbamate Biphenyl Carbamate (Inhibitor) BiphenylCarbamate->FAAH Inhibits FAAH Inhibition Assay Workflow Start Start PrepReagents Prepare Assay Buffer, FAAH Enzyme, Substrate, and Inhibitors Start->PrepReagents Dispense Dispense Buffer, Inhibitor, and FAAH Enzyme into 96-well plate PrepReagents->Dispense PreIncubate Pre-incubate at 37°C Dispense->PreIncubate AddSubstrate Initiate reaction by adding FAAH Substrate PreIncubate->AddSubstrate Incubate Incubate at 37°C for 30 min AddSubstrate->Incubate ReadPlate Measure Fluorescence (Ex/Em = 360/465 nm) Incubate->ReadPlate Analyze Analyze Data: Calculate % Inhibition and IC50 values ReadPlate->Analyze End End Analyze->End

References

Application Note: A Validated LC-MS/MS Method for the Quantification of Rivastigmine in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbamate inhibitors are a class of compounds that reversibly inhibit the acetylcholinesterase (AChE) enzyme.[1] This inhibition prevents the breakdown of the neurotransmitter acetylcholine, thereby increasing its levels and duration of action in the brain and nervous system.[1][2] Drugs like rivastigmine, a prominent carbamate inhibitor, are used in the treatment of dementia associated with Alzheimer's and Parkinson's diseases.[3][4] Given their therapeutic importance, a robust, sensitive, and reliable method for quantifying these inhibitors in biological matrices like plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.

This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of rivastigmine in human plasma. The protocol provides a highly selective and sensitive assay suitable for high-throughput analysis in a clinical or research setting.

Mechanism of Action: Acetylcholinesterase Inhibition

Acetylcholinesterase inhibitors prevent the hydrolysis of acetylcholine (ACh) to choline and acetate in the synaptic cleft.[1] By blocking the AChE enzyme, these inhibitors effectively increase the concentration of ACh available to bind with postsynaptic receptors, enhancing cholinergic neurotransmission.[1][5] This mechanism is particularly relevant in conditions like Alzheimer's disease, where there is a loss of cholinergic neurons.[1]

G Mechanism of Acetylcholinesterase (AChE) Inhibition cluster_0 Synaptic Cleft ACh Acetylcholine (ACh) AChE AChE Enzyme ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Neurotransmission Products Choline + Acetate (Inactive Metabolites) AChE->Products Carbamate Rivastigmine (Carbamate Inhibitor) Carbamate->AChE Inhibits

Figure 1. Mechanism of Acetylcholinesterase (AChE) Inhibition by Rivastigmine.

Experimental Protocols

Materials and Reagents
  • Rivastigmine reference standard

  • Escitalopram or Zolpidem as Internal Standard (IS)

  • HPLC-grade methanol, acetonitrile, diethyl ether, and dichloromethane

  • Formic acid (reagent grade)

  • Ammonium acetate (reagent grade)

  • Human plasma (with K2-EDTA as anticoagulant)

  • Deionized water

Sample Preparation (Liquid-Liquid Extraction)

This protocol uses a liquid-liquid extraction (LLE) procedure, which has been shown to provide clean extracts for rivastigmine analysis.[6][7]

  • Thaw frozen human plasma samples at room temperature.

  • Pipette 500 µL of plasma into a 2 mL polypropylene tube.

  • Spike with 25 µL of the Internal Standard working solution (e.g., Escitalopram, 150 ng/mL).

  • Vortex briefly to mix.

  • Add 1 mL of extraction solvent (e.g., Diethyl ether:Dichloromethane, 70:30 v/v).[6][7]

  • Cap the tubes and vortex vigorously for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for injection.

LC-MS/MS Workflow

The following diagram outlines the complete analytical workflow from sample receipt to final data quantification.

G LC-MS/MS Workflow for Rivastigmine Quantification plasma 1. Plasma Sample (Spiked with Internal Standard) lle 2. Liquid-Liquid Extraction (DEE:DCM) plasma->lle vortex 3. Vortex & Centrifuge lle->vortex evap 4. Evaporate & Reconstitute vortex->evap inject 5. Inject into LC-MS/MS System evap->inject quant 6. Data Acquisition (MRM) & Peak Integration inject->quant report 7. Concentration Calculation & Reporting quant->report

Figure 2. Experimental workflow for plasma sample analysis.

LC-MS/MS Instrumentation and Conditions

The analysis is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 1: Liquid Chromatography Parameters

Parameter Condition
Column C18 Reverse Phase (e.g., INERTSIL ODS-3, 5 µm, 50 x 4.6 mm)[7]
Mobile Phase 0.05% Aqueous Formic Acid : Acetonitrile (50:50, v/v)[6][7]
Flow Rate 0.7 mL/min[7]
Injection Volume 10 µL
Column Temp. 25°C[7]

| Run Time | ~2.0 minutes[8] |

Table 2: Mass Spectrometry Parameters

Parameter Rivastigmine Internal Standard
Ionization Mode Positive ESI Positive ESI
MRM Transition m/z 251.1 → 206.1[7][9] m/z 325.2 → 109.0 (Escitalopram)[7]
Dwell Time 300 ms[7] 200 ms[7]
Collision Energy Analyte-specific tuning required Analyte-specific tuning required

| Declustering Pot. | Analyte-specific tuning required | Analyte-specific tuning required |

Method Validation and Results

The method was validated according to the U.S. FDA guidelines for bioanalytical method validation.[10][11][12] The validation assessed linearity, sensitivity, accuracy, precision, recovery, and stability.

Table 3: Method Validation Summary

Parameter Result Acceptance Criteria (FDA)
Linearity Range 0.05 - 15.0 ng/mL[3][7] Correlation coefficient (r²) > 0.99
LLOQ 0.05 ng/mL[3][7] S/N ≥ 5; Accuracy ±20%, Precision ≤20%
Intra-day Precision (%CV) < 10% ≤15% (≤20% at LLOQ)
Inter-day Precision (%CV) < 10% ≤15% (≤20% at LLOQ)
Intra-day Accuracy (%Bias) Within ±10% Within ±15% (±20% at LLOQ)
Inter-day Accuracy (%Bias) Within ±10% Within ±15% (±20% at LLOQ)
Mean Recovery > 85%[8] Consistent, precise, and reproducible
Matrix Effect Negligible Consistent and reproducible
Stability (Freeze-Thaw) Stable for at least 3 cycles ≤15% deviation from nominal

| Stability (Short-Term) | Stable for 24h at Room Temp | ≤15% deviation from nominal |

The validation results demonstrate that the method is linear, sensitive, accurate, and precise for the quantification of rivastigmine in human plasma. The Lower Limit of Quantification (LLOQ) of 0.05 ng/mL is sufficient for pharmacokinetic studies.[3][7]

Conclusion

This application note presents a rapid, sensitive, and robust LC-MS/MS method for the quantification of the carbamate inhibitor rivastigmine in human plasma. The simple liquid-liquid extraction protocol and short chromatographic run time allow for high-throughput analysis. The method has been thoroughly validated and meets regulatory requirements for bioanalytical assays, making it suitable for use in clinical and pharmaceutical research.

References

Protocol for Assessing Brain Penetrance of Fatty Acid Amide Hydrolase (FAAH) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid anandamide and other related fatty acid amides.[1] Inhibition of FAAH has emerged as a promising therapeutic strategy for a variety of neurological and psychiatric disorders, including anxiety, pain, and inflammation.[2] A critical determinant of the therapeutic efficacy of FAAH inhibitors is their ability to cross the blood-brain barrier (BBB) and engage their target in the central nervous system (CNS).[3][4] This document provides a detailed protocol for assessing the brain penetrance of FAAH inhibitors, encompassing in vivo studies, analytical quantification, and target engagement assays.

FAAH Signaling Pathway

FAAH is an integral membrane enzyme that hydrolyzes fatty acid amides, thereby terminating their signaling. The primary substrate of FAAH is anandamide (AEA), which upon degradation yields arachidonic acid and ethanolamine. By inhibiting FAAH, the levels of anandamide are increased, leading to enhanced activation of cannabinoid receptors (CB1 and CB2) and potential therapeutic effects.[5]

FAAH_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron NAPE NAPE NAPE_PLD NAPE-PLD NAPE->NAPE_PLD Synthesis AEA Anandamide (AEA) NAPE_PLD->AEA CB1_pre CB1 Receptor AEA->CB1_pre Retrograde Signaling FAAH FAAH AEA->FAAH Degradation AA_Ethanolamine Arachidonic Acid + Ethanolamine FAAH->AA_Ethanolamine FAAH_Inhibitor FAAH Inhibitor FAAH_Inhibitor->FAAH

Caption: FAAH Signaling Pathway and Inhibition.

Experimental Workflow for Assessing Brain Penetrance

The assessment of brain penetrance for a novel FAAH inhibitor involves a multi-step process, beginning with systemic administration in a rodent model, followed by tissue collection, and subsequent analytical and biochemical analyses.

Experimental_Workflow cluster_0 In Vivo Study cluster_1 Sample Processing cluster_2 Analysis cluster_3 Data Interpretation A1 Administer FAAH Inhibitor to Rodent Model (e.g., IV, IP, PO) A2 Collect Blood and Brain Samples at Predetermined Time Points A1->A2 B1 Separate Plasma from Blood A2->B1 B2 Homogenize Brain Tissue A2->B2 C1 Quantify Inhibitor Concentration in Plasma and Brain Homogenate (LC-MS/MS) B1->C1 B2->C1 C2 Measure FAAH Activity in Brain Homogenate (Ex Vivo Assay) B2->C2 C3 Quantify Endogenous Substrates (e.g., Anandamide) (LC-MS/MS) B2->C3 D1 Calculate Brain-to-Plasma Ratio (Kp) C1->D1 D2 Determine Target Engagement (% FAAH Inhibition) C2->D2 D3 Assess Pharmacodynamic Effect (Increase in Anandamide Levels) C3->D3

Caption: Experimental Workflow for Brain Penetrance Assessment.

Quantitative Data Summary

The following table summarizes key quantitative parameters obtained from a hypothetical study assessing the brain penetrance of a novel FAAH inhibitor (Compound X) compared to a known inhibitor, URB597.

ParameterCompound XURB597Units
Pharmacokinetics
Brain Concentration (Cmax)15085ng/g
Plasma Concentration (Cmax)7595ng/mL
Brain-to-Plasma Ratio (Kp)2.00.89-
Target Engagement
Brain FAAH Inhibition (at Tmax)9285%
Brain IC501525nM
Pharmacodynamics
Brain Anandamide Levels (Fold Increase)85-

Detailed Experimental Protocols

In Vivo Rodent Study
  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Compound Administration: Administer the FAAH inhibitor (e.g., Compound X or URB597) via intravenous (IV), intraperitoneal (IP), or oral (PO) route at a specified dose.[6] A vehicle control group should be included.

  • Sample Collection: At various time points post-administration (e.g., 0.5, 1, 2, 4, 8, and 24 hours), euthanize the animals.

  • Blood Collection: Collect trunk blood into EDTA-coated tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.

  • Brain Collection: Perfuse the animals with ice-cold saline to remove blood from the brain. Excise the brain, rinse with cold saline, blot dry, and snap-freeze in liquid nitrogen. Store brains at -80°C until further processing.[6]

Brain Tissue Homogenization
  • Preparation: Weigh the frozen brain tissue.

  • Homogenization: Homogenize the tissue in 4 volumes of ice-cold homogenization buffer (e.g., Tris-HCl buffer, pH 7.4 with 1 mM EDTA).[6]

  • Centrifugation: Centrifuge the homogenate at 1000 x g for 10 minutes at 4°C to remove cellular debris.

  • Supernatant Collection: Collect the supernatant (S1 fraction) and store it at -80°C for FAAH activity assays and LC-MS/MS analysis.

Quantification of FAAH Inhibitor and Anandamide by LC-MS/MS
  • Sample Preparation:

    • Protein Precipitation: To a known volume of brain homogenate or plasma, add 3 volumes of ice-cold acetonitrile containing an appropriate internal standard (e.g., deuterated inhibitor and deuterated anandamide).

    • Vortex and Centrifuge: Vortex the mixture vigorously and then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Supernatant Transfer: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitution: Reconstitute the residue in a suitable mobile phase for injection.[7]

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phases typically consisting of water with 0.1% formic acid and acetonitrile or methanol with 0.1% formic acid.[8][9]

    • Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for the parent and daughter ions of the FAAH inhibitor and anandamide, as well as their respective internal standards.[8][10]

    • Quantification: Generate a standard curve using known concentrations of the analytes to quantify their levels in the brain and plasma samples.

Ex Vivo FAAH Activity Assay (Fluorometric Method)

This assay measures the residual FAAH activity in the brains of animals treated with an FAAH inhibitor.

  • Reagents:

    • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0)

    • FAAH Substrate (e.g., Anandamide-AMC)

    • FAAH Inhibitor Control (e.g., URB597)

    • 96-well black microplate

  • Procedure:

    • Protein Determination: Determine the protein concentration of the brain homogenate supernatant using a BCA or Bradford assay.

    • Sample Preparation: Dilute the brain homogenate to a suitable concentration in FAAH Assay Buffer.

    • Assay Plate Setup:

      • Sample Wells: Add diluted brain homogenate to the wells.

      • Positive Control Wells: Add brain homogenate from a vehicle-treated animal.

      • Negative Control Wells: Add brain homogenate from a vehicle-treated animal plus a saturating concentration of a known FAAH inhibitor.

    • Reaction Initiation: Add the FAAH substrate to all wells to start the reaction.

    • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

    • Fluorescence Reading: Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 465 nm.[2]

  • Data Analysis:

    • Subtract the background fluorescence (negative control) from all readings.

    • Calculate the percentage of FAAH inhibition in the inhibitor-treated samples relative to the vehicle-treated samples (positive control).

Conclusion

The protocol outlined above provides a comprehensive framework for assessing the brain penetrance of novel FAAH inhibitors. By combining in vivo rodent studies with robust analytical and biochemical assays, researchers can effectively quantify the extent of brain exposure, confirm target engagement, and measure the pharmacodynamic response. This integrated approach is crucial for the selection and optimization of CNS-active FAAH inhibitors for further drug development.

References

Application Notes and Protocols for 3'-Carbamoyl-biphenyl-3-yl-undecynecarbamate (URB937) in Nociception Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Carbamoyl-biphenyl-3-yl-undecynecarbamate, commonly known as URB937, is a potent and selective inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH). What distinguishes URB937 is its peripherally restricted action; it is actively extruded from the central nervous system (CNS), allowing for the investigation of peripheral endocannabinoid signaling in nociception without the confounding central effects typical of direct-acting cannabinoid receptor agonists.[1][2] By preventing the degradation of the endocannabinoid anandamide in peripheral tissues, URB937 enhances its local concentration, leading to the activation of peripheral cannabinoid receptors and subsequent analgesic effects.[1][3][4] These properties make URB937 a valuable pharmacological tool for studying the role of the peripheral endocannabinoid system in various pain states, including inflammatory, neuropathic, and visceral pain.[1][4][5]

Mechanism of Action

URB937 exerts its analgesic effects by modulating the endogenous cannabinoid system in the peripheral nervous system. The primary mechanism involves the irreversible inhibition of Fatty Acid Amide Hydrolase (FAAH), an intracellular enzyme responsible for the breakdown of the endocannabinoid anandamide (AEA).

  • Peripheral FAAH Inhibition : Following systemic administration, URB937 selectively inhibits FAAH in peripheral tissues. It is a poor substrate for the ATP-binding cassette (ABC) transporter Abcg2, which actively removes it from the brain and spinal cord, thus limiting its action to the periphery.

  • Increased Anandamide Levels : The inhibition of FAAH leads to a significant increase in the local concentration of anandamide in peripheral tissues.

  • Cannabinoid Receptor Activation : Elevated levels of anandamide activate peripheral cannabinoid receptors, primarily CB1 receptors located on the presynaptic terminals of nociceptive sensory neurons.[3]

  • Inhibition of Nociceptive Signaling : The activation of these presynaptic CB1 receptors inhibits the release of pro-nociceptive neurotransmitters and neuropeptides (e.g., CGRP), thereby dampening the transmission of pain signals from the periphery to the central nervous system.[3] This "gating" mechanism effectively reduces the perception of pain. The analgesic effects of URB937 are consistently prevented by the administration of CB1 receptor antagonists.[4][5]

URB937_Mechanism_of_Action cluster_PNS Peripheral Nervous System cluster_CNS Central Nervous System (CNS) URB937 URB937 FAAH FAAH Enzyme URB937->FAAH Inhibits BBB Blood-Brain Barrier (Abcg2 Transporter) URB937->BBB Blocked by Degradation AEA Degradation FAAH->Degradation Catalyzes Anandamide Anandamide (AEA) CB1 Peripheral CB1 Receptor (on Nociceptor Terminal) Anandamide->CB1 Activates Anandamide->Degradation Prevents AEA Degradation Nociceptive_Signal Reduced Nociceptive Signal to CNS CB1->Nociceptive_Signal Inhibits Neurotransmitter Release URB937_CNS URB937

Caption: Mechanism of peripheral analgesia by URB937.

Data Presentation

The efficacy of URB937 has been demonstrated across multiple preclinical models of pain. The following tables summarize the quantitative data from key studies.

Table 1: Efficacy of URB937 in a Model of Trigeminal Neuropathic Pain Model: Chronic Constriction Injury of the Infraorbital Nerve (IoN-CCI) in Rats

Treatment GroupDose (i.p.)Outcome MeasureResult
Vehicle-Mechanical Withdrawal Threshold (g)Significant decrease post-injury (allodynia)
URB937 (preventative)1 mg/kgMechanical Withdrawal Threshold (g)Prevented the development of mechanical allodynia
URB937 (preventative)1 mg/kgCGRP & Cytokine mRNA levelsPrevented injury-induced increases

Data adapted from a study on trigeminal neuralgia, which showed URB937 can counteract the development of allodynia.[6]

Table 2: Dose-Dependent Efficacy of URB937 in Various Pain Models Models: Carrageenan-induced inflammation, Chronic Sciatic Nerve Ligation, and Complete Freund's Adjuvant (CFA)-induced arthritis in mice.

Pain ModelPain ReadoutEffective Dose (ED₅₀) Range (oral)
Acute Inflammation (Carrageenan)Mechanical & Thermal Hyperalgesia0.3 - 3 mg/kg
Neuropathic Pain (Nerve Ligation)Mechanical Allodynia0.2 - 10 mg/kg
Arthritis (CFA)Mechanical & Thermal Hyperalgesia0.2 - 10 mg/kg

URB937 was shown to be as effective or more effective than standard analgesics like indomethacin and gabapentin in these models.[3]

Experimental Protocols

The following are detailed protocols for common nociception assays where URB937 can be effectively utilized.

Protocol 1: Carrageenan-Induced Inflammatory Pain Model

This model is used to assess the effects of a compound on acute inflammatory pain and edema.

1. Materials and Reagents:

  • URB937

  • Vehicle solution (e.g., 10% PEG-400, 10% Tween-80, 80% saline)[7][8]

  • 1% Carrageenan solution in sterile saline

  • Plethysmometer or calipers for measuring paw volume/thickness

  • Dynamic Plantar Aesthesiometer or von Frey filaments for mechanical sensitivity

  • Plantar Test (Hargreaves) apparatus for thermal sensitivity

  • Male Sprague-Dawley rats or Swiss Webster mice

2. Procedure:

  • Animal Acclimation: Acclimate animals to the testing environment and equipment for at least 2-3 days before the experiment.

  • Baseline Measurements: Measure the baseline paw volume and withdrawal thresholds (mechanical and thermal) for the hind paw to be injected.

  • Compound Administration: Administer URB937 (e.g., 0.3 - 3 mg/kg) or vehicle via the desired route (e.g., oral gavage, i.p.). The administration time before carrageenan injection should be based on the compound's pharmacokinetic profile (typically 30-60 minutes for i.p. or oral).

  • Induction of Inflammation: Inject 100 µL (for rats) or 20 µL (for mice) of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Post-Induction Measurements: At specified time points after carrageenan injection (e.g., 2, 4, 6, and 24 hours), measure:

    • Paw Edema: Quantify the increase in paw volume using a plethysmometer.

    • Mechanical Hyperalgesia: Determine the paw withdrawal threshold to a mechanical stimulus.

    • Thermal Hyperalgesia: Measure the paw withdrawal latency to a radiant heat source.

  • Data Analysis: Calculate the change in paw volume and the change in withdrawal thresholds/latencies from baseline for each group. Compare the URB937-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA).

Protocol 2: Acetic Acid-Induced Writhing Test (Visceral Pain)

This is a chemical-induced visceral pain model used for screening analgesic compounds.

1. Materials and Reagents:

  • URB937

  • Vehicle solution

  • 0.6% Acetic acid solution in saline

  • Male Swiss Webster mice

  • Observation chambers

2. Procedure:

  • Animal Acclimation: Acclimate mice to the observation chambers for at least 30 minutes before testing.

  • Compound Administration: Administer URB937 or vehicle i.p. or orally.

  • Induction of Writhing: 30-60 minutes after compound administration, inject 0.6% acetic acid solution intraperitoneally (10 mL/kg).

  • Observation: Immediately after the acetic acid injection, place the mouse in the observation chamber and record the number of writhes (a characteristic stretching and constriction of the abdomen and hind limbs) over a 20-30 minute period.

  • Data Analysis: Compare the mean number of writhes in the URB937-treated groups to the vehicle-treated group. Calculate the percentage inhibition of writhing.

Protocol 3: Formalin Test (Acute and Tonic Pain)

This model is unique as it produces a biphasic pain response, modeling both acute and more persistent inflammatory pain.

1. Materials and Reagents:

  • URB937

  • Vehicle solution

  • 2.5% Formalin solution in saline

  • Male Sprague-Dawley rats or Swiss Webster mice

  • Observation chambers with mirrors for clear viewing of paws

2. Procedure:

  • Animal Acclimation: Allow animals to acclimate to the observation chambers for at least 30 minutes.

  • Compound Administration: Administer URB937 or vehicle at the appropriate time before the formalin injection.

  • Induction of Pain: Inject 50 µL (rats) or 20 µL (mice) of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.[3]

  • Observation and Scoring: Immediately place the animal back into the chamber and record the total time spent licking, biting, or flinching the injected paw. The observation period is typically 45-60 minutes and is divided into two phases:

    • Phase 1 (Acute Pain): 0-5 minutes post-injection. This phase is due to the direct activation of nociceptors.[3][9]

    • Phase 2 (Tonic/Inflammatory Pain): 15-45 minutes post-injection. This phase involves central sensitization and peripheral inflammation.[3][4]

  • Data Analysis: Calculate the total time spent in nocifensive behaviors for each phase. Compare the scores of the URB937-treated groups with the vehicle group for both phases.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating URB937 in a preclinical nociception study.

Experimental_Workflow start Start acclimation Animal Acclimation (Habituation to environment and equipment) start->acclimation baseline Baseline Nociceptive Testing (e.g., von Frey, Plantar Test) acclimation->baseline grouping Randomization into Treatment Groups (Vehicle, URB937 doses) baseline->grouping administration Compound Administration (URB937 or Vehicle) grouping->administration induction Induction of Pain Model (e.g., Carrageenan, Formalin) administration->induction testing Post-Induction Nociceptive Testing (at defined time points) induction->testing data Data Collection & Analysis testing->data end End data->end

Caption: General workflow for in vivo nociception studies.

References

Application of Peripherally Restricted FAAH Inhibitors in Pain Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The endocannabinoid system plays a crucial role in modulating pain signaling. Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). Inhibition of FAAH leads to an increase in endogenous anandamide levels, which can produce analgesic effects. While centrally-acting FAAH inhibitors have been developed, their clinical utility has been hampered by potential central nervous system (CNS) side effects. Peripherally restricted FAAH inhibitors represent a promising therapeutic strategy to mitigate pain by selectively targeting the peripheral nervous system, thereby avoiding adverse CNS effects. These compounds are designed to not cross the blood-brain barrier, concentrating their action to peripheral sites of pain and inflammation.

One of the most extensively studied peripherally restricted FAAH inhibitors is URB937. Preclinical studies have demonstrated the efficacy of URB937 in a variety of pain models, including neuropathic, inflammatory, and visceral pain.[1] By elevating anandamide levels in the periphery, these inhibitors enhance the activation of peripheral cannabinoid receptors, primarily CB1 receptors, which are located on sensory nerve terminals. This localized action helps to dampen nociceptive signals at their source, before they are transmitted to the central nervous system.

Mechanism of Action

Peripherally restricted FAAH inhibitors work by blocking the FAAH enzyme in peripheral tissues. This leads to an accumulation of anandamide, which then acts on presynaptic CB1 receptors on nociceptive neurons. Activation of these G protein-coupled receptors results in the inhibition of voltage-gated calcium channels and activation of inwardly rectifying potassium channels. This, in turn, reduces the release of pro-nociceptive neurotransmitters, such as glutamate and substance P, from the sensory nerve terminals, thereby attenuating pain signaling.

FAAH_Inhibition_Pathway cluster_peripheral_neuron Peripheral Nociceptive Neuron cluster_drug_action Drug Action FAAH FAAH Anandamide Anandamide (AEA) Anandamide->FAAH Degradation CB1R CB1 Receptor Anandamide->CB1R Activates Neurotransmitter_Vesicle Neurotransmitter Vesicles (e.g., Glutamate, Substance P) CB1R->Neurotransmitter_Vesicle Inhibits Release Pain_Signal_Transmission Pain Signal Transmission to CNS Neurotransmitter_Vesicle->Pain_Signal_Transmission Mediates PR_FAAH_Inhibitor Peripherally Restricted FAAH Inhibitor (e.g., URB937) PR_FAAH_Inhibitor->FAAH Inhibits

Signaling pathway of peripherally restricted FAAH inhibitors.

Preclinical Efficacy Data

The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of the peripherally restricted FAAH inhibitor URB937 in various animal models of pain.

Table 1: Efficacy of URB937 in a Model of Neuropathic Pain (Trigeminal Neuralgia)

Treatment GroupDose (mg/kg, i.p.)Time PointMechanical Withdrawal Threshold (% of Baseline)
ShamVehicleDay 29~100%
CCI + VehicleVehicleDay 29~40%
CCI + URB9371Day 29~80%
Data are approximated from graphical representations in Demartini et al., 2023.[2][3][4][5][6]

Table 2: Efficacy of URB937 in a Model of Inflammatory Pain (Carrageenan-Induced)

Pain ModalityTreatment GroupDose (mg/kg, i.p.)Paw Withdrawal Threshold/Latency (Arbitrary Units)
Mechanical HyperalgesiaVehicle-Decreased
URB9371Significantly Increased vs. Vehicle
Thermal HyperalgesiaVehicle-Decreased
URB9371Significantly Increased vs. Vehicle
Qualitative summary based on graphical data.

Experimental Protocols

Assessment of Mechanical Allodynia using Von Frey Filaments

This protocol is used to assess mechanical sensitivity in rodent models of neuropathic pain.

Von_Frey_Workflow cluster_setup Experimental Setup cluster_testing Testing Procedure (Up-Down Method) cluster_analysis Data Analysis acclimatize Acclimatize animal in a Plexiglas chamber on a wire mesh grid for at least 1 hour. start_filament Begin with a mid-range filament (e.g., 2.0 g). acclimatize->start_filament apply_filament Apply filament to the plantar surface of the hind paw until it just buckles. start_filament->apply_filament observe_response Observe for a positive response (paw withdrawal, flicking, or licking). apply_filament->observe_response no_response No Response: Proceed to the next stiffer filament. observe_response->no_response Negative response Response: Proceed to the next weaker filament. observe_response->response Positive no_response->apply_filament record_pattern Record the pattern of responses for 6 stimuli after the first crossover event. no_response->record_pattern response->apply_filament response->record_pattern calculate_threshold Calculate the 50% paw withdrawal threshold (PWT) using the formula: PWT = (10^[Xf + kδ]) / 10,000 record_pattern->calculate_threshold

Workflow for the Von Frey test.

Materials:

  • Set of calibrated von Frey filaments (e.g., Stoelting)

  • Elevated wire mesh platform

  • Plexiglas chambers for each animal

Procedure:

  • Acclimatization: Place the animals in individual Plexiglas chambers on the wire mesh platform and allow them to acclimate for at least 1 hour before testing.[1]

  • Drug Administration: Administer the peripherally restricted FAAH inhibitor (e.g., URB937, 1 mg/kg, i.p.) or vehicle at the appropriate time before testing, according to the experimental design.[2][4][5][6]

  • Filament Application: Starting with a filament in the middle of the force range (e.g., 2.0 g), apply the filament to the plantar surface of the hind paw with sufficient force to cause the filament to buckle. Hold for 6-8 seconds.

  • Response Assessment: A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Up-Down Method: If there is no response, the next highest filament is used. If there is a positive response, the next lowest filament is used.[7]

  • Threshold Determination: The testing continues in this manner until six stimuli have been applied after the first change in response. The pattern of responses is then used to calculate the 50% paw withdrawal threshold using the formula: 50% threshold = (10^[Xf + kδ]) / 10,000, where Xf is the value of the final filament used, k is a value based on the pattern of responses, and δ is the average difference between filaments.[8]

Assessment of Thermal Hyperalgesia using the Hargreaves Test

This protocol is used to assess sensitivity to thermal stimuli in rodent models of inflammatory pain.

Hargreaves_Workflow cluster_setup Experimental Setup cluster_testing Testing Procedure cluster_analysis Data Analysis acclimatize Place animal in a Plexiglas chamber on a glass plate and allow to acclimatize. position_emitter Position the radiant heat source under the plantar surface of the hind paw. acclimatize->position_emitter start_stimulus Activate the heat source and start the timer. position_emitter->start_stimulus observe_response Observe for paw withdrawal. start_stimulus->observe_response cutoff If no response, a pre-set cutoff time is used to prevent tissue damage (e.g., 20 seconds). start_stimulus->cutoff record_latency The timer stops automatically upon paw withdrawal. Record the withdrawal latency. observe_response->record_latency analyze_data Compare withdrawal latencies between treatment groups. record_latency->analyze_data

Workflow for the Hargreaves test.

Materials:

  • Hargreaves apparatus (e.g., Ugo Basile)

  • Plexiglas chambers

  • Glass platform

Procedure:

  • Acclimatization: Place the animals in individual Plexiglas chambers on the glass platform of the Hargreaves apparatus and allow them to acclimate.

  • Drug Administration: Administer the peripherally restricted FAAH inhibitor or vehicle as required by the experimental design.

  • Stimulus Application: Position the radiant heat source under the plantar surface of the hind paw to be tested.

  • Measurement: Activate the heat source. A timer will start simultaneously. When the animal withdraws its paw, a sensor stops the timer, and the latency is recorded.

  • Cutoff Time: A cutoff time (e.g., 20 seconds) should be set to avoid tissue damage in animals with significant analgesia.[9]

  • Data Analysis: The withdrawal latencies are averaged for each group and compared to determine the effect of the treatment.

Assessment of Visceral Pain using the Acetic Acid Writhing Test

This protocol is used to assess visceral pain by observing a characteristic stretching and writhing behavior in rodents.

Materials:

  • 0.6% Acetic acid solution

  • Syringes and needles for injection

  • Observation chambers

Procedure:

  • Acclimatization: Place the animals in individual observation chambers and allow them to acclimate.

  • Drug Administration: Administer the peripherally restricted FAAH inhibitor or vehicle intraperitoneally (i.p.) or subcutaneously (s.c.) at a predetermined time before the acetic acid injection.

  • Induction of Writhing: Inject 0.6% acetic acid solution (10 ml/kg) i.p.

  • Observation: Immediately after the injection, observe the animals for a set period (e.g., 20-30 minutes).

  • Quantification: Count the number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) for each animal.

  • Data Analysis: Compare the number of writhes between the treatment groups. A reduction in the number of writhes indicates an analgesic effect.

Conclusion

Peripherally restricted FAAH inhibitors have demonstrated significant promise as a novel class of analgesics in a range of preclinical pain models. Their ability to selectively modulate the endocannabinoid system in the periphery offers the potential for effective pain relief without the centrally-mediated side effects associated with other cannabinoid-based therapies. The protocols and data presented here provide a framework for the continued investigation and development of this important class of therapeutic agents. Further research is warranted to bridge the translational gap and evaluate the efficacy of these compounds in human pain conditions.

References

Application Notes and Protocols for Cell-Based Screening of Carbamate Compound Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbamate compounds represent a diverse class of molecules with a wide range of biological activities. Historically known for their role as acetylcholinesterase (AChE) inhibitors in pesticides and treatments for neuromuscular disorders, their therapeutic potential extends to various other areas, including oncology and neurodegenerative diseases.[1][2] The carbamate moiety is a key structural motif in many approved drugs and is increasingly utilized in drug design due to its chemical stability and ability to permeate cell membranes.[2][3] High-throughput screening (HTS) of carbamate compound libraries using cell-based assays is a critical step in identifying novel therapeutic leads and understanding their mechanisms of action.

This document provides detailed application notes and protocols for a suite of cell-based assays designed to screen and characterize carbamate compound libraries. The assays covered include the classical acetylcholinesterase (AChE) inhibition assay, fundamental cytotoxicity assays to determine cellular health, and advanced high-content screening (HCS) for multiparametric analysis of cellular phenotypes. Additionally, we provide diagrams of relevant signaling pathways and experimental workflows to aid in assay design and data interpretation.

Data Presentation: Quantitative Analysis of Carbamate Activity

The following tables summarize quantitative data from studies on carbamate compounds, providing insights into their cytotoxic effects and inhibitory potential against acetylcholinesterase.

Table 1: Cytotoxicity of Various Carbamate Compounds in Different Cell Lines

Compound/ComplexCell LineAssay TypeIC50 (µM)Reference
Vanadium Carbamate (3-V)A549 (Lung Carcinoma)Not Specified49 ± 4[4]
Vanadium Carbamate (3-V)A2780 (Ovarian Carcinoma)Not Specified44.0 ± 1.6[4]
Silver Carbamate (13-Ag)A549 (Lung Carcinoma)Not Specified16 ± 2[4]
Silver Carbamate (13-Ag)A2780 (Ovarian Carcinoma)Not Specified0.4 ± 0.1[4]
Gold Carbamate (14-Au)A549 (Lung Carcinoma)Not Specified5.4 ± 0.7[4]
Gold Carbamate (14-Au)A2780 (Ovarian Carcinoma)Not Specified0.9 ± 0.1[4]
Aryl Carbamate IIaHeLa (Cervical Cancer)MTT~100[5]
Aryl Carbamate IIbHeLa (Cervical Cancer)MTT~100[5]
Aryl Carbamate IIdHeLa (Cervical Cancer)MTT~100[5]
Salicylanilide (thio)carbamateNot SpecifiedNot Specified38.9 ± 1.1 to 89.7 ± 4.7[6]

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Carbamate Compounds

Compound Class/DerivativeAChE IC50Reference
Salicylanilide N,N-disubstituted (thio)carbamatesWeak to moderate inhibition[6]
Carbamate derivatives29.9 to 105.4 nM[6]

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Colorimetric)

Principle: This assay measures the activity of AChE, an enzyme that hydrolyzes acetylcholine. In the presence of an inhibitor, the enzyme's activity is reduced. The assay is based on the Ellman method, where thiocholine, produced from the hydrolysis of acetylthiocholine by AChE, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, which can be measured spectrophotometrically at 412 nm.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Cell culture medium (e.g., DMEM/F12)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Carbamate compound library

  • Positive control inhibitor (e.g., physostigmine)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Culture: Culture SH-SY5Y cells in DMEM/F12 supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 20,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the carbamate compounds and the positive control. Add the compounds to the respective wells and incubate for a predetermined time (e.g., 1-3 hours).

  • Assay Reaction:

    • Prepare the DTNB/ATCI solution in PBS.

    • After incubation with the compounds, remove the medium from the wells.

    • Add the DTNB/ATCI solution to each well.

  • Data Acquisition: Immediately measure the absorbance at 412 nm using a microplate reader at multiple time points (e.g., every minute for 10-20 minutes) to determine the reaction kinetics.

  • Data Analysis:

    • Calculate the rate of the reaction for each well.

    • Determine the percentage of AChE inhibition for each compound concentration compared to the untreated control.

    • Plot the percent inhibition against the compound concentration to determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cell line of interest (e.g., A549, HeLa, CHO-K1)

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Carbamate compound library

  • Positive control for cytotoxicity (e.g., doxorubicin)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Culture: Culture the chosen cell line in the appropriate medium supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells into a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of the carbamate compounds to the wells. Include untreated controls and a positive control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each treatment relative to the untreated control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value.

High-Content Screening (HCS) for Neuronal Toxicity

Principle: HCS combines automated microscopy with quantitative image analysis to measure multiple phenotypic parameters in individual cells. For neurotoxicity screening, this can include assessing neurite outgrowth, cell viability, mitochondrial membrane potential, and nuclear morphology simultaneously.

Materials:

  • Human iPSC-derived neurons or a neuroblastoma cell line (e.g., SH-SY5Y)

  • Neuronal cell culture medium and supplements

  • Carbamate compound library

  • Fluorescent dyes for labeling:

    • Hoechst 33342 (for nuclei)

    • Calcein AM (for live cells)

    • MitoTracker Red CMXRos (for mitochondrial membrane potential)

    • Antibodies against neuronal markers (e.g., β-III tubulin) with fluorescent secondary antibodies

  • 96- or 384-well imaging plates (black wall, clear bottom)

  • High-content imaging system and analysis software

Protocol:

  • Cell Culture and Seeding: Culture and differentiate iPSC-derived neurons or culture SH-SY5Y cells on imaging plates coated with an appropriate substrate (e.g., poly-L-lysine or Matrigel).

  • Compound Treatment: Add the carbamate compounds at various concentrations to the cells and incubate for a specified period (e.g., 24-72 hours).

  • Cell Staining:

    • For live-cell imaging, add dyes like Hoechst 33342, Calcein AM, and MitoTracker Red directly to the culture medium and incubate according to the manufacturer's instructions.

    • For fixed-cell imaging, fix the cells with 4% paraformaldehyde, permeabilize with Triton X-100, and perform immunocytochemistry for neuronal markers.

  • Image Acquisition: Acquire images using an automated high-content imaging system. Capture images in multiple channels for each fluorescent marker.

  • Image Analysis: Use HCS analysis software to:

    • Identify and count nuclei (Hoechst).

    • Identify live cells (Calcein AM).

    • Measure neurite length and branching (β-III tubulin).

    • Quantify mitochondrial membrane potential (MitoTracker Red).

    • Measure nuclear size and intensity.

  • Data Analysis:

    • Extract quantitative data for each parameter.

    • Generate dose-response curves for each measured phenotype to identify compounds that induce neurotoxic effects.

    • Create phenotypic profiles for hit compounds based on the multiparametric data.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts relevant to the screening of carbamate compounds.

AChE_Inhibition_Pathway cluster_synapse Cholinergic Synapse Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Release Postsynaptic Postsynaptic Neuron AChR ACh Receptor ACh->AChR Binds to AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by AChR->Postsynaptic Activates Carbamate Carbamate Compound Carbamate->AChE Inhibits

Caption: Acetylcholinesterase (AChE) inhibition by carbamate compounds.

HTS_Workflow start Start plate_prep Prepare Assay Plates (Cells + Reagents) start->plate_prep compound_addition Add Carbamate Library Compounds plate_prep->compound_addition incubation Incubate compound_addition->incubation data_acquisition Data Acquisition (e.g., Plate Reader, Imager) incubation->data_acquisition data_analysis Data Analysis (Hit Identification) data_acquisition->data_analysis hit_validation Hit Validation (Dose-Response) data_analysis->hit_validation end End hit_validation->end

Caption: General high-throughput screening (HTS) workflow.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates Ub Ubiquitination Keap1_Nrf2->Ub Proteasome Proteasomal Degradation Ub->Proteasome ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Gene_Expression Antioxidant Gene Expression ARE->Gene_Expression Promotes Carbamate Carbamate Compound (Oxidative Stress) Carbamate->Keap1 Inactivates

Caption: Modulation of the Nrf2 signaling pathway by carbamates.[7]

References

Application Notes and Protocols for Testing Novel FAAH Inhibitors in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing animal models for the preclinical evaluation of novel Fatty Acid Amide Hydrolase (FAAH) inhibitors. Detailed protocols for inducing relevant disease states and assessing the efficacy of potential therapeutic compounds are outlined below.

Introduction to FAAH Inhibition

Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid anandamide (AEA) and other related fatty acid amides.[1] By inhibiting FAAH, the levels of anandamide are increased, leading to enhanced activation of cannabinoid receptors (CB1 and CB2). This mechanism has shown significant therapeutic potential in treating a variety of conditions, including pain, inflammation, anxiety, and neurodegenerative diseases.[2][3] Preclinical evaluation of novel FAAH inhibitors in relevant animal models is a crucial step in the drug development process.

Animal Models for Efficacy Testing

A variety of animal models are available to assess the therapeutic potential of FAAH inhibitors across different pathological conditions. The choice of model depends on the specific therapeutic indication being targeted.

Neuropathic Pain: Spinal Nerve Ligation (SNL) Model

The SNL model is a widely used and robust model of neuropathic pain that mimics the symptoms of nerve injury in humans.[4]

Protocol for Spinal Nerve Ligation (SNL) in Rats:

  • Anesthesia and Preparation: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane). Shave and disinfect the dorsal lumbar region.

  • Incision: Make a midline incision at the level of the L4 to S2 vertebrae to expose the paraspinal muscles.

  • Exposure of Spinal Nerves: Carefully dissect the paraspinal muscles to expose the L5 and L6 spinal nerves.

  • Ligation: Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion with a 6-0 silk suture.

  • Closure: Suture the muscle layers and close the skin incision with wound clips or sutures.

  • Post-operative Care: Administer analgesics for post-operative pain and monitor the animal for signs of distress. Allow a recovery period of at least 3-7 days before behavioral testing.[5]

Inflammatory Pain: Complete Freund's Adjuvant (CFA) Model

The CFA model induces a localized and persistent inflammatory response, making it suitable for evaluating the anti-inflammatory and analgesic effects of FAAH inhibitors.[6]

Protocol for CFA-Induced Inflammatory Pain in Rats:

  • CFA Preparation: Prepare an emulsion of Complete Freund's Adjuvant.

  • Injection: Under brief anesthesia, inject a small volume (typically 50-150 µL) of the CFA emulsion into the plantar surface of one hind paw.

  • Observation: Inflammation, characterized by paw edema, erythema, and hyperalgesia, will develop within hours and can persist for several weeks.

  • Behavioral Testing: Behavioral assessments for pain and inflammation can be performed starting 24 hours after CFA injection.[7]

Migraine: Nitroglycerin (NTG)-Induced Model

Systemic administration of nitroglycerin can induce migraine-like symptoms in rodents, providing a model to test the efficacy of anti-migraine therapies.[8]

Protocol for NTG-Induced Migraine Model in Rats:

  • NTG Solution Preparation: Prepare a fresh solution of nitroglycerin in saline. A typical dose is 10 mg/kg.

  • Administration: Administer the NTG solution via intraperitoneal (i.p.) injection.

  • Behavioral Observation: Assess for migraine-like behaviors, such as thermal and mechanical hyperalgesia in the periorbital and hind paw regions, typically 2 hours after NTG administration. For chronic migraine models, NTG can be administered every other day for a total of five injections.[8]

Experimental Protocols for Efficacy Assessment

Behavioral Assays for Pain Assessment

This test measures the latency of a rodent's response to a thermal stimulus.

Protocol:

  • Apparatus: Use a commercially available hot plate apparatus set to a constant temperature (e.g., 52-55°C).

  • Acclimation: Allow the animal to acclimate to the testing room for at least 30-60 minutes.

  • Testing: Place the animal on the hot plate and start a timer.

  • Endpoint: Record the latency to the first sign of nociception, such as paw licking, shaking, or jumping.

  • Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established, after which the animal is removed from the plate regardless of its response.

This test assesses the withdrawal threshold to a mechanical stimulus.

Protocol:

  • Apparatus: Use a set of calibrated von Frey filaments or an electronic von Frey apparatus.

  • Acclimation: Place the animal in a testing chamber with a mesh floor and allow it to acclimate for at least 15-30 minutes.

  • Stimulation: Apply the von Frey filaments to the plantar surface of the hind paw with increasing force until a withdrawal response is elicited.

  • Threshold Determination: The 50% paw withdrawal threshold can be determined using the up-down method.[9]

The formalin test is a model of continuous pain resulting from tissue injury.[10][11]

Protocol:

  • Formalin Injection: Inject a small volume (e.g., 20-50 µL) of a dilute formalin solution (e.g., 2.5-5%) into the plantar surface of the hind paw.[12]

  • Observation Periods: Observe the animal's behavior during two distinct phases:

    • Phase 1 (Acute/Neurogenic Pain): 0-5 minutes post-injection.

    • Phase 2 (Inflammatory Pain): 15-40 minutes post-injection.

  • Nociceptive Behaviors: Record the amount of time the animal spends licking, biting, or flinching the injected paw during each phase.[13]

Biochemical Assays

This assay measures the enzymatic activity of FAAH in tissue homogenates.

Protocol (Fluorometric Method):

  • Tissue Preparation: Homogenize brain or liver tissue in an appropriate assay buffer.

  • Substrate: Use a fluorogenic FAAH substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).[14]

  • Incubation: Incubate the tissue homogenate with the substrate at 37°C.

  • Detection: Measure the increase in fluorescence over time as FAAH hydrolyzes the substrate to release the fluorescent product, 7-amino-4-methylcoumarin (AMC). The fluorescence can be measured at an excitation wavelength of 360 nm and an emission wavelength of 465 nm.[15]

  • Inhibitor Testing: To determine the inhibitory potential of a test compound, pre-incubate the tissue homogenate with the compound before adding the substrate.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying endocannabinoid levels in biological samples.

Protocol:

  • Sample Collection: Collect brain tissue or plasma samples and immediately freeze them in liquid nitrogen to prevent enzymatic degradation of anandamide.

  • Lipid Extraction: Homogenize the tissue in an organic solvent (e.g., acetonitrile or a chloroform/methanol mixture) to extract the lipids, including anandamide.[16][17]

  • Sample Cleanup: Perform a solid-phase or liquid-liquid extraction to remove interfering substances.

  • LC-MS/MS Analysis: Separate the lipids using a C18 reverse-phase column and detect and quantify anandamide using a mass spectrometer in multiple reaction monitoring (MRM) mode.[18]

  • Quantification: Use a deuterated anandamide internal standard for accurate quantification.

Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis

PK/PD studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the FAAH inhibitor and its relationship with its pharmacological effect.

Protocol:

  • Dosing: Administer the FAAH inhibitor to the animals via the intended clinical route (e.g., oral, intravenous).

  • Sample Collection: Collect blood samples at various time points after dosing.

  • Drug Concentration Analysis: Analyze the plasma samples using LC-MS/MS to determine the concentration of the FAAH inhibitor over time.

  • Pharmacokinetic Parameters: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).[19]

  • Pharmacodynamic Analysis: Correlate the plasma concentrations of the inhibitor with a pharmacodynamic marker, such as the inhibition of FAAH activity in a relevant tissue or the elevation of anandamide levels.

Data Presentation

Quantitative data from these studies should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: In Vitro FAAH Inhibitory Activity

CompoundTargetIC50 (nM)
JNJ-42165279 hFAAH70 ± 8
rFAAH313 ± 28
URB597 rFAAH~5
OL-135 rFAAH~7

hFAAH: human FAAH; rFAAH: rat FAAH. Data compiled from multiple sources.[20]

Table 2: Efficacy of FAAH Inhibitors in the Rat SNL Model of Neuropathic Pain

CompoundDose (mg/kg, route)% Reversal of Mechanical Allodynia
JNJ-42165279 22 (p.o.)ED90
URB597 0.3 (i.p.)42%
OL-135 6-9 (i.p.)ED50

ED50/ED90: Effective dose for 50%/90% of the maximal effect. Data compiled from multiple sources.[2][20][21]

Table 3: Efficacy of URB597 in the Rat CFA Model of Inflammatory Pain

ParameterDose (mg/kg, i.p.)Effect
Mechanical Allodynia 0.3Significant increase in paw withdrawal threshold
Thermal Hyperalgesia 0.3Significant increase in paw withdrawal latency

Data from a study by Holt et al. (2005).[22][23]

Table 4: Pharmacokinetic Parameters of JNJ-42165279 in Rats (20 mg/kg, p.o.)

ParameterValue
Cmax (µM) 4.2
Tmax (h) 1

Data from a study by Keith et al. (2015).[20]

Table 5: Effect of FAAH Inhibitors on Anandamide (AEA) Levels in Rat Brain

CompoundDose (mg/kg, route)Fold Increase in AEA
JNJ-42165279 25 (daily, 7 days)~41-fold (in CSF)
URB597 0.3 (i.p.)Significant increase

Data compiled from multiple sources.[24]

Visualization of Key Pathways and Workflows

Signaling Pathways

FAAH_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1 CB1 Receptor Ca_channel Ca2+ Channel CB1->Ca_channel Inhibits Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Triggers Release NAPE_PLD NAPE-PLD Anandamide Anandamide (AEA) NAPE_PLD->Anandamide FAAH FAAH Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Anandamide->CB1 Retrograde Signaling Anandamide->FAAH Degradation FAAH_Inhibitor FAAH Inhibitor FAAH_Inhibitor->FAAH Inhibits NAPE NAPE NAPE->NAPE_PLD Synthesis

Experimental_Workflow cluster_model Animal Model Induction cluster_treatment Treatment cluster_assessment Efficacy Assessment SNL Spinal Nerve Ligation (Neuropathic Pain) Treatment_Group FAAH Inhibitor SNL->Treatment_Group Vehicle_Group Vehicle Control SNL->Vehicle_Group CFA Complete Freund's Adjuvant (Inflammatory Pain) CFA->Treatment_Group CFA->Vehicle_Group NTG Nitroglycerin (Migraine) NTG->Treatment_Group NTG->Vehicle_Group Behavioral Behavioral Assays (Hot Plate, Von Frey, Formalin) Treatment_Group->Behavioral Biochemical Biochemical Assays (FAAH Activity, Anandamide Levels) Treatment_Group->Biochemical PKPD PK/PD Analysis Treatment_Group->PKPD Vehicle_Group->Behavioral Vehicle_Group->Biochemical Data_Analysis Data Analysis and Interpretation Behavioral->Data_Analysis Biochemical->Data_Analysis PKPD->Data_Analysis

Logical_Relationship FAAH_Inhibitor Novel FAAH Inhibitor FAAH_Activity ↓ FAAH Activity FAAH_Inhibitor->FAAH_Activity Anandamide_Levels ↑ Anandamide Levels FAAH_Activity->Anandamide_Levels CB_Receptor ↑ CB1/CB2 Receptor Activation Anandamide_Levels->CB_Receptor Therapeutic_Effect Therapeutic Effect (e.g., Analgesia, Anti-inflammation) CB_Receptor->Therapeutic_Effect

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3'-Carbamoyl-biphenyl-3-yl-undecynecarbamate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for the multi-step synthesis of 3'-Carbamoyl-biphenyl-3-yl-undecynecarbamate, a complex molecule requiring precise reaction conditions. This guide is intended for researchers, scientists, and drug development professionals to help improve reaction yields and purity.

Hypothetical Synthesis Overview

The synthesis of 3'-Carbamoyl-biphenyl-3-yl-undecynecarbamate is a multi-step process. A plausible synthetic route involves three key transformations:

  • Suzuki-Miyaura Coupling: Formation of the biphenyl core.

  • Sonogashira Coupling: Introduction of the undecyne side chain.

  • Carbamoylation: Installation of the carbamoyl and carbamate functional groups.

Each of these steps presents unique challenges that can impact the overall yield and purity of the final product.

Synthetic Workflow A Aryl Halide + Arylboronic Acid B Suzuki-Miyaura Coupling A->B C Biphenyl Intermediate B->C E Sonogashira Coupling C->E D Terminal Alkyne D->E F Alkynylbiphenyl Intermediate E->F H Carbamoylation F->H G Carbamoylating Agent G->H I Final Product H->I Troubleshooting Suzuki Coupling start Low Yield in Suzuki Coupling q1 Is the reaction mixture thoroughly degassed? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the base appropriate and of good quality? a1_yes->q2 sol1 Degas solvent and reaction mixture a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the catalyst/ligand combination optimal? a2_yes->q3 sol2 Use a stronger or freshly powdered anhydrous base (e.g., K3PO4, Cs2CO3) a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Improved Yield a3_yes->end sol3 Screen different Pd catalysts and ligands (e.g., SPhos, XPhos) a3_no->sol3 sol3->end Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor Target Molecule Inhibitor->MEK

Technical Support Center: Overcoming Solubility Challenges with Biphenyl Carbamate Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing solubility issues commonly encountered with biphenyl carbamate compounds during experimentation.

Frequently Asked Questions (FAQs)

Q1: My biphenyl carbamate compound is poorly soluble in aqueous solutions. What are the initial steps I should take?

A1: Initially, it's crucial to understand the physicochemical properties of your specific biphenyl carbamate derivative. Factors such as the substitution pattern on the biphenyl rings and the nature of the carbamate group will significantly influence solubility.

A general starting point is to assess the compound's solubility in a range of common laboratory solvents, starting with less polar organic solvents and moving towards more polar and aqueous systems. Dimethyl sulfoxide (DMSO) is often a good starting point for creating a stock solution, as it can dissolve a wide array of both polar and nonpolar compounds. Subsequently, you can explore the use of co-solvents, pH adjustment, or heating to improve solubility in your desired aqueous buffer.

Q2: Can pH adjustment improve the solubility of my biphenyl carbamate compound?

A2: Yes, pH can significantly impact the solubility of ionizable compounds. While the biphenyl group is non-ionizable, the carbamate functional group can exhibit acidic or basic properties depending on its structure. For instance, some carbamates can be deprotonated at higher pH, increasing their solubility in aqueous media. It is advisable to determine the pKa of your compound to understand the pH range in which it will be ionized and thus more soluble.

Q3: Are there any "quick-fix" methods to improve solubility for initial in vitro screening assays?

A3: For preliminary in vitro assays where a small amount of compound is needed, the use of co-solvents is a common and effective strategy. Preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it into the aqueous assay buffer can often achieve the desired final concentration while keeping the organic solvent concentration low enough (typically <0.5%) to avoid significant effects on the biological system.

Troubleshooting Guides

Issue: Compound precipitates out of solution upon dilution of DMSO stock into aqueous buffer.
Potential Cause Troubleshooting Step
Poor aqueous solubility The compound may be "crashing out" because its solubility limit in the final aqueous buffer is exceeded.
Solution 1: Decrease Final Concentration: Try a lower final concentration of your compound in the assay.
Solution 2: Increase Co-solvent Percentage: If the assay allows, slightly increase the percentage of DMSO in the final solution (be mindful of its potential effects on cells or enzymes).
Solution 3: Use a Different Co-solvent: Experiment with other water-miscible organic solvents such as ethanol, isopropanol, or acetonitrile.
Solution 4: Employ Surfactants: The addition of a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, can help to keep the compound in solution.
pH of the buffer The pH of the aqueous buffer may not be optimal for your compound's solubility.
Solution: pH Adjustment: If your compound has an ionizable group, adjust the pH of the buffer to a range where the compound is more likely to be in its charged, more soluble form.
Issue: Inconsistent results in biological assays, possibly due to poor solubility.
Potential Cause Troubleshooting Step
Compound aggregation Poorly soluble compounds can form aggregates in solution, leading to variable and often artifactual assay results.
Solution 1: Visual Inspection: Carefully inspect your solutions for any signs of precipitation or cloudiness.
Solution 2: Dynamic Light Scattering (DLS): If available, use DLS to check for the presence of aggregates in your compound solutions.
Solution 3: Filtration: Filter your stock solutions through a 0.22 µm filter to remove any pre-existing aggregates.
Solution 4: Re-evaluate Solubilization Method: Consider more robust solubilization techniques such as the preparation of solid dispersions or particle size reduction.

Data Presentation: Qualitative Solubility of Biphenyl Carbamate Scaffolds

Solvent Type Biphenyl Moiety Carbamate Moiety General Solubility Expectation for Biphenyl Carbamates
Non-polar Organic (e.g., Hexane, Toluene)HighLowModerate to High (dependent on overall polarity)
Polar Aprotic (e.g., DMSO, DMF, Acetone)ModerateModerate to HighHigh
Polar Protic (e.g., Ethanol, Methanol)Low to ModerateModerateModerate
Aqueous Buffers Very LowLow to ModerateGenerally Low (highly dependent on specific structure and pH)

Experimental Protocols

Co-solvent System for Enhanced Solubility

Objective: To prepare a solution of a biphenyl carbamate compound in an aqueous buffer using a water-miscible organic co-solvent.

Materials:

  • Biphenyl carbamate compound

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Target aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Weigh out a precise amount of the biphenyl carbamate compound.

    • Dissolve the compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10-50 mM).

    • Vortex thoroughly to ensure complete dissolution. Gentle warming (30-40°C) or sonication can be used if necessary.

  • Serial Dilution in Co-solvent:

    • Perform serial dilutions of the stock solution in DMSO to create a range of intermediate concentrations.

  • Dilution into Aqueous Buffer:

    • To prepare the final working solution, add a small volume of the DMSO stock or intermediate solution to the pre-warmed (room temperature or 37°C) aqueous buffer.

    • It is critical to add the DMSO stock to the aqueous buffer and not the other way around to minimize precipitation.

    • Immediately vortex the solution after adding the DMSO stock to ensure rapid mixing.

    • Ensure the final concentration of DMSO in the aqueous solution is kept to a minimum, typically below 0.5% (v/v), to avoid solvent-induced artifacts in biological assays.

Particle Size Reduction via Micronization

Objective: To increase the surface area and dissolution rate of a crystalline biphenyl carbamate compound by reducing its particle size.

Materials:

  • Biphenyl carbamate compound (crystalline solid)

  • Micronization equipment (e.g., jet mill, ball mill)

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Equipment Preparation:

    • Ensure the micronization equipment is clean and dry to prevent contamination.

    • Select the appropriate grinding media (for ball mills) or set the desired operating parameters (for jet mills) based on the manufacturer's instructions and the properties of your compound.

  • Milling Process:

    • Carefully load the crystalline biphenyl carbamate compound into the milling chamber.

    • Operate the micronizer for the specified duration or until the desired particle size is achieved. This is often an iterative process requiring particle size analysis at different time points.

  • Particle Size Analysis:

    • Collect a sample of the micronized powder.

    • Use techniques such as laser diffraction or microscopy to determine the particle size distribution.

  • Collection and Storage:

    • Carefully collect the micronized powder from the equipment.

    • Store the micronized compound in a tightly sealed container to prevent re-agglomeration, especially in humid conditions.

Preparation of a Solid Dispersion

Objective: To enhance the dissolution rate and apparent solubility of a biphenyl carbamate compound by dispersing it in a hydrophilic polymer matrix.

Materials:

  • Biphenyl carbamate compound

  • Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG), Hydroxypropyl methylcellulose (HPMC))

  • Common solvent for both the compound and the polymer (e.g., methanol, ethanol, dichloromethane)

  • Rotary evaporator or vacuum oven

Procedure (Solvent Evaporation Method):

  • Dissolution:

    • Dissolve both the biphenyl carbamate compound and the chosen hydrophilic polymer in a suitable common solvent. The ratio of drug to polymer can be varied (e.g., 1:1, 1:5, 1:10 by weight) to optimize the formulation.

  • Solvent Removal:

    • Remove the solvent using a rotary evaporator under reduced pressure. This should result in the formation of a thin film on the wall of the flask.

  • Drying:

    • Further dry the solid dispersion in a vacuum oven at a controlled temperature to remove any residual solvent.

  • Pulverization:

    • Scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle or a mill.

  • Characterization:

    • Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug within the polymer matrix.

Signaling Pathway Diagrams

Certain biphenyl carbamate compounds have been identified as inhibitors of enzymes such as Fatty Acid Amide Hydrolase (FAAH) and Legumain. Understanding the signaling pathways involving these enzymes can provide context for the mechanism of action of these compounds.

FAAH_Inhibition_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1R CB1 Receptor Ca_channel Ca2+ Channel CB1R->Ca_channel Inhibits Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Triggers Release NAPE_PLD NAPE-PLD Anandamide Anandamide (AEA) NAPE_PLD->Anandamide Synthesizes Anandamide->CB1R Activates FAAH FAAH Anandamide->FAAH Degraded by Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Produces Biphenyl_Carbamate Biphenyl Carbamate (FAAH Inhibitor) Biphenyl_Carbamate->FAAH Inhibits

Caption: Inhibition of FAAH by a biphenyl carbamate compound.

Legumain_Inhibition_Pathway Biphenyl_Carbamate Biphenyl Carbamate (Legumain Inhibitor) Legumain Legumain (active) Biphenyl_Carbamate->Legumain Inhibits Prolegumain Prolegumain (inactive) Prolegumain->Legumain Autocatalytic activation (low pH) Substrate Protein Substrate (e.g., pro-MMPs, Cathepsins) Legumain->Substrate Cleaves Processed_Substrate Cleaved/Activated Substrate Legumain->Processed_Substrate Activates/Processes Downstream_Effects Downstream Cellular Effects (e.g., ECM remodeling, Antigen presentation) Processed_Substrate->Downstream_Effects

Technical Support Center: Optimizing Dosage for In Vivo Studies of FAAH Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fatty Acid Amide Hydrolase (FAAH) inhibitors in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for FAAH inhibitors?

A1: Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides. FAAH inhibitors block the activity of this enzyme, leading to an increase in the endogenous levels of these signaling lipids. This enhancement of endocannabinoid tone is the principal mechanism through which FAAH inhibitors exert their therapeutic effects, such as analgesia and anxiolysis.

Q2: How do I select an appropriate starting dose for my in vivo study?

A2: Selecting a starting dose requires consideration of the specific FAAH inhibitor, the animal model, and the intended therapeutic effect. A review of preclinical studies for the chosen or structurally similar inhibitors is recommended. For example, effective doses can range from 0.1 mg/kg to 30 mg/kg depending on the compound and experimental context.[1][2] It is advisable to perform a dose-response study to determine the optimal dose for your specific model and endpoint.

Q3: What are the common routes of administration for FAAH inhibitors in animal studies?

A3: The most common routes of administration are intraperitoneal (i.p.) and oral gavage (p.o.).[3] The choice of administration route should be based on the inhibitor's formulation, its pharmacokinetic profile, and the experimental design. For some compounds, intranasal delivery has also been explored as a method for direct brain delivery.[3]

Q4: How can I confirm that my FAAH inhibitor is engaging its target in vivo?

A4: Target engagement can be confirmed by measuring the inhibition of FAAH activity in tissues of interest (e.g., brain, liver) ex vivo. Additionally, quantifying the levels of FAAH substrates, such as anandamide, can demonstrate the pharmacodynamic effect of the inhibitor. A significant increase in anandamide levels post-administration indicates successful target engagement.

Troubleshooting Guide

Problem 1: Suboptimal or Lack of Efficacy In Vivo

Possible Cause Troubleshooting Step
Inadequate Dose Perform a dose-response study to identify the minimal effective dose. Ensure the dose is sufficient to achieve a high level of FAAH inhibition (typically >80%).[4]
Poor Bioavailability/Pharmacokinetics Characterize the pharmacokinetic profile of the inhibitor. Consider alternative routes of administration or formulation strategies to improve absorption and exposure.
Insufficient Target Engagement Measure FAAH activity and anandamide levels in the target tissue to confirm target engagement. If engagement is low, increase the dose or consider a different administration route.
Rapid Metabolism Investigate the metabolic stability of the inhibitor. Rapid metabolism can lead to a short duration of action.
Reversible Inhibition For reversible inhibitors, the duration of action may be short. Consider the timing of behavioral assessments relative to drug administration. Irreversible inhibitors may provide a more sustained effect.[4]

Problem 2: Unexpected or Adverse Side Effects

Possible Cause Troubleshooting Step
Off-Target Effects Profile the inhibitor against a panel of other serine hydrolases and receptors to identify potential off-target activities.[5][6][7] Activity-based protein profiling (ABPP) is a powerful tool for this purpose.
Vehicle-Related Toxicity Conduct a vehicle-only control group to rule out any effects of the vehicle. Ensure the vehicle is well-tolerated and appropriate for the chosen route of administration.
Dose-Related Toxicity Reduce the dose to the minimal effective dose determined in dose-response studies. High doses can sometimes lead to off-target effects and toxicity.[8]
Metabolite-Induced Toxicity Investigate the metabolites of the FAAH inhibitor, as they may have their own pharmacological or toxicological activities.

Quantitative Data Summary

Table 1: In Vivo Efficacy of Selected FAAH Inhibitors

InhibitorAnimal ModelDose RangeRoute of AdministrationObserved EfficacyReference(s)
URB597 Rat0.5 - 10 mg/kgi.p., p.o.Analgesia, anxiolysis[2][3]
PF-04457845 Rat0.1 - 10 mg/kgp.o.Analgesia[1]
JNJ-1661010 Rat20 mg/kgi.p.Analgesia, increased brain anandamide[2]
OL-135 Rat, Mouse10 - 20 mg/kgi.p.Analgesia, increased brain anandamide[4][9]
PF-3845 Mouse10 mg/kgi.p.Anti-allodynia, increased brain anandamide

Table 2: Pharmacokinetic Parameters of Selected FAAH Inhibitors in Rodents

InhibitorAnimal ModelRouteTmax (h)t1/2 (h)Oral Bioavailability (%)Reference(s)
URB937 Ratp.o.1~336[10]
PF-04457845 Ratp.o.N/AN/AExcellent[1]
OL-135 Rati.p.N/AN/AN/A[9]

Experimental Protocols

Protocol 1: Ex Vivo FAAH Activity Assay

This protocol describes the measurement of FAAH activity in rodent brain tissue homogenates using a radiolabeled substrate.

Materials:

  • Rodent brain tissue

  • Ice-cold Tris-HCl buffer (50 mM, pH 7.5)

  • Fatty acid-free bovine serum albumin (BSA)

  • [³H]Anandamide (radiolabeled substrate)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Homogenize brain tissue in ice-cold Tris-HCl buffer.

  • Centrifuge the homogenate at 1000 x g for 10 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration.

  • Prepare the reaction mixture containing Tris-HCl buffer, BSA, and tissue homogenate (50 µg of protein).

  • Initiate the reaction by adding [³H]Anandamide to a final concentration of 10 µM.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding an organic solvent (e.g., chloroform/methanol).

  • Separate the aqueous and organic phases by centrifugation.

  • Quantify the amount of released [³H]ethanolamine in the aqueous phase by liquid scintillation counting.

  • Calculate FAAH activity as the rate of product formation per unit of time per amount of protein.

Protocol 2: Quantification of Anandamide in Brain Tissue by LC-MS/MS

This protocol outlines the steps for extracting and quantifying anandamide from rodent brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Rodent brain tissue

  • Internal standard (e.g., AEA-d8)

  • Acetonitrile

  • Methanol

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • Homogenize brain tissue in cold acetonitrile containing the internal standard.[11][12]

  • Centrifuge the homogenate to precipitate proteins.

  • Collect the supernatant and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in the mobile phase.[11]

  • Inject the sample into the LC-MS/MS system.

  • Separate analytes using a C18 column with a gradient mobile phase (e.g., water and methanol with a modifier like ammonium acetate).[12]

  • Detect and quantify anandamide and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.

  • Calculate the concentration of anandamide in the tissue sample based on the peak area ratio of the analyte to the internal standard and a standard curve.

Protocol 3: Hot Plate Test for Analgesia in Mice

This protocol describes a common behavioral assay to assess the analgesic effects of FAAH inhibitors.

Materials:

  • Hot plate apparatus with adjustable temperature

  • Transparent cylinder to confine the mouse on the hot plate

  • Timer

Procedure:

  • Set the hot plate temperature to a constant, noxious temperature (e.g., 52-55°C).[13][14]

  • Administer the FAAH inhibitor or vehicle to the mice and allow for an appropriate pre-treatment time.

  • Place a mouse on the hot plate within the transparent cylinder.

  • Start the timer immediately.

  • Observe the mouse for signs of pain, such as licking a hind paw or jumping.[14]

  • Stop the timer and remove the mouse from the hot plate as soon as a pain response is observed.

  • Record the latency to the pain response. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.[15]

  • An increase in the latency to the pain response in the drug-treated group compared to the vehicle group indicates an analgesic effect.

Visualizations

FAAH_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NAPE_PLD NAPE-PLD Anandamide_in Anandamide (AEA) NAPE_PLD->Anandamide_in FAAH FAAH Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid Ethanolamine Ethanolamine FAAH->Ethanolamine CB1R CB1 Receptor Signaling_Response Cellular Signaling (e.g., reduced neurotransmission) CB1R->Signaling_Response Activation Anandamide_out Anandamide (AEA) Anandamide_out->CB1R Binding NAPE NAPE NAPE->NAPE_PLD Synthesis Anandamide_in->FAAH Degradation Anandamide_in->Anandamide_out Transport FAAH_Inhibitor FAAH Inhibitor FAAH_Inhibitor->FAAH Inhibition

Caption: FAAH Signaling Pathway and Point of Intervention.

Troubleshooting_Workflow Start Suboptimal In Vivo Efficacy Observed Check_Dose Is the dose adequate? Start->Check_Dose Check_PK Is the PK profile favorable? Check_Dose->Check_PK Yes Optimize_Dose Perform dose-response study. Increase dose. Check_Dose->Optimize_Dose No Check_Target_Engagement Is target engagement confirmed? Check_PK->Check_Target_Engagement Yes Reformulate Reformulate or change administration route. Check_PK->Reformulate No Check_Off_Target Are there off-target effects? Check_Target_Engagement->Check_Off_Target Yes Confirm_Engagement Measure FAAH activity and anandamide levels. Check_Target_Engagement->Confirm_Engagement No Profile_Selectivity Perform selectivity profiling (e.g., ABPP). Check_Off_Target->Profile_Selectivity Yes End_Success Efficacy Achieved Check_Off_Target->End_Success No Optimize_Dose->Check_Target_Engagement Reformulate->Check_Target_Engagement Confirm_Engagement->Check_Dose End_Fail Consider alternative inhibitor Profile_Selectivity->End_Fail Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_analysis Ex Vivo Analysis Dose_Selection 1. Dose Selection & Formulation Administration 2. In Vivo Administration (i.p. or p.o.) Dose_Selection->Administration Behavioral_Testing 3. Behavioral Assessment (e.g., Hot Plate) Administration->Behavioral_Testing Tissue_Collection 4. Tissue Collection (Brain, Liver, etc.) Behavioral_Testing->Tissue_Collection PK_Analysis 5. Pharmacokinetic Analysis Tissue_Collection->PK_Analysis Target_Engagement 6. Target Engagement (FAAH Activity Assay) Tissue_Collection->Target_Engagement PD_Analysis 7. Pharmacodynamic Analysis (Anandamide Levels) Tissue_Collection->PD_Analysis Data_Analysis 8. Data Analysis & Interpretation PK_Analysis->Data_Analysis Target_Engagement->Data_Analysis PD_Analysis->Data_Analysis

References

Technical Support Center: Troubleshooting Off-Target Effects of Carbamate-Based Drugs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address off-target effects of carbamate-based drugs in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and known off-target effects of carbamate-based drugs?

Carbamate-based drugs are primarily known for their on-target effect as reversible inhibitors of acetylcholinesterase (AChE), which increases the levels of the neurotransmitter acetylcholine.[1][2] This mechanism is central to their use in treating conditions like myasthenia gravis and the dementia associated with Alzheimer's and Parkinson's diseases.[3][4] However, carbamates can also interact with other proteins, leading to off-target effects. Known off-targets include butyrylcholinesterase (BuChE) and other serine hydrolases.[3] Off-target interactions can also lead to unintended downstream signaling events and cellular responses.

Q2: My cells are showing unexpected cytotoxicity at concentrations where my carbamate drug should be specific for its target. What are the potential causes?

Unexpected cytotoxicity with carbamate compounds can stem from several factors:

  • Off-target enzymatic inhibition: Carbamates can inhibit other critical serine hydrolases in the cell, leading to cellular dysfunction and death.

  • Induction of apoptosis: Some carbamates have been shown to induce apoptosis, or programmed cell death, in various cell types, including neuronal cells.[5] This can be mediated through pathways involving oxidative stress and the activation of caspases.[6][7]

  • Mitochondrial dysfunction: Carbamate-induced cytotoxicity can be linked to the disruption of mitochondrial membrane potential and depletion of glutathione (GSH), a key antioxidant.[6]

  • Cell cycle arrest: Studies have demonstrated that certain carbamates can cause cell cycle arrest, preventing cell proliferation and leading to cell death.[8]

Q3: How can I experimentally determine if the observed effects in my experiment are due to off-target binding of my carbamate drug?

Several experimental approaches can be employed to identify and validate off-target effects:

  • Proteome-wide reactivity profiling: Techniques like Activity-Based Protein Profiling (ABPP) can be used to identify the full spectrum of serine hydrolases that your carbamate inhibitor interacts with within a complex proteome.

  • Kinase and receptor profiling: Screening your carbamate compound against a panel of kinases and G-protein coupled receptors (GPCRs) can reveal unintended interactions. These services are often commercially available.

  • Target knockdown/knockout: Using techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the intended target can help determine if the observed phenotype is solely dependent on that target. If the phenotype persists after target removal, it strongly suggests off-target effects.

  • Competitive binding assays: These assays can be used to determine the binding affinity of your carbamate drug to a range of potential off-target proteins.

Troubleshooting Guides

Guide 1: Investigating Unexpected Cell Viability Results

Problem: You observe a significant decrease in cell viability in your cell-based assay at concentrations of your carbamate drug that are inconsistent with its known on-target IC50.

Workflow for Troubleshooting Unexpected Cytotoxicity

G start Unexpected Cytotoxicity Observed check_concentration Verify Drug Concentration and Purity start->check_concentration control_exp Run Vehicle Control Experiment check_concentration->control_exp apoptosis_assay Perform Apoptosis Assay (e.g., Annexin V/PI staining) control_exp->apoptosis_assay If cytotoxicity is confirmed off_target_screen Conduct Off-Target Screening (Kinase/Receptor Panel) control_exp->off_target_screen If cytotoxicity is confirmed caspase_assay Measure Caspase Activity apoptosis_assay->caspase_assay If apoptosis is positive ros_assay Assess Oxidative Stress (e.g., DCFH-DA assay) apoptosis_assay->ros_assay If apoptosis is positive conclusion Identify Off-Target Pathway and/or Mechanism of Cytotoxicity caspase_assay->conclusion ros_assay->conclusion target_validation On-Target Validation (siRNA/CRISPR) off_target_screen->target_validation target_validation->conclusion

Caption: Workflow for investigating unexpected cytotoxicity.

Methodology:

  • Verify Drug Integrity:

    • Action: Confirm the concentration and purity of your carbamate drug stock solution using analytical methods such as HPLC-MS.

    • Rationale: Errors in concentration or degradation of the compound can lead to misleading results.

  • Control for Vehicle Effects:

    • Action: Run a vehicle control experiment, treating cells with the same concentration of the solvent (e.g., DMSO) used to dissolve the carbamate drug.

    • Rationale: This will rule out any cytotoxic effects of the solvent itself.

  • Assess Apoptosis:

    • Action: Perform an apoptosis assay, such as Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[7]

    • Rationale: This will determine if the observed cell death is due to programmed cell death (apoptosis) or necrosis. Carbamates have been shown to induce apoptosis in certain cell types.[7]

  • Measure Oxidative Stress:

    • Action: Quantify the levels of reactive oxygen species (ROS) using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA).[8]

    • Rationale: Oxidative stress is a known mechanism of carbamate-induced cytotoxicity.[6]

Guide 2: Deconvoluting On-Target vs. Off-Target Signaling Events

Problem: You observe modulation of a signaling pathway that is not known to be downstream of your carbamate drug's primary target.

Workflow for Target Deconvolution

G start Unexpected Signaling Pathway Modulation target_knockdown Target Knockdown/Knockout (siRNA or CRISPR) start->target_knockdown pathway_analysis_kd Analyze Signaling Pathway Post-Knockdown target_knockdown->pathway_analysis_kd proteomics Affinity Purification-Mass Spectrometry (AP-MS) or Drug Affinity Responsive Target Stability (DARTS) pathway_analysis_kd->proteomics If pathway modulation persists kinase_screen In vitro Kinase Inhibition Screen pathway_analysis_kd->kinase_screen If pathway modulation persists binding_assay Direct Binding Assays (e.g., SPR, ITC) proteomics->binding_assay kinase_screen->binding_assay validate_off_target Validate Off-Target in Cells binding_assay->validate_off_target conclusion Identify Novel Off-Target and Mediated Pathway validate_off_target->conclusion

Caption: Experimental workflow for deconvoluting off-target signaling.

Methodology:

  • On-Target Validation:

    • Action: Use siRNA or CRISPR/Cas9 to deplete the intended target of your carbamate drug. Then, treat the cells with your compound and assess the activity of the unexpected signaling pathway.

    • Rationale: If the pathway is still modulated in the absence of the primary target, it is a strong indication of an off-target effect.

  • Affinity-Based Proteomics:

    • Action: Employ techniques like affinity purification coupled with mass spectrometry (AP-MS) to identify proteins that directly bind to your carbamate drug.

    • Rationale: This can help to identify novel, direct off-targets.

  • In Vitro Kinase Profiling:

    • Action: Screen your carbamate drug against a broad panel of recombinant kinases to identify any off-target kinase inhibition.

    • Rationale: Many signaling pathways are regulated by kinases, and unintended inhibition of a kinase can have widespread effects.

Data Presentation

Table 1: Illustrative Off-Target Kinase Profile for a Hypothetical Carbamate Drug

Disclaimer: The following data is for illustrative purposes only and does not represent a real dataset for a specific carbamate drug, as comprehensive public kinase screening data for these compounds is limited.

Kinase TargetIC50 (µM)% Inhibition at 10 µM
On-Target: AChE 0.05 98%
Off-Target: Kinase A2.585%
Off-Target: Kinase B8.155%
Off-Target: Kinase C> 50< 10%
Off-Target: Kinase D15.230%

Table 2: Illustrative Off-Target Receptor Profile for a Hypothetical Carbamate Drug

Disclaimer: The following data is for illustrative purposes only and does not represent a real dataset for a specific carbamate drug, as comprehensive public receptor screening data for these compounds is limited.

Receptor TargetKi (nM)
On-Target: Muscarinic M1 15
Off-Target: Adrenergic α2A550
Off-Target: Dopamine D21200
Off-Target: Serotonin 5-HT2A> 10000
Off-Target: Histamine H1850

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Illustrative)

This protocol provides a general framework for assessing the inhibitory activity of a carbamate drug against a specific kinase.

  • Prepare Reagents:

    • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Recombinant kinase of interest.

    • Kinase substrate (peptide or protein).

    • ATP solution (radiolabeled [γ-32P]ATP or for non-radioactive assays, cold ATP).

    • Carbamate drug stock solution (in DMSO).

  • Assay Procedure:

    • Add 5 µL of diluted carbamate drug or vehicle (DMSO) to the wells of a 96-well plate.

    • Add 20 µL of a solution containing the kinase and substrate in kinase reaction buffer.

    • Pre-incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 25 µL of ATP solution.

    • Incubate for 30-60 minutes at 30°C.

    • Stop the reaction by adding 50 µL of 1% phosphoric acid.

  • Detection:

    • For radioactive assays, spot the reaction mixture onto a phosphocellulose filter mat, wash extensively, and measure incorporated radioactivity using a scintillation counter.

    • For non-radioactive assays (e.g., ADP-Glo™), follow the manufacturer's instructions to measure the amount of ADP produced.

  • Data Analysis:

    • Calculate the percent inhibition for each drug concentration relative to the vehicle control.

    • Plot the percent inhibition versus the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Competitive Radioligand Receptor Binding Assay (Illustrative)

This protocol outlines a general procedure for determining the binding affinity of a carbamate drug for a specific receptor.

  • Prepare Reagents:

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Cell membranes expressing the receptor of interest.

    • Radioligand specific for the receptor of interest.

    • Non-labeled competing ligand (for determining non-specific binding).

    • Carbamate drug stock solution (in DMSO).

  • Assay Procedure:

    • In a 96-well plate, combine:

      • 25 µL of binding buffer or non-labeled competing ligand (for non-specific binding).

      • 25 µL of various concentrations of the carbamate drug or vehicle.

      • 50 µL of the radioligand at a concentration near its Kd.

      • 100 µL of the cell membrane preparation.

    • Incubate for 60-120 minutes at room temperature with gentle agitation.

  • Filtration and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold binding buffer.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the percent specific binding versus the log of the carbamate drug concentration.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Signaling Pathway Diagram

G Carbamate Carbamate Drug OffTargetReceptor Off-Target Receptor (e.g., GPCR) Carbamate->OffTargetReceptor binds PI3K PI3K OffTargetReceptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates ApoptosisInhibition Inhibition of Apoptosis Akt->ApoptosisInhibition promotes CellSurvival Cell Survival & Proliferation mTORC1->CellSurvival promotes

References

Technical Support Center: Enhancing Carbamate Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to manage and enhance the stability of carbamate compounds in experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What are carbamates and why is their stability a primary concern?

Carbamates are a class of organic compounds that feature a specific functional group: >N−C(=O)−O−.[1] This structure is found in a wide range of pharmaceuticals, including enzyme inhibitors, and in pesticides.[2][3] The central carbamate linkage is susceptible to hydrolysis, which breaks the molecule apart, leading to a loss of the compound's intended activity. This instability can compromise experimental results, affect pharmacokinetic properties, and reduce the shelf-life of carbamate-based products.

Q2: What is the most common degradation pathway for carbamates in solution?

The primary degradation pathway for carbamates in aqueous solutions is hydrolysis. This reaction typically occurs under basic (alkaline) conditions, where the carbamate ester is cleaved to form an amine, an alcohol (or phenol), and carbon dioxide. For certain carbamates, an E1cB (Elimination Unimolecular conjugate Base) mechanism may be involved, particularly if there is an acidic hydrogen on the β-carbon relative to the carbamate group.[4]

cluster_main Base-Catalyzed Carbamate Hydrolysis Carbamate Carbamate (R-NH-CO-OR') Intermediate Unstable Intermediate (Carbamic Acid) Carbamate->Intermediate + OH⁻ Alcohol Alcohol/Phenol (R'-OH) Carbamate->Alcohol + H₂O Amine Amine (R-NH₂) Intermediate->Amine Decarboxylation CO2 Carbon Dioxide (CO₂) Intermediate->CO2

Caption: General pathway of base-catalyzed carbamate hydrolysis.

Q3: What are the key factors influencing the stability of carbamates?

The stability of a carbamate in solution is primarily influenced by three factors:

  • pH: This is often the most critical factor. Carbamates are generally most stable in neutral to slightly acidic conditions and degrade more rapidly in basic environments.[2] However, stability is highly structure-dependent, with some specialized carbamates showing stability across a wide pH range of 2-12.[5]

  • Temperature: Higher temperatures accelerate the rate of chemical degradation, including hydrolysis.[6][7]

  • Solvent/Buffer Composition: The polarity of the solvent and the specific components of a buffer system can influence carbamate stability.

Q4: How does the chemical structure of the carbamate affect its stability?

The electronic and steric properties of the groups attached to the carbamate nitrogen and oxygen atoms are critical. For instance, N-phenyl carbamates tend to be much less stable and have shorter half-lives at physiological pH compared to carbamates with alkyl esters, which can remain stable for extended periods even at a basic pH of 9.0.[2] This highlights that the aromaticity of the group attached to the oxygen can significantly increase susceptibility to hydrolysis.[2]

Troubleshooting Guide

Q1: My carbamate compound is rapidly degrading in my assay buffer (pH 8.5). What is happening and how can I fix it?

Problem: You are observing rapid, base-catalyzed hydrolysis of the carbamate linkage. At a pH greater than 7, the concentration of hydroxide ions (OH⁻) is higher, which act as a nucleophile to attack the carbonyl carbon of the carbamate, initiating its breakdown.[8]

Solutions:

  • Lower the pH: If your experimental design allows, lower the buffer pH to a neutral or slightly acidic range (e.g., pH 6.0-7.0).

  • Reduce the Temperature: Perform the experiment at a lower temperature (e.g., 4°C instead of room temperature) to decrease the rate of hydrolysis.

  • Minimize Incubation Time: Redesign your experiment to minimize the time the carbamate spends in the basic solution.

  • Prepare Fresh Solutions: Make your carbamate stock solution in a stable solvent (like DMSO or ethanol) and dilute it into the aqueous buffer immediately before use.

cluster_workflow Troubleshooting Carbamate Instability Start Instability Observed CheckpH Is solution pH > 7.5? Start->CheckpH LowerpH Lower pH to 6.0-7.0 (if possible) CheckpH->LowerpH Yes CheckTemp Is experiment at > 20°C? CheckpH->CheckTemp No LowerpH->CheckTemp LowerTemp Reduce temperature (e.g., to 4°C) CheckTemp->LowerTemp Yes CheckTime Is incubation time long? CheckTemp->CheckTime No LowerTemp->CheckTime ReduceTime Minimize incubation time CheckTime->ReduceTime Yes End Stability Improved CheckTime->End No (Consider structural modification) ReduceTime->End

Caption: A logical workflow for troubleshooting carbamate stability issues.

Q2: How can I systematically determine the stability profile of a new carbamate compound?

Solution: Conduct a forced degradation study . This is a systematic process where the compound is exposed to a variety of harsh conditions to deliberately induce degradation.[9] These studies are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[9][10] The goal is typically to achieve 10-20% degradation of the active pharmaceutical ingredient (API).[11][12]

Stress Condition Typical Reagents and Conditions Purpose
Acid Hydrolysis 0.1N HCl at room temperature or elevated (e.g., 60°C).[6]To test stability in acidic environments and identify acid-catalyzed degradation products.
Base Hydrolysis 0.1N NaOH at room temperature.[6]To test stability in basic environments and identify base-catalyzed degradation products.
Oxidation 0.1% to 3.0% H₂O₂ at room temperature for up to 7 days.[10][12]To determine susceptibility to oxidation and identify oxidative degradants.
Thermal Degradation Dry heat (e.g., 60-80°C) or in solution at elevated temperatures.[6][12]To evaluate the effect of temperature on chemical stability.
Photostability Exposure to a combination of UV and visible light (e.g., minimum 1.2 million lux hours and 200 W h/m²).[10]To assess degradation upon exposure to light, as required by ICH Q1B guidelines.[6]
Q3: What is a standard protocol for conducting a forced degradation study?

Solution: Below is a generalized protocol. The exact concentrations, temperatures, and time points should be optimized for your specific compound to achieve the target degradation of 10-20%.[9][11]

Experimental Protocol: Forced Degradation Study

  • Preparation of Stock Solution:

    • Prepare a stock solution of your carbamate compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a water/organic mixture).[12]

  • Application of Stress Conditions:

    • Control: Keep a portion of the stock solution protected from light at a refrigerated temperature (e.g., 4°C).

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2N HCl to achieve a final concentration of 0.1N HCl. Incubate at room temperature or 60°C.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2N NaOH to achieve a final concentration of 0.1N NaOH. Incubate at room temperature.

    • Oxidation: Mix the stock solution with an appropriate volume of H₂O₂ to achieve a final concentration of ~3%. Incubate at room temperature.

    • Thermal: Place a sample of the stock solution in a controlled temperature oven (e.g., 70°C).

  • Sampling and Quenching:

    • Withdraw aliquots from each stress condition at various time points (e.g., 2, 8, 24, 48 hours).

    • For acid and base samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, to stop the reaction.

    • Dilute all samples to a suitable concentration for analysis.

  • Analysis:

    • Analyze all control, stressed, and neutralized samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with a UV or Mass Spectrometry (MS) detector.[9] Gas chromatography (GC) can also be used for certain thermally stable carbamates.[13][14]

    • The HPLC method must be capable of separating the parent carbamate from all generated degradation products.

  • Data Interpretation:

    • Calculate the percentage of the remaining parent compound in each sample relative to the control.

    • Characterize the major degradation products using techniques like LC-MS to elucidate degradation pathways.

cluster_workflow Workflow for a Forced Degradation Study Prep Prepare 1 mg/mL Carbamate Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Prep->Stress Sample Sample at Time Points (e.g., 0, 2, 8, 24h) Stress->Sample Quench Quench Reaction (Neutralize/Dilute) Sample->Quench Analyze Analyze via Stability-Indicating HPLC Quench->Analyze Interpret Calculate % Degradation & Identify Products Analyze->Interpret

References

Technical Support Center: Strategies to Reduce the Toxicity of Novel FAAH Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with novel Fatty Acid Amide Hydrolase (FAAH) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary toxicity concerns associated with novel FAAH inhibitors?

The primary toxicity concern is off-target activity, leading to unforeseen adverse effects. The most notable example is the neurotoxicity observed with BIA 10-2474, which was linked to the inhibition of several other serine hydrolases, particularly lipases.[1] This off-target activity can disrupt lipid metabolism and signaling, leading to cellular dysfunction and toxicity. Other potential concerns include hepatotoxicity and cardiovascular effects, although these are less commonly reported.

Q2: How can I select a FAAH inhibitor with a lower risk of toxicity for my experiments?

To minimize toxicity risk, select inhibitors with high selectivity for FAAH over other serine hydrolases. PF-04457845 is a well-characterized example of a highly selective FAAH inhibitor with a favorable safety profile in clinical trials.[1][2] In contrast, inhibitors like URB597 have been shown to have off-target effects on enzymes such as carboxylesterases. When choosing an inhibitor, review the literature for comprehensive selectivity profiling data. If such data is unavailable, it is crucial to perform your own off-target screening.

Q3: What are the key off-targets I should be concerned about when working with a novel FAAH inhibitor?

Based on the analysis of BIA 10-2474, the key off-targets to monitor are other serine hydrolases involved in lipid metabolism. These include:

  • FAAH2: A homologous enzyme to FAAH.[1]

  • ABHD6 (α/β-hydrolase domain containing 6): Involved in the hydrolysis of monoacylglycerols.

  • CES1 and CES2 (Carboxylesterase 1 and 2): Broad-spectrum esterases involved in drug and lipid metabolism.[1]

  • PNPLA6 (Patatin-like phospholipase domain-containing protein 6): A phospholipase involved in lipid signaling.[1]

Screening your inhibitor against these and a broader panel of serine hydrolases is a critical step in de-risking your compound.

Troubleshooting Guides

In Vitro Experimentation

Problem 1: My novel FAAH inhibitor shows significant cytotoxicity in my cell-based assays (e.g., MTT, LDH).

  • Possible Cause 1: Off-target effects. Your inhibitor may be inhibiting other essential enzymes in your cell line, leading to cell death. The promiscuous inhibition of multiple lipases by BIA 10-2474 led to disruptions in lipid networks and neurotoxicity.[1]

    • Troubleshooting Steps:

      • Perform Off-Target Profiling: Use techniques like competitive activity-based protein profiling (ABPP) to identify other enzymes inhibited by your compound.

      • Test in Different Cell Lines: Compare the cytotoxicity profile in various cell lines to see if the effect is cell-type specific, which might point towards a particular off-target pathway.

      • Structure-Activity Relationship (SAR) Analysis: Synthesize and test analogs of your inhibitor to see if you can dissociate the FAAH inhibitory activity from the cytotoxic effects.

  • Possible Cause 2: On-target toxicity due to excessive elevation of endocannabinoids. While less common, massive accumulation of anandamide or other fatty acid amides could potentially lead to excitotoxicity or other adverse cellular effects.

    • Troubleshooting Steps:

      • Measure Endocannabinoid Levels: Quantify the levels of anandamide and other N-acylethanolamines in your cell culture supernatant and lysates to determine if they are reaching supra-physiological levels.

      • Use Cannabinoid Receptor Antagonists: Co-incubate your cells with antagonists for CB1 and CB2 receptors (e.g., rimonabant, SR144528) to see if the cytotoxicity is mediated by cannabinoid receptor activation.

Problem 2: My inhibitor shows high potency in a whole-cell assay but weak activity against the purified FAAH enzyme.

  • Possible Cause: Cell permeability and accumulation. The inhibitor may be readily crossing the cell membrane and accumulating inside the cell, leading to a higher effective concentration at the target enzyme than in an in vitro assay with the purified enzyme.

    • Troubleshooting Steps:

      • Measure Cellular Uptake: Use radiolabeled or fluorescently tagged versions of your inhibitor to quantify its accumulation within the cells.

      • Modify Assay Conditions: For the purified enzyme assay, try pre-incubating the enzyme with the inhibitor for a longer duration to see if it is a slow-binding inhibitor.

Medicinal Chemistry & Drug Design

Problem 3: How can I structurally modify my FAAH inhibitor to improve its selectivity and reduce off-target toxicity?

  • Strategy 1: Exploit structural differences in the active site. The active sites of FAAH and other serine hydrolases have distinct topographies. Design your inhibitor to specifically interact with residues unique to the FAAH active site.

    • Actionable Advice:

      • Utilize X-ray crystallography or homology modeling of your inhibitor docked into the FAAH active site to guide your design.

      • Introduce bulky or charged groups that may clash with the active sites of off-target enzymes but are accommodated by the FAAH active site.

  • Strategy 2: Modulate the reactivity of the electrophilic warhead. For irreversible inhibitors, the reactivity of the group that covalently modifies the catalytic serine of FAAH is critical. A highly reactive warhead is more likely to interact with other serine hydrolases.

    • Actionable Advice:

      • For carbamate-based inhibitors, the introduction of electron-donating groups on the O-aryl moiety can increase the hydrolytic stability of the carbamate and reduce its reactivity, potentially improving selectivity.[3]

      • Explore different electrophilic groups with varying reactivities.

Data Presentation

Table 1: Comparative Selectivity of FAAH Inhibitors

InhibitorFAAH IC50/k_inact/K_iKey Off-TargetsOff-Target IC50/InhibitionReference
BIA 10-2474 ≥ 1 μM (in vitro)FAAH2, ABHD6, ABHD11, LIPE, PNPLA6, CES1, CES2, CES3Broad inhibition at tested concentrations[1]
PF-04457845 7.2 nM (IC50); 40,300 M⁻¹s⁻¹ (k_inact/K_i)FAAH2Single major off-target[1][4]
URB597 ~25-fold lower potency than PF-04457845CarboxylesterasesIC50 values well below 1 μM in mouse liver[4][5]
PF-750 19 nM (IC50)sEH (weakly)640 nM (IC50)[6][7]

Note: IC50 and k_inact/K_i values can vary depending on the assay conditions.

Experimental Protocols

Fluorometric FAAH Activity Assay

This protocol is adapted from commercially available kits and published literature.[8][9][10][11]

Principle: This assay measures the hydrolysis of a fluorogenic substrate, such as arachidonoyl 7-amino-4-methylcoumarin amide (AAMCA), by FAAH. The cleavage of the amide bond releases the highly fluorescent 7-amino-4-methylcoumarin (AMC), which can be detected using a fluorescence plate reader.

Materials:

  • FAAH enzyme source (e.g., cell lysates, tissue homogenates, purified enzyme)

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • Fluorogenic FAAH substrate (e.g., AAMCA)

  • Test inhibitor and vehicle control (e.g., DMSO)

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader with excitation/emission wavelengths of ~360/465 nm

Procedure:

  • Prepare Reagents:

    • Thaw all reagents and keep them on ice.

    • Dilute the FAAH enzyme source to the desired concentration in cold FAAH Assay Buffer.

    • Prepare serial dilutions of your test inhibitor in the assay buffer.

  • Assay Plate Setup:

    • Add 50 µL of FAAH Assay Buffer to all wells.

    • Add 10 µL of your diluted test inhibitor or vehicle control to the appropriate wells.

    • To initiate the reaction, add 40 µL of the diluted FAAH enzyme source to each well.

  • Pre-incubation:

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Substrate Addition:

    • Add 10 µL of the fluorogenic FAAH substrate to each well to start the enzymatic reaction.

  • Fluorescence Measurement:

    • Immediately place the plate in the fluorescence plate reader, pre-heated to 37°C.

    • Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

    • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.

Competitive Activity-Based Protein Profiling (ABPP)

Principle: ABPP uses chemical probes that covalently bind to the active site of a class of enzymes. In a competitive ABPP experiment, a proteome is pre-incubated with a test inhibitor, which competes with the subsequent binding of a broad-spectrum activity-based probe. A reduction in probe labeling of a particular enzyme indicates that it is a target of the test inhibitor.

Materials:

  • Cell or tissue proteome

  • Test inhibitor and vehicle control (e.g., DMSO)

  • Broad-spectrum serine hydrolase activity-based probe (e.g., FP-rhodamine or a clickable probe with a terminal alkyne or azide for subsequent conjugation to a reporter tag)

  • SDS-PAGE gels and imaging system (for fluorescent probes)

  • Streptavidin beads, trypsin, and LC-MS/MS system (for biotinylated clickable probes)

Procedure:

  • Proteome Preparation:

    • Harvest cells or tissues and lyse them in an appropriate buffer without detergents that would denature the enzymes.

    • Determine the protein concentration of the proteome lysate.

  • Inhibitor Incubation:

    • Aliquot the proteome into separate tubes.

    • Add your test inhibitor at various concentrations or the vehicle control to the proteome samples.

    • Incubate at 37°C for 30 minutes.

  • Probe Labeling:

    • Add the activity-based probe (e.g., FP-rhodamine) to each proteome sample.

    • Incubate at room temperature for 30 minutes.

  • Analysis by Gel Electrophoresis (for fluorescent probes):

    • Quench the labeling reaction by adding SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE.

    • Visualize the labeled proteins using a fluorescent gel scanner. A decrease in the fluorescence intensity of a band in the inhibitor-treated lanes compared to the vehicle control indicates a target of your inhibitor.

  • Analysis by Mass Spectrometry (for clickable probes):

    • Perform a click reaction to attach a biotin tag to the probe-labeled proteins.

    • Enrich the biotinylated proteins using streptavidin beads.

    • Digest the enriched proteins with trypsin.

    • Analyze the resulting peptides by LC-MS/MS to identify and quantify the probe-labeled proteins. A decrease in the spectral counts or reporter ion intensity for a protein in the inhibitor-treated samples indicates it is a target.

MTT Cell Viability Assay

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[12][13][14][15][16]

Materials:

  • Cells in culture

  • 96-well cell culture plates

  • Test inhibitor and vehicle control

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Cell Seeding:

    • Seed your cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Inhibitor Treatment:

    • Treat the cells with various concentrations of your FAAH inhibitor or vehicle control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the media from the wells without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well.

    • Pipette up and down to fully dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance of each well at ~570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (media and MTT only) from the absorbance of the experimental wells.

    • Calculate the percent cell viability for each inhibitor concentration relative to the vehicle-treated control cells.

    • Plot the percent viability against the inhibitor concentration to determine the IC50 for cytotoxicity.

Visualizations

Endocannabinoid_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1R CB1 Receptor Ca_channel Ca2+ Channel Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Inhibition NAPE_PLD NAPE-PLD Anandamide Anandamide (AEA) NAPE_PLD->Anandamide Synthesis Anandamide->CB1R Retrograde Signaling FAAH FAAH Anandamide->FAAH Degradation Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid Ethanolamine Ethanolamine FAAH->Ethanolamine FAAH_Inhibitor FAAH Inhibitor FAAH_Inhibitor->FAAH Off_Target_Screening_Workflow cluster_workflow Competitive ABPP Workflow Proteome Prepare Proteome (e.g., cell lysate) Incubate_Inhibitor Incubate with Test FAAH Inhibitor Proteome->Incubate_Inhibitor Add_Probe Add Broad-Spectrum Serine Hydrolase Probe Incubate_Inhibitor->Add_Probe Analysis Analysis Add_Probe->Analysis Gel_Analysis SDS-PAGE and Fluorescence Scan Analysis->Gel_Analysis Fluorescent Probe MS_Analysis LC-MS/MS Analysis Analysis->MS_Analysis Clickable Probe

References

Technical Support Center: Refinement of Purification Techniques for Biphenyl Carbamates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of biphenyl carbamates.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the purification of biphenyl carbamates through a question-and-answer format.

Q1: My biphenyl carbamate appears to be degrading during silica gel chromatography. What could be the cause and how can I prevent it?

A1: Degradation of biphenyl carbamates on silica gel is a common issue, often due to the acidic nature of standard silica gel, which can catalyze the hydrolysis of the carbamate bond. Additionally, some N-aryl-O-phenyl carbamates have been observed to undergo significant decomposition during chromatographic purification on silica gel.[1]

Troubleshooting Steps:

  • Neutralize Silica Gel: Before use, wash the silica gel with a dilute solution of a non-nucleophilic base, such as triethylamine (Et3N) in the mobile phase (e.g., 1% Et3N in ethyl acetate/hexane), and then flush with the mobile phase until the eluent is neutral.

  • Use Deactivated Silica: Consider using commercially available deactivated or neutral silica gel.

  • Alternative Stationary Phases: If degradation persists, explore alternative stationary phases like alumina (neutral or basic) or reversed-phase silica (C18).[2]

  • Minimize Contact Time: Perform flash chromatography to reduce the time the compound is in contact with the stationary phase.

  • Avoid Protic Solvents: If possible, avoid highly protic solvents like methanol in the mobile phase, as they can participate in hydrolysis, especially if the silica is acidic.

Q2: I am having difficulty separating my biphenyl carbamate from non-polar impurities by normal-phase chromatography. What solvent systems are recommended?

A2: Effective separation of biphenyl carbamates from non-polar impurities often requires careful selection of the mobile phase to achieve the optimal polarity for differential elution.

Recommended Solvent Systems:

A common and effective solvent system for the chromatography of biphenyl carbamates is a mixture of a non-polar solvent like hexane or cyclohexane and a moderately polar solvent such as ethyl acetate (EtOAc).[3][4] The ratio can be adjusted based on the polarity of the specific biphenyl carbamate and the impurities.

  • Starting Point: Begin with a low polarity mixture (e.g., 5-10% EtOAc in hexane) and gradually increase the polarity.

  • TLC Analysis: Before running a column, always perform thin-layer chromatography (TLC) to determine the optimal solvent system that provides good separation (Rf value of the desired compound around 0.3-0.4).[5]

  • Alternative Systems: For more polar biphenyl carbamates, dichloromethane (DCM) with a small amount of methanol (MeOH) can be effective.[6][7] However, be mindful of the potential for methanol to contribute to degradation on acidic silica.

Q3: My biphenyl carbamate product is an oil and I am unable to crystallize it. What should I do?

A3: Obtaining a solid product through crystallization can sometimes be challenging if the compound has a low melting point or if residual solvents or impurities are present.

Troubleshooting Crystallization:

  • High Purity is Key: Ensure the oil is of high purity (>95%) before attempting crystallization. If necessary, repurify by chromatography.

  • Solvent Screening: Experiment with a variety of solvent systems. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[8]

    • Solvent Pairs: If a single solvent is not effective, try a binary solvent system. Dissolve the oil in a "good" solvent (in which it is very soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Then, add a small amount of the "good" solvent to clarify the solution and allow it to cool slowly.[8] Common pairs for non-polar organics include benzene/hexanes and diethyl ether/petroleum ether.[8]

  • Inducing Crystallization:

    • Seeding: If you have a small amount of solid material, add a seed crystal to the supersaturated solution to initiate crystallization.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus of the solution. The small scratches can provide a surface for crystal nucleation.

    • Cooling: Cool the solution slowly to room temperature, and then in an ice bath or refrigerator to maximize crystal formation.[8]

Q4: What are the common impurities I should expect in my crude biphenyl carbamate product?

A4: The impurities present will depend on the synthetic route used. However, some common impurities include:

  • Unreacted Starting Materials: Such as the corresponding biphenyl alcohol and isocyanate.

  • Byproducts from Isocyanate Formation: If the isocyanate is generated in situ, byproducts from this reaction may be present.

  • Di-substituted Products: In cases where the biphenyl moiety has multiple reactive sites.

  • Solvent Adducts: Residual solvents from the reaction or workup.

  • Degradation Products: Hydrolyzed carbamate (biphenyl alcohol and amine).

Data Presentation

Table 1: Recommended Solvent Systems for Flash Chromatography of Biphenyl Carbamates

Polarity of Biphenyl CarbamatePrimary Solvent System (Non-polar/Polar)Alternative Solvent SystemsNotes
Low to Medium Hexane/Ethyl Acetate (95:5 to 70:30)Cyclohexane/Ethyl AcetateStart with low polarity and increase gradually based on TLC.[3][4]
Medium to High Dichloromethane/Ethyl Acetate (98:2 to 90:10)Dichloromethane/Methanol (99:1 to 95:5)Use of MeOH should be cautious due to potential for reaction with acidic silica.[6][7]
High (with basic groups) Dichloromethane/Methanol with 1% TriethylamineDichloromethane/7N Ammonia in MethanolThe addition of a base can prevent streaking and improve peak shape for basic compounds.[6][7]

Table 2: Suggested Solvents for Recrystallization of Biphenyl Carbamates

Compound CharacteristicsSingle Solvent SuggestionsSolvent Pair Suggestions
Non-polar to Moderately Polar Ethanol, Isopropanol, Hexane, TolueneEthanol/Water, Acetone/Water, Diethyl Ether/Hexane[8]
More Polar Ethyl Acetate, AcetoneDichloromethane/Hexane, Ethyl Acetate/Heptane

Experimental Protocols

Protocol 1: General Procedure for Purification of a Biphenyl Carbamate by Flash Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find a system that gives the desired compound an Rf value of approximately 0.3-0.4.[5]

  • Column Preparation:

    • Select an appropriately sized column based on the amount of crude material.

    • Pack the column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.

    • Optional (for sensitive compounds): Pre-treat the silica gel by flushing with the mobile phase containing 1% triethylamine.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent.

    • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent.

    • Carefully load the sample onto the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with the chosen solvent system, applying positive pressure (flash chromatography).

    • Collect fractions in test tubes or vials.

    • Monitor the elution of the compounds by TLC analysis of the collected fractions.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified biphenyl carbamate.

Protocol 2: General Procedure for Recrystallization of a Biphenyl Carbamate
  • Solvent Selection:

    • Place a small amount of the impure solid in a test tube.

    • Add a few drops of a potential recrystallization solvent and observe the solubility at room temperature. An ideal solvent will not dissolve the compound at room temperature.

    • Heat the mixture. A good solvent will dissolve the compound when hot.

    • Allow the solution to cool. Crystals should form. If not, try a different solvent or a solvent pair.

  • Dissolution:

    • Place the impure solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[8]

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal yield.[8]

  • Collection and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

    • Dry the crystals in a vacuum oven or air dry to a constant weight.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Purity Analysis crude_product Crude Biphenyl Carbamate tlc TLC Analysis (Solvent Scouting) crude_product->tlc Select Method column_chrom Column Chromatography tlc->column_chrom Optimal Eluent recrystallization Recrystallization column_chrom->recrystallization If Oily or Impure Solid purity_check Purity & Identity Check (NMR, LC-MS, etc.) column_chrom->purity_check recrystallization->purity_check pure_product Pure Biphenyl Carbamate purity_check->pure_product Purity >95% troubleshooting_workflow cluster_chromatography Chromatography Problems cluster_crystallization Crystallization Problems start Purification Issue? degradation Degradation on Column? start->degradation Yes poor_separation Poor Separation? start->poor_separation Yes oily_product Product is an Oil? start->oily_product Yes sol_degradation sol_degradation degradation->sol_degradation Use Neutral Silica Change Stationary Phase sol_separation sol_separation poor_separation->sol_separation Optimize Solvent System (TLC) Try Different Solvents no_crystals No Crystals Form? oily_product->no_crystals sol_crystals sol_crystals no_crystals->sol_crystals Solvent Screening Induce Crystallization (Seeding/Scratching)

References

Addressing analytical challenges in measuring carbamate inhibitor levels

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of carbamate inhibitors. This resource provides detailed troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What are carbamate inhibitors and why is their measurement challenging?

A1: Carbamate inhibitors are a class of compounds that reversibly or pseudo-irreversibly inhibit cholinesterases, enzymes crucial for nerve function.[1][2] They are used as pesticides (e.g., carbaryl, aldicarb) and pharmaceuticals for conditions like Alzheimer's disease (e.g., rivastigmine).[3][4] Their measurement is challenging due to their chemical properties:

  • Thermal Instability: Many carbamates are thermolabile, making them unsuitable for direct analysis by gas chromatography (GC) without derivatization.[5][6]

  • Hydrolytic Instability: The carbamate functional group can be prone to hydrolysis, especially under non-neutral pH conditions, which can lead to sample degradation before or during analysis.[7][8]

  • Polarity: Their polarity can lead to poor peak shapes and retention in reversed-phase high-performance liquid chromatography (HPLC).

  • Matrix Effects: When analyzing biological samples (e.g., plasma, tissue) or environmental samples (e.g., water, soil), co-eluting matrix components can interfere with ionization in mass spectrometry (MS), causing ion suppression or enhancement.[9][10][11]

Q2: What is the primary mechanism of action for carbamate inhibitors?

A2: Carbamate inhibitors function by carbamylating a serine residue within the active site of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][2] This forms a covalent carbamylated enzyme complex that is much more stable and hydrolyzes significantly slower than the acetylated enzyme formed by the natural substrate, acetylcholine.[1] This prolonged inactivation of the enzyme leads to an accumulation of acetylcholine in the synapse, enhancing cholinergic neurotransmission.

G cluster_0 Normal Enzyme Function cluster_1 Inhibition by Carbamate AChE Acetylcholinesterase (AChE) Products Choline + Acetate AChE->Products Rapid Hydrolysis ACh Acetylcholine (ACh) ACh->AChE Binds to Active Site AChE_Inhib Acetylcholinesterase (AChE) Inhibited_Complex Carbamylated Enzyme (Inactive) AChE_Inhib->Inhibited_Complex Forms Stable Complex Carbamate Carbamate Inhibitor Carbamate->AChE_Inhib Carbamylates Serine Inhibited_Complex->AChE_Inhib Very Slow Decarbamylation

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by carbamates.

Q3: What are the common analytical techniques for measuring carbamates?

A3: The most common techniques are:

  • High-Performance Liquid Chromatography (HPLC): Often coupled with UV, fluorescence, or mass spectrometry detectors. HPLC is preferred for these often low-volatility and thermally unstable compounds.[6]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for sensitive and selective quantification, especially in complex biological matrices. It can, however, be susceptible to matrix effects.[9]

  • Gas Chromatography (GC): Typically requires a derivatization step to increase the volatility and thermal stability of the carbamates, converting them into forms suitable for GC analysis.[12][13][14]

Troubleshooting Guides

Issue 1: Poor Chromatographic Peak Shape (Tailing, Fronting, Broadening)

Q: My carbamate peaks are tailing or broadening in my reversed-phase HPLC analysis. What are the potential causes and solutions?

A: Poor peak shape can compromise resolution and lead to inaccurate quantification.[15] The ideal peak is a symmetrical Gaussian shape.[15] Common causes and troubleshooting steps are outlined below.

Potential CauseRecommended Solution(s)
Secondary Interactions Silanol Interactions: Residual silanol groups on the silica-based column can interact with basic analytes, causing peak tailing. • Use a column with high-quality end-capping. • Lower the mobile phase pH to protonate silanols. • Add a competing base (e.g., triethylamine) to the mobile phase.
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak fronting or broadening.[16][17][18] • Reduce the injection volume or dilute the sample.[16] • Use a column with a larger internal diameter or higher capacity.[16]
Mobile Phase Issues An incorrect mobile phase pH can affect the ionization state of the analyte and cause peak shape issues.[15][17] Inadequate solvent strength can cause broadening.[17] • Prepare fresh mobile phase and verify the pH.[15] • Ensure solvents are HPLC-grade and properly degassed.[16]
Column Contamination/Deterioration Contaminants from the sample matrix can accumulate at the column inlet, causing peak distortion.[17][18] Voids can form in the packing bed over time.[18] • Use a guard column to protect the analytical column.[16] • Implement a sample clean-up procedure (e.g., SPE). • Reverse-flush the column with a strong solvent. If the problem persists, replace the column.[16]
Extra-Column Effects Dead volume in tubing, fittings, or the injector can cause peak broadening. • Ensure all fittings are tight and use tubing with the smallest appropriate internal diameter.

G start Poor Peak Shape (Tailing/Broadening) cause1 Secondary Interactions? (e.g., Silanol) start->cause1 cause2 Column Overload? start->cause2 cause3 Mobile Phase Issue? start->cause3 cause4 Column Contamination? start->cause4 sol1 Adjust Mobile Phase pH Use End-Capped Column cause1->sol1 sol2 Dilute Sample Reduce Injection Volume cause2->sol2 sol3 Prepare Fresh Mobile Phase Verify pH & Composition cause3->sol3 sol4 Use Guard Column Flush or Replace Column cause4->sol4 end Improved Peak Shape sol1->end sol2->end sol3->end sol4->end

Caption: Troubleshooting workflow for poor chromatographic peak shape.

Issue 2: Low Sensitivity and Poor Recovery

Q: I am experiencing low signal intensity and inconsistent recovery for my carbamate inhibitor in plasma samples. How can I improve this?

A: Low sensitivity and recovery are often linked to sample preparation and the stability of the analyte. Carbamates can be susceptible to degradation and can be lost during extraction if the protocol is not optimized.

Experimental Protocol: Solid Phase Extraction (SPE) for Carbamate Recovery

Solid Phase Extraction (SPE) is a robust technique used to clean up complex samples and concentrate analytes.[19]

  • Conditioning: Rinse the SPE cartridge (e.g., C18) with a solvent like methanol, followed by an equilibration step with water or a buffer matching the sample's pH.[19] This activates the sorbent.

  • Sample Loading: Load the pre-treated sample (e.g., plasma diluted with buffer) onto the cartridge at a slow, controlled flow rate.[19]

  • Washing: Pass a weak solvent (e.g., water or a low-percentage organic solvent mixture) through the cartridge to remove interfering matrix components while the analyte remains bound to the sorbent.[19][20]

  • Elution: Elute the carbamate inhibitor from the sorbent using a strong organic solvent (e.g., methanol, acetonitrile).[19][20] Collect the eluate for analysis.

G

Caption: Standard workflow for Solid Phase Extraction (SPE).

Troubleshooting Low Recovery
Potential CauseRecommended Solution(s)
Analyte Breakthrough The analyte passes through the SPE cartridge during the loading or washing steps. • Ensure the sorbent choice is appropriate for the analyte's polarity. • Reduce the percentage of organic solvent in the wash step.[21] • Decrease the sample loading flow rate.
Incomplete Elution The elution solvent is not strong enough to displace the analyte from the sorbent. • Increase the organic solvent strength or volume. • Try a different elution solvent.
Sample Degradation Carbamates can be unstable at certain pH values or temperatures. • Keep samples cold (e.g., on ice) during processing. • Adjust sample pH to a neutral range if possible. • Process samples promptly after collection.
Irreversible Binding The analyte binds too strongly to the SPE sorbent. • Choose a less retentive sorbent (e.g., C8 instead of C18). • Modify the pH of the elution solvent to change the analyte's ionization state.
Issue 3: Matrix Effects in LC-MS/MS Analysis

Q: My signal intensity is inconsistent between samples and standards in my LC-MS/MS analysis. I suspect matrix effects. How can I identify and mitigate this?

A: Matrix effects, particularly ion suppression, occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's source, leading to a loss of signal and inaccurate quantification.[9][22][23] This is a common problem in bioanalysis.[10]

Identifying Matrix Effects

A common method is the post-column infusion experiment:

  • A solution of the carbamate inhibitor is continuously infused into the LC flow after the analytical column.

  • A blank, extracted matrix sample (e.g., plasma extract without the analyte) is injected onto the column.

  • If matrix components elute and cause ion suppression, a dip in the constant signal of the infused analyte will be observed.[9]

Time (min)Analyte Signal (Post-Column Infusion)Interpretation
0.0 - 1.5Stable BaselineNo interfering components eluting.
1.5 - 2.5Signal Decrease (Dip)Co-eluting matrix components cause ion suppression.[9]
2.5 - 5.0Stable BaselineInterfering components have eluted.
Mitigating Matrix Effects
StrategyDescription
Improve Sample Cleanup The most effective approach is to remove interfering components before analysis. • Use a more selective sample preparation technique, such as Solid Phase Extraction (SPE) or phospholipid removal plates, instead of simple protein precipitation.[9]
Optimize Chromatography Modify the LC method to chromatographically separate the carbamate from the interfering matrix components. • Adjust the gradient profile to improve resolution. • Try a different column chemistry (e.g., HILIC for polar compounds).
Dilute the Sample Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their suppressive effect.[24] This may, however, compromise the limit of detection.[24]
Use a Stable Isotope-Labeled Internal Standard (SIL-IS) A SIL-IS is the ideal internal standard as it co-elutes with the analyte and experiences the same degree of ion suppression. The ratio of the analyte to the SIL-IS remains constant, allowing for accurate quantification.

G start Suspected Matrix Effects (Ion Suppression) step1 Confirm with Post-Column Infusion start->step1 step2 Improve Sample Preparation (e.g., SPE, PLR) step1->step2 Mitigation Strategies step3 Optimize Chromatography (Separate Analyte from Matrix) step1->step3 Mitigation Strategies step4 Use Stable Isotope-Labeled Internal Standard step1->step4 Mitigation Strategies end Accurate Quantification step2->end step3->end step4->end

Caption: Logical workflow for addressing matrix effects in LC-MS/MS.

References

Technical Support Center: Improving the Selectivity of Carbamate Inhibitors for FAAH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the selectivity of carbamate inhibitors for Fatty Acid Amide Hydrolase (FAAH).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for carbamate inhibitors on FAAH?

A1: Carbamate inhibitors act as covalent modifiers of the FAAH active site.[1] They work by carbamylating the catalytic serine nucleophile (Ser241) within the enzyme's active site, leading to its inactivation.[2][3] This covalent modification is typically irreversible or slowly reversible, resulting in a prolonged inhibition of FAAH activity.

Q2: What are the common off-target enzymes for carbamate-based FAAH inhibitors?

A2: A significant challenge in developing selective carbamate inhibitors for FAAH is their potential to interact with other serine hydrolases in the proteome. The most frequently reported off-targets are carboxylesterases, which are abundant in the liver.[4][5] Other identified off-targets for some carbamate inhibitors include ABHD6 and CES2.[6] For example, the inhibitor BIA 10-2474 was found to inhibit several lipases that are not targeted by the more selective inhibitor PF04457845.[6]

Q3: How can the selectivity of carbamate inhibitors for FAAH be improved?

A3: Improving selectivity involves a balance between inhibitor reactivity and target recognition.[4] One strategy is to modify the O-aryl substituents of the carbamate. Introducing polar, electron-donating groups can decrease the reactivity of the carbamate, making it less prone to react with off-target enzymes while maintaining high potency for FAAH.[4] Additionally, structure-guided design based on the crystal structure of FAAH in complex with inhibitors can provide insights for developing more selective compounds.[2]

Q4: What are the key differences in selectivity between first and second-generation carbamate FAAH inhibitors?

A4: First-generation carbamate inhibitors, while potent, often exhibit off-target effects, particularly on liver carboxylesterases.[5] Second-generation inhibitors, such as URB694, were developed with modifications to the biphenyl moiety to reduce affinity for these carboxylesterases, thereby improving their selectivity for FAAH.[5]

Troubleshooting Guides

Problem 1: My carbamate inhibitor shows high potency for FAAH in vitro but is inactive or has off-target effects in vivo.
  • Possible Cause: The inhibitor may be susceptible to hydrolysis by other broad-spectrum hydrolases, such as carboxylesterases, in peripheral tissues like the liver.[4][5] This can lead to rapid metabolism of the inhibitor before it reaches its target or cause unintended biological effects.

  • Troubleshooting Steps:

    • Assess Off-Target Activity: Profile the inhibitor against a panel of serine hydrolases, particularly those abundant in the liver, using techniques like activity-based protein profiling (ABPP).[5][6]

    • Modify Inhibitor Structure: Consider synthesizing analogs with modifications aimed at reducing reactivity with off-target enzymes. For instance, introducing polar, electron-donating groups on the O-aryl substituent can decrease carbamate reactivity.[4]

    • In Vivo Selectivity Profiling: Utilize "click" chemistry probes derived from your inhibitor to perform a global analysis of proteomic "hot spots" for off-target activity in vivo.[1]

Problem 2: I am observing unexpected phenotypes in my animal model that are not consistent with FAAH inhibition.
  • Possible Cause: The observed phenotypes may be due to the inhibition of off-target enzymes. For example, inhibition of other lipases could disrupt cellular lipid networks, leading to unforeseen toxicities.[6]

  • Troubleshooting Steps:

    • Comprehensive Off-Target Profiling: Use competitive ABPP to compare the protein interaction landscape of your inhibitor with that of a known highly selective FAAH inhibitor, such as PF-3845.[3][6] This can help identify unique off-targets of your compound.

    • Dose-Response Studies: Conduct in vivo dose-response studies to determine if there is a therapeutic window where FAAH is inhibited without significant engagement of off-target enzymes.[1]

    • Metabolite Analysis: Investigate whether metabolites of your carbamate inhibitor are responsible for the off-target effects.

Quantitative Data

Table 1: In Vitro Potency of Select Carbamate Inhibitors against FAAH

InhibitorIC50 (nM)OrganismReference
URB69430Not Specified
PF-3845Kᵢ = 0.23 µMHuman/Rat
URB597Kᵢ = 2.0 µMHuman/Rat

IC50: Half-maximal inhibitory concentration. Kᵢ: Inhibition constant.

Experimental Protocols

Protocol 1: FAAH Enzyme Inhibition Assay

This protocol is adapted from a commercially available FAAH inhibitor screening assay.[7][8]

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 125 mM Tris-HCl with 1 mM EDTA, pH 9.0).

    • Dilute the human recombinant FAAH enzyme in the assay buffer.

    • Prepare a stock solution of the substrate, AMC-Arachidonoyl amide (e.g., 400 µM).

    • Prepare serial dilutions of the carbamate inhibitor and a positive control (e.g., JZL195).

  • Assay Procedure:

    • Add the diluted FAAH enzyme to the wells of a 96-well plate.

    • Add the inhibitor dilutions to the respective wells.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

    • Initiate the reaction by adding the FAAH substrate to each well.

    • Mix for 30 seconds.

  • Data Acquisition:

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the fluorescence of the released 7-amino-4-methylcoumarin (AMC) using a plate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[7]

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Protocol 2: Activity-Based Protein Profiling (ABPP) for Selectivity

This protocol provides a general workflow for competitive ABPP to assess inhibitor selectivity.[9]

  • Proteome Preparation:

    • Harvest cells or tissues and prepare soluble and membrane proteome fractions.

  • Inhibitor Incubation:

    • Pre-incubate aliquots of the proteome with varying concentrations of the carbamate inhibitor or a vehicle control for 30 minutes at 37°C.

  • Probe Labeling:

    • Add a broad-spectrum serine hydrolase-directed activity-based probe (e.g., FP-TAMRA) to each sample and incubate for 20 minutes at room temperature.

  • SDS-PAGE and Gel Imaging:

    • Quench the labeling reaction by adding SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE.

    • Visualize the fluorescently labeled proteins using a gel scanner.

  • Analysis:

    • A reduction in the fluorescence intensity of a band in the inhibitor-treated lanes compared to the control indicates that the inhibitor has engaged that particular serine hydrolase. The main FAAH band should show a dose-dependent decrease in fluorescence. Any other bands that show a decrease in intensity represent potential off-targets.

Visualizations

FAAH_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Anandamide_ext Anandamide (extracellular) Anandamide_int Anandamide (intracellular) Anandamide_ext->Anandamide_int Transport FAAH FAAH Anandamide_int->FAAH Substrate Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid Hydrolysis Ethanolamine Ethanolamine FAAH->Ethanolamine Hydrolysis Carbamate_Inhibitor Carbamate Inhibitor Carbamate_Inhibitor->FAAH Inhibition

Caption: Simplified FAAH signaling pathway showing the hydrolysis of anandamide and its inhibition by carbamates.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation A1 Synthesize Carbamate Inhibitor Analogs A2 FAAH Inhibition Assay (IC50 Determination) A1->A2 A3 Activity-Based Protein Profiling (Proteome Lysates) A2->A3 Assess Selectivity B1 Administer Lead Compound to Animal Model A3->B1 Select Lead Compound B2 In Vivo ABPP or Click Chemistry Profiling B1->B2 B3 Assess Phenotypic Outcomes and Off-Target Effects B2->B3

Caption: General experimental workflow for developing and validating selective FAAH carbamate inhibitors.

References

Technical Support Center: Enhancing Inhibitor Potency Through Experimental Condition Modification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your experimental conditions and enhance the potency of your inhibitors.

Frequently Asked Questions (FAQs)

Q1: My inhibitor shows lower potency (higher IC50) than expected. What are the common experimental factors I should investigate?

A1: Several experimental factors can influence inhibitor potency. The most common include:

  • pH: Enzymes have an optimal pH range for activity. Deviations from this optimum can alter the ionization states of amino acid residues in the active site, affecting inhibitor binding.[1][2]

  • Temperature: Enzyme activity is temperature-dependent. Suboptimal temperatures can lead to decreased enzyme activity and may affect the binding affinity of your inhibitor.[1][3]

  • Enzyme and Substrate Concentration: The concentrations of both the enzyme and its substrate can significantly impact the apparent potency of an inhibitor, especially for competitive inhibitors.[4][5]

  • Buffer Composition and Salt Concentration: The ionic strength and specific ions in the buffer can influence enzyme structure and stability, as well as inhibitor binding.[6][7]

  • Presence of Detergents: Detergents can be critical for solubilizing proteins and preventing aggregation, but they can also affect inhibitor potency, sometimes revealing promiscuous inhibition.

  • Promiscuous Inhibition: The inhibitor may be a "promiscuous inhibitor," which often acts by forming aggregates. These can be identified by their sensitivity to detergents.[8][9][10]

Q2: How does pH affect the potency of my inhibitor?

A2: The pH of the assay buffer can dramatically impact inhibitor potency in several ways:

  • Enzyme Ionization: The ionization state of amino acid residues in the enzyme's active site is crucial for both substrate and inhibitor binding. A suboptimal pH can alter these charges, weakening the inhibitor's interaction with the target.[1][2]

  • Inhibitor Ionization: The inhibitor itself may have ionizable groups. Its charge state at a given pH will determine its ability to interact with the enzyme's binding pocket.

  • Enzyme Stability: Extreme pH values can lead to irreversible denaturation of the enzyme, resulting in a loss of activity.[1][2]

It is crucial to determine the optimal pH for your enzyme's activity and to assess inhibitor potency at that pH.[11]

Q3: Can changing the substrate concentration affect the measured IC50 value?

A3: Yes, particularly for competitive inhibitors. The IC50 value of a competitive inhibitor is dependent on the substrate concentration. According to the Cheng-Prusoff equation, for a competitive inhibitor, the IC50 value will increase as the substrate concentration increases.[12][13] This is because the inhibitor and substrate are competing for the same binding site on the enzyme. For non-competitive inhibitors, the IC50 is largely independent of substrate concentration, while for uncompetitive inhibitors, the IC50 decreases as substrate concentration increases.[1][10]

Q4: What is a "promiscuous inhibitor" and how can I identify one?

A4: Promiscuous inhibitors are compounds that show activity against a wide range of unrelated targets, often through non-specific mechanisms like aggregation.[8][9][10] These aggregates can sequester the enzyme, leading to apparent inhibition. A key characteristic of many promiscuous inhibitors is their sensitivity to non-ionic detergents.[10] If the addition of a small amount of a detergent like Triton X-100 or Tween-20 significantly reduces the observed inhibition, it is a strong indication of promiscuous inhibition.[10]

Troubleshooting Guides

Problem: Inconsistent IC50 values between experiments.
Possible Cause Troubleshooting Step
Variations in buffer preparation Ensure the pH of the buffer is consistent for every experiment. Prepare a large batch of buffer to use across all related assays. Verify the final pH after all components have been added.
Inconsistent enzyme/substrate concentrations Prepare fresh, concentrated stocks of your enzyme and substrate. Perform accurate dilutions immediately before each experiment. Use calibrated pipettes.
Temperature fluctuations Pre-incubate all reagents at the desired reaction temperature. Use a temperature-controlled plate reader or water bath to maintain a constant temperature throughout the assay.[2]
Inhibitor precipitation Visually inspect inhibitor solutions for any signs of precipitation. Consider using a small percentage of DMSO to aid solubility, ensuring the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity.
Enzyme instability Perform a time-course experiment to ensure the enzyme is stable over the duration of your assay. If not, shorten the incubation time or add stabilizing agents if compatible with the assay.
Problem: My inhibitor appears to be a "tight-binding" inhibitor.

If your inhibitor's IC50 value is close to the enzyme concentration used in the assay, it may be a tight-binding inhibitor. In this case, the standard IC50 determination methods may not be accurate.

Observation Recommended Action
IC50 is less than twice the enzyme concentration.The assumption that the free inhibitor concentration is equal to the total inhibitor concentration is no longer valid.
Dose-response curve is very steep.This can be an indication of tight binding.
Solution Use the Morrison equation to analyze your data. This equation accounts for the depletion of free inhibitor due to binding to the enzyme and provides a more accurate determination of the inhibition constant (Ki).[11][12][14][15][16]

Quantitative Data Summary

Table 1: Optimal pH for Common Enzymes
EnzymeSourceOptimal pH
PepsinStomach1.5 - 2.5[17]
TrypsinPancreas7.8 - 8.7[11]
Salivary AmylaseSaliva6.7 - 7.0[1]
Pancreatic LipasePancreas8.0[11]
Acid PhosphataseProstate4.5 - 5.5
Alkaline PhosphataseBone/Liver9.0 - 10.5

Note: Optimal pH can vary depending on the specific substrate and buffer conditions.

Table 2: Effect of Substrate Concentration on Apparent IC50 for Different Inhibition Types
Inhibition TypeEffect of Increasing [Substrate] on IC50Cheng-Prusoff Relationship
Competitive IncreasesIC50 = Ki (1 + [S]/Km)[12]
Non-competitive No changeIC50 = Ki
Uncompetitive DecreasesIC50 = Ki (1 + Km/[S])

[S] = Substrate Concentration; Km = Michaelis Constant; Ki = Inhibition Constant

Experimental Protocols

Protocol 1: Optimizing pH for an Enzyme Inhibition Assay
  • Prepare a series of buffers: Prepare a set of buffers with overlapping pH ranges (e.g., citrate for pH 3-6, phosphate for pH 6-8, Tris for pH 7.5-9) in 0.5 pH unit increments.

  • Determine optimal enzyme activity: Perform the enzyme assay without any inhibitor in each buffer. Measure the initial reaction velocity. Plot the enzyme activity versus pH to identify the optimal pH for the enzyme.

  • Perform inhibitor assays at optimal pH: Once the optimal pH is determined, perform your standard inhibitor dilution series in the buffer at that pH to determine the IC50 value.

  • (Optional) Assess pH-dependence of inhibition: To further characterize your inhibitor, you can determine its IC50 at a few pH values around the optimum to see how sensitive its potency is to changes in pH.

Protocol 2: Identifying Promiscuous Inhibition Using Detergents
  • Prepare inhibitor stock solutions: Dissolve the inhibitor in a suitable solvent (e.g., DMSO).

  • Set up parallel assays: Prepare two sets of your standard enzyme inhibition assay.

  • Add detergent to one set: To one set of assays, add a low concentration of a non-ionic detergent (e.g., 0.01% v/v Triton X-100). The other set will be the control without detergent.

  • Perform the inhibition assay: Add your inhibitor dilution series to both sets of assays and measure the enzyme activity.

  • Compare IC50 values: Calculate the IC50 values for both conditions. A significant increase in the IC50 value (weaker potency) in the presence of the detergent is a strong indicator of promiscuous inhibition.

Visualizations

Experimental_Workflow_for_Potency_Enhancement cluster_Initial_Screening Initial Screening cluster_Troubleshooting Troubleshooting Low Potency cluster_Optimization Experimental Condition Optimization cluster_Confirmation Confirmation & Characterization A Initial Inhibitor Hit B Inconsistent Results? A->B C Low Potency? A->C D Optimize pH B->D E Optimize Temperature B->E F Optimize [Enzyme] & [Substrate] B->F C->D C->E C->F G Test for Promiscuous Inhibition C->G H Confirm IC50 D->H E->H F->H G->H I Determine Ki H->I

Caption: Workflow for troubleshooting and enhancing inhibitor potency.

Signaling_Pathway_Inhibition cluster_pathway Generic Kinase Signaling Pathway Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response GeneExpression->CellularResponse Inhibitor Inhibitor Inhibitor->Kinase2 Inhibits

Caption: Inhibition of a kinase in a signaling pathway.

References

Validation & Comparative

A Comparative Guide to the Efficacy of Peripherally Restricted vs. Centrally Active FAAH Inhibitors: URB937 and URB597

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Compared Compounds: This guide provides a detailed comparison of the fatty acid amide hydrolase (FAAH) inhibitors URB937 and URB597. The initial request specified a comparison with "3'-Carbamoyl-biphenyl-3-yl-undecynecarbamate." However, this compound is not readily identifiable in the scientific literature. Given the structural similarity of the name to known FAAH inhibitors, and to provide a valuable comparison for researchers, this guide focuses on URB597, a well-characterized, centrally active FAAH inhibitor that shares a core structural moiety with URB937. This comparison highlights the critical role of peripheral versus central FAAH inhibition in achieving therapeutic effects.

Fatty acid amide hydrolase (FAAH) is a key enzyme responsible for the degradation of endocannabinoids, such as anandamide. Inhibition of FAAH elevates endogenous anandamide levels, offering a promising therapeutic strategy for managing pain and inflammation without the psychoactive side effects associated with direct cannabinoid receptor agonists. This guide compares two notable FAAH inhibitors: URB937, a peripherally restricted inhibitor, and URB597, a centrally active inhibitor. Understanding their distinct pharmacological profiles is crucial for their application in research and drug development.

Quantitative Data Comparison

The following table summarizes key quantitative parameters for URB937 and URB597, providing a direct comparison of their potency and pharmacokinetic properties.

ParameterURB937URB597
Systematic Name cyclohexylcarbamic acid 3'-carbamoyl-6-hydroxybiphenyl-3-yl estercyclohexylcarbamic acid 3'-carbamoyl-biphenyl-3-yl ester[1]
IC50 for FAAH 26.8 nM[2]4.6 nM
Oral Bioavailability (rat) 36%[3][4]Data not consistently reported, but orally active[5]
Brain Penetration Peripherally restricted (extruded by Abcg2 transporter)[1]Centrally active
ED50 for FAAH Inhibition (liver, rat) 0.9 mg/kg[4][6]~0.3 mg/kg (for maximal inhibition in vivo)[7]
ED50 for FAAH Inhibition (brain, rat) 20.5 mg/kg[4]Not applicable (readily crosses the blood-brain barrier)
Analgesic Efficacy (inflammatory pain) High[7]Moderate to High[7]
Analgesic Efficacy (neuropathic pain) Effective in some modelsEffective in some models[7]
Central Nervous System Side Effects Absent at therapeutic dosesPotential for dose-dependent CNS effects

FAAH Signaling Pathway and Inhibition

The diagram below illustrates the role of FAAH in the endocannabinoid signaling pathway and the mechanism of action of its inhibitors.

FAAH_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_inhibitors FAAH Inhibitors Depolarization Depolarization Ca_influx Ca2+ Influx Depolarization->Ca_influx NAPE_PLD NAPE-PLD Ca_influx->NAPE_PLD Anandamide_synthesis Anandamide Synthesis NAPE_PLD->Anandamide_synthesis Anandamide Anandamide (AEA) Anandamide_synthesis->Anandamide Retrograde Signaling CB1R CB1 Receptor Anandamide->CB1R FAAH FAAH Anandamide->FAAH Degradation Signaling Downstream Signaling (e.g., inhibition of neurotransmitter release) CB1R->Signaling Inactive_metabolites Inactive Metabolites FAAH->Inactive_metabolites URB937 URB937 URB937->FAAH Inhibition URB597 URB597 URB597->FAAH Inhibition

Caption: FAAH inhibitors increase anandamide levels by blocking its degradation.

Experimental Protocols

In Vitro FAAH Inhibition Assay

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against FAAH.

Objective: To quantify the potency of URB937 and URB597 in inhibiting FAAH activity.

Materials:

  • Human recombinant FAAH enzyme

  • Assay Buffer: 125 mM Tris-HCl, 1 mM EDTA, pH 9.0

  • FAAH Substrate: AMC-Arachidonoyl amide (a fluorogenic substrate)

  • Test Compounds: URB937 and URB597 dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds (URB937 and URB597) in assay buffer. A typical starting concentration is 100 µM.

  • In a 96-well plate, add the diluted compounds to their respective wells. Include wells for a positive control (a known FAAH inhibitor) and a negative control (vehicle only).

  • Add the human recombinant FAAH enzyme to all wells except the background control wells.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding the FAAH substrate to all wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the fluorescence of the product (7-amino-4-methylcoumarin, AMC) using a plate reader with an excitation wavelength of 355-360 nm and an emission wavelength of 460-465 nm.[8][9][10][11]

  • Calculate the percentage of FAAH inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Model of Inflammatory Pain: Carrageenan-Induced Paw Edema

This protocol outlines a standard preclinical model to assess the anti-inflammatory and analgesic effects of FAAH inhibitors.

Objective: To evaluate the efficacy of URB937 and URB597 in reducing inflammatory pain and edema.

Animals: Male Sprague-Dawley rats (200-250 g).

Materials:

  • Carrageenan (1% w/v in sterile saline)

  • Test Compounds: URB937 and URB597 formulated for oral administration

  • Pleonthysmometer (for measuring paw volume)

  • Von Frey filaments (for measuring mechanical allodynia)

Procedure:

  • Acclimate the rats to the testing environment and handling for several days before the experiment.

  • Administer the test compounds (URB937, URB597) or vehicle orally at desired doses (e.g., 0.3, 1, 3, 10 mg/kg).

  • One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the plantar surface of the right hind paw.

  • Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, 6, and 24 hours) post-carrageenan injection. The difference in paw volume indicates the degree of edema.

  • Assess mechanical allodynia at the same time points by measuring the paw withdrawal threshold to von Frey filaments.

  • Record and analyze the data to determine the effect of each compound on reducing edema and increasing the paw withdrawal threshold compared to the vehicle-treated group.

Preclinical Efficacy Study Workflow

The following diagram outlines a typical workflow for a preclinical study evaluating the efficacy of a novel FAAH inhibitor.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis and Interpretation FAAH_assay FAAH Inhibition Assay (IC50 Determination) Selectivity_assay Selectivity Screening (vs. other hydrolases) FAAH_assay->Selectivity_assay Metabolic_stability Metabolic Stability Assay (microsomes, hepatocytes) Selectivity_assay->Metabolic_stability PK_study Pharmacokinetic Study (oral bioavailability, brain penetration) Metabolic_stability->PK_study Lead Compound Selection PD_study Pharmacodynamic Study (ex vivo FAAH inhibition) PK_study->PD_study Efficacy_study Efficacy Study (pain models, e.g., carrageenan) PD_study->Efficacy_study Toxicity_study Preliminary Toxicity (e.g., acute toxicity) Efficacy_study->Toxicity_study Data_analysis Statistical Analysis of Results Toxicity_study->Data_analysis Conclusion Conclusion on Efficacy and Safety Profile Data_analysis->Conclusion

References

Validation of FAAH as the Primary Target of Biphenyl Carbamates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of biphenyl carbamates as inhibitors of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system. We present experimental data to validate FAAH as the primary target of these compounds, offering insights into their potential as therapeutic agents.

Introduction

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase responsible for the degradation of fatty acid amides, including the endocannabinoid anandamide. By inhibiting FAAH, the levels of anandamide are increased, leading to a range of potential therapeutic effects, including analgesia, anxiolysis, and anti-inflammatory actions. Biphenyl carbamates have emerged as a promising class of potent and selective FAAH inhibitors. This guide will delve into the evidence supporting FAAH as the principal molecular target of these compounds.

Mechanism of Action

Biphenyl carbamates act as irreversible inhibitors of FAAH. Their mechanism involves the covalent modification of a catalytic serine residue within the FAAH active site. This carbamoylation of the serine nucleophile effectively inactivates the enzyme, preventing the hydrolysis of its natural substrates. The structure of biphenyl carbamates, featuring a biphenyl "leaving group" and a carbamate moiety, is crucial for this targeted inactivation.

Quantitative Comparison of Biphenyl Carbamate Inhibitors

The potency of various biphenyl carbamate derivatives against FAAH has been extensively studied. The following table summarizes the half-maximal inhibitory concentrations (IC50) for several key compounds, providing a quantitative basis for comparison.

CompoundFAAH IC50 (nM)Reference
URB52463[1]
URB597 (PF-04457845)7.2[2]
Compound 1c~12[2]
Compound 1f0.26[2]
URB69430.0[2]

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

Fluorometric FAAH Activity Assay

This assay measures the enzymatic activity of FAAH by monitoring the hydrolysis of a fluorogenic substrate.

Materials:

  • FAAH enzyme source (e.g., rat brain homogenate, recombinant human FAAH)

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)

  • Test compounds (biphenyl carbamates) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader with fluorescence detection (Excitation: ~360 nm, Emission: ~465 nm)

  • Positive control inhibitor (e.g., URB597)

Procedure:

  • Prepare serial dilutions of the test compounds in FAAH Assay Buffer.

  • In a 96-well plate, add the FAAH enzyme source to each well.

  • Add the test compounds or vehicle control to the respective wells.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate AAMCA to all wells.

  • Immediately begin kinetic measurement of fluorescence intensity at 37°C for a defined period (e.g., 30 minutes).

  • The rate of increase in fluorescence is proportional to FAAH activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[3][4][5]

Signaling Pathway and Experimental Workflow

To visually represent the biological context and the process of inhibitor validation, the following diagrams are provided.

FAAH_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron NAPE NAPE PLD NAPE-PLD NAPE->PLD synthesis AEA_pre Anandamide (AEA) PLD->AEA_pre AEA_post Anandamide (AEA) AEA_pre->AEA_post retrograde signaling FAAH FAAH AA Arachidonic Acid FAAH->AA Eth Ethanolamine FAAH->Eth AEA_post->FAAH hydrolysis CB1R CB1 Receptor AEA_post->CB1R activates Signaling Downstream Signaling CB1R->Signaling BiphenylCarbamate Biphenyl Carbamate Inhibitor BiphenylCarbamate->FAAH inhibits

Caption: FAAH Signaling Pathway and Inhibition by Biphenyl Carbamates.

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation ActivityAssay FAAH Activity Assay (IC50 Determination) BindingAssay Competitive Binding Assay (Ki Determination) ActivityAssay->BindingAssay SelectivityAssay Selectivity Profiling (vs. other hydrolases) BindingAssay->SelectivityAssay PK_PD Pharmacokinetics & Pharmacodynamics SelectivityAssay->PK_PD TargetEngagement Ex Vivo FAAH Activity Measurement PK_PD->TargetEngagement BehavioralModels Behavioral Models (e.g., analgesia, anxiolysis) TargetEngagement->BehavioralModels KnockoutValidation Validation in FAAH Knockout Models BehavioralModels->KnockoutValidation start Compound Synthesis (Biphenyl Carbamates) start->ActivityAssay

Caption: Experimental Workflow for Validating FAAH Inhibitors.

Selectivity Profile

A critical aspect of validating FAAH as the primary target is to assess the selectivity of biphenyl carbamates against other related enzymes, particularly other serine hydrolases involved in endocannabinoid metabolism such as monoacylglycerol lipase (MAGL), and α/β-hydrolase domain containing 6 (ABHD6) and 12 (ABHD12).[6] Studies have shown that while some biphenyl carbamates exhibit high selectivity for FAAH, others may interact with other hydrolases at higher concentrations. For instance, some carbamates have been shown to inhibit ABHD6, though typically with lower potency than for FAAH.[7] Comprehensive selectivity profiling is essential to minimize off-target effects and ensure that the observed pharmacological actions are primarily due to FAAH inhibition.

In Vivo Validation

The ultimate validation of FAAH as the primary target for the therapeutic effects of biphenyl carbamates comes from in vivo studies.

  • Pharmacodynamic Studies: Administration of biphenyl carbamates like URB597 in rodents leads to a significant and dose-dependent increase in brain levels of anandamide, consistent with FAAH inhibition.[2]

  • Behavioral Models: In animal models of pain, anxiety, and depression, FAAH inhibitors produce therapeutic-like effects that are often blocked by cannabinoid receptor antagonists, directly linking the behavioral outcomes to the enhancement of endocannabinoid signaling.

  • Knockout Models: A key validation strategy involves the use of FAAH knockout mice. If a biphenyl carbamate is truly acting on-target, its characteristic behavioral effects should be absent or significantly attenuated in mice lacking the FAAH enzyme. For example, the analgesic effects of URB597 are absent in FAAH knockout mice, providing strong evidence that FAAH is the primary target for this effect.

Conclusion

References

Comparative Analysis of Peripherally Restricted vs. Brain-Penetrant FAAH Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Development

The inhibition of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system, presents a promising therapeutic strategy for a variety of disorders, including pain, inflammation, and anxiety. FAAH is responsible for the degradation of the endocannabinoid anandamide (AEA) and other related signaling lipids. By inhibiting FAAH, the levels of these endogenous ligands are increased, leading to enhanced activation of cannabinoid receptors and other targets. A critical consideration in the development of FAAH inhibitors is their ability to cross the blood-brain barrier (BBB). This distinction gives rise to two main classes of inhibitors: brain-penetrant and peripherally restricted. This guide provides a comparative analysis of these two classes, supported by experimental data and detailed methodologies, to aid researchers in the selection and development of FAAH inhibitors for specific therapeutic applications.

Key Differences in Mechanism and Application

Brain-penetrant FAAH inhibitors can act on both the central nervous system (CNS) and peripheral tissues. This broad activity makes them suitable for treating conditions with both central and peripheral components, such as neuropathic pain and anxiety disorders. In contrast, peripherally restricted FAAH inhibitors are designed to not cross the BBB, limiting their action to peripheral tissues. This approach is advantageous for treating conditions where peripheral endocannabinoid signaling is paramount and central side effects are undesirable. For instance, in certain types of inflammatory pain, a peripherally restricted inhibitor could provide analgesia without the potential for CNS-related adverse effects like sedation or cognitive impairment.[1][2]

Comparative Efficacy in Preclinical Models

Studies have directly compared the efficacy of brain-penetrant and peripherally restricted FAAH inhibitors in various preclinical models of pain. For example, in a model of paclitaxel-induced neuropathic pain, both the brain-penetrant inhibitor URB597 and the peripherally restricted inhibitor URB937 were effective in suppressing the development and maintenance of mechanical allodynia.[1] This suggests that for certain types of neuropathic pain, targeting peripheral FAAH is sufficient to produce a significant analgesic effect.

Quantitative Comparison of FAAH Inhibitors
CompoundTypeTargetIC50 (nM)Brain-to-Plasma RatioEfficacy in Neuropathic Pain Models
URB597 Brain-PenetrantFAAH4.6 (human)~1.2Effective in reversing and preventing paclitaxel-induced allodynia[1]
URB937 Peripherally RestrictedFAAH6.2 (human)<0.01Effective in reversing and preventing paclitaxel-induced allodynia[1]
PF-04457845 Brain-PenetrantFAAH7.2 (human)~1.0Effective in treating cannabis withdrawal symptoms[3]

IC50 values and brain-to-plasma ratios are approximate and can vary based on the specific study and experimental conditions.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods for evaluating these inhibitors, the following diagrams illustrate the endocannabinoid signaling pathway and a typical experimental workflow.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Depolarization Depolarization Ca2+ Influx Ca2+ Influx Depolarization->Ca2+ Influx AEA Synthesis AEA Synthesis Ca2+ Influx->AEA Synthesis AEA AEA AEA Synthesis->AEA FAAH FAAH AEA->FAAH Degraded by CB1 Receptor CB1 Receptor AEA->CB1 Receptor Binds to Inactive Metabolites Inactive Metabolites FAAH->Inactive Metabolites FAAH_Inhibitor FAAH Inhibitor FAAH_Inhibitor->FAAH Reduced Neurotransmitter Release Reduced Neurotransmitter Release CB1 Receptor->Reduced Neurotransmitter Release Activates

Caption: Endocannabinoid signaling at the synapse.

cluster_0 Systemic Administration cluster_1 Brain-Penetrant Inhibitor cluster_2 Peripherally Restricted Inhibitor Drug Drug Brain Brain Drug->Brain Periphery Periphery Drug->Periphery Periphery_Targeted Periphery Drug->Periphery_Targeted Blood-Brain Barrier Blood-Brain Barrier Brain_Restricted Brain Blood-Brain Barrier->Brain Crosses Blood-Brain Barrier->Brain_Restricted Blocked In Vitro Assay In Vitro FAAH Assay PK_Studies Pharmacokinetic Studies In Vitro Assay->PK_Studies Determine Potency In Vivo Model In Vivo Pain Model (e.g., Neuropathy) PK_Studies->In Vivo Model Inform Dosing Behavioral Testing Behavioral Testing (e.g., von Frey) In Vivo Model->Behavioral Testing Assess Efficacy Data Analysis Data Analysis Behavioral Testing->Data Analysis Quantify Effect

References

Head-to-head comparison of different carbamate-based FAAH inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of various carbamate-based inhibitors of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system. By elevating the levels of endogenous cannabinoids like anandamide, FAAH inhibitors hold therapeutic promise for a range of neurological and inflammatory disorders. This document summarizes key performance data, outlines experimental methodologies, and visualizes critical pathways to aid in the evaluation and selection of these compounds for research and development.

Data Presentation: Quantitative Comparison of Carbamate-Based FAAH Inhibitors

The following tables provide a summary of the in vitro potency, in vivo efficacy, and off-target activity of several well-characterized carbamate-based FAAH inhibitors.

Table 1: In Vitro Potency of Carbamate-Based FAAH Inhibitors

CompoundIC50 (nM)Ki (nM)Species/Enzyme SourceAssay Type
URB5974.6[1]-Rat BrainRadiometric
URB52463[1]-Rat BrainRadiometric
JZL19512[1]-Not SpecifiedNot Specified
URB8780.33 ± 0.03[2]-Not SpecifiedNot Specified
OL-135-4.7[1]Not SpecifiedNot Specified
LY-218324012[1]-Not SpecifiedNot Specified

Table 2: In Vivo Efficacy of Carbamate-Based FAAH Inhibitors

CompoundED50 (mg/kg)Route of AdministrationAnimal ModelEndpoint
URB937~1s.c.Mouse (Female)Acetic acid-induced writhing
URB9370.9 (Liver), 20.5 (Brain)[3]p.o.RatFAAH Inhibition
URB9370.2 (Liver), 48 (Brain)[4]s.c.Mouse (Female)FAAH Inhibition

Table 3: Off-Target Activity of Selected Carbamate-Based FAAH Inhibitors

CompoundOff-Target Enzyme(s)IC50 (nM) for Off-TargetNotes
URB597Other serine hydrolasesNot specifiedCarbamates as a class can inhibit other serine hydrolases.
LY-2183240Other brain serine hydrolases[1]Low nanomolar range[1]Not selective for FAAH.[1]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for key assays used in the characterization of FAAH inhibitors.

Protocol 1: Determination of IC50 for FAAH Inhibition (Radiometric Assay)

This protocol is adapted from methods used to characterize inhibitors like URB597.

1. Materials:

  • Test compounds (carbamate inhibitors)
  • Rat brain homogenates (as a source of FAAH)
  • [³H]-Anandamide (substrate)
  • Toluene-based scintillation cocktail
  • Assay buffer: 50 mM Tris-HCl, pH 7.4

2. Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.
  • In a microcentrifuge tube, add 490 µL of assay buffer, 10 µL of the test compound dilution (or vehicle for control), and 10 µL of rat brain homogenate.
  • Pre-incubate the mixture for 10 minutes at 37°C.
  • Initiate the enzymatic reaction by adding 10 µL of [³H]-anandamide to a final concentration of 1 µM.
  • Incubate for 15 minutes at 37°C.
  • Stop the reaction by adding 250 µL of a 1:1 (v/v) mixture of chloroform and methanol.
  • Vortex the tubes and centrifuge at 14,000 rpm for 5 minutes to separate the aqueous and organic phases.
  • Transfer a 100 µL aliquot of the aqueous phase (containing the released [³H]-ethanolamine) to a scintillation vial.
  • Add 4 mL of scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
  • Determine the IC50 value by non-linear regression analysis of the concentration-response curve.

Protocol 2: In Vivo Efficacy Assessment in a Rodent Model of Pain (Acetic Acid-Induced Writhing)

This protocol is a standard method to assess the analgesic effects of FAAH inhibitors.

1. Animals:

  • Male or female mice (e.g., C57BL/6), 8-10 weeks old.

2. Materials:

  • Test FAAH inhibitor (e.g., URB937)
  • Vehicle (e.g., a mixture of PEG400, Tween 80, and saline)
  • Acetic acid solution (0.6% in saline)

3. Procedure:

  • Acclimatize the mice to the experimental room for at least 1 hour before testing.
  • Administer the test FAAH inhibitor or vehicle to different groups of mice via the desired route (e.g., subcutaneous, s.c., or oral, p.o.). A typical dose range for URB937 is 0.3-10 mg/kg.
  • After a predetermined pre-treatment time (e.g., 60 minutes), administer a 0.6% acetic acid solution intraperitoneally (i.p.) at a volume of 10 mL/kg.
  • Immediately after the acetic acid injection, place each mouse in an individual observation chamber.
  • Record the number of writhes (a characteristic stretching and constriction of the abdomen) for each mouse over a 20-minute period, starting 5 minutes after the acetic acid injection.
  • Calculate the mean number of writhes for each treatment group.
  • Determine the percentage of inhibition of writhing for each dose of the FAAH inhibitor compared to the vehicle-treated group.
  • Calculate the ED50 value (the dose that produces 50% of the maximum analgesic effect) using a dose-response analysis.

Mandatory Visualizations

FAAH Signaling Pathway

The following diagram illustrates the central role of FAAH in the endocannabinoid signaling pathway. FAAH is responsible for the degradation of the endocannabinoid anandamide (AEA), thereby terminating its signaling. Inhibition of FAAH leads to an accumulation of AEA, which can then activate cannabinoid receptors (CB1 and CB2), leading to various downstream cellular effects.

FAAH_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1 CB1 Receptor Ca_channel Ca2+ Channel CB1->Ca_channel Inhibits Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Triggers release of NAPE_PLD NAPE-PLD AEA Anandamide (AEA) NAPE_PLD->AEA Synthesis FAAH FAAH Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Degrades to AEA->CB1 Binds to AEA->FAAH Substrate Inhibitor Carbamate Inhibitor Inhibitor->FAAH Inhibits

Caption: FAAH in the postsynaptic neuron degrades anandamide (AEA), terminating its signal.

Experimental Workflow for FAAH Inhibitor Evaluation

This diagram outlines a typical workflow for the preclinical evaluation of novel carbamate-based FAAH inhibitors, from initial in vitro screening to in vivo efficacy and selectivity profiling.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Screening Primary Screening (e.g., Fluorometric Assay) IC50 IC50 Determination (e.g., Radiometric Assay) Screening->IC50 Lead Compounds Selectivity Selectivity Profiling (vs. other serine hydrolases) IC50->Selectivity Potent Hits PK Pharmacokinetics (e.g., oral bioavailability, t1/2) Selectivity->PK Selective Leads Efficacy Efficacy Studies (e.g., pain models, ED50) PK->Efficacy Target_Engagement Target Engagement (ex vivo FAAH activity) Efficacy->Target_Engagement

Caption: A typical workflow for the evaluation of FAAH inhibitors.

References

Reproducibility of In Vivo Antinociceptive Effects of Novel Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The translation of promising preclinical analgesic candidates into clinically effective pain therapeutics has been fraught with challenges, a significant hurdle being the reproducibility of in vivo antinociceptive effects. This guide provides a comparative overview of two novel inhibitors targeting different pain pathways, summarizing their preclinical efficacy and highlighting the complexities of translating these findings to human pain conditions.

Data Presentation: Comparative Efficacy of Novel Inhibitors

Table 1: In Vivo Antinociceptive Effects of URB597 (FAAH Inhibitor)

Animal ModelPain AssaySpeciesDose (mg/kg, i.p.)Outcome
Complete Freund's Adjuvant (CFA)Mechanical Allodynia (von Frey)Rat0.1Significant increase in paw withdrawal threshold[1]
0.3Near maximal increase in paw withdrawal threshold[1]
Thermal HyperalgesiaRat0.3Significant increase in paw withdrawal latency[1]
Carrageenan-induced InflammationInflammatory PainMouse~0.3 (ED50)Reduction in inflammation in a CB2-sensitive manner
Visceral Hypersensitivity (CRF agonist-induced)Visceromotor Response to Colorectal DistensionRat3Inhibited increased visceromotor response at 40 mmHg and 60 mmHg[2]
Orofacial Pain (Tooth Pulp Stimulation)Evoked Tongue JerksRat2Antinociceptive effect mediated by CB1 receptors[3]
Neuropathic Pain (Partial Sciatic Nerve Ligation)Mechanical Allodynia (von Frey)Rat0.3No significant effect[1]

Table 2: In Vivo Antinociceptive Effects and Clinical Translation of PF-05089771 (Nav1.7 Inhibitor)

Animal Model/Clinical TrialPain Assay/IndicationSpeciesDoseOutcome
Preclinical: Joint Neuropathy (LPA-induced)Secondary AllodyniaRat0.1 mg/50 µL (local)Diminished acute secondary allodynia[4]
Clinical Trial: Painful Diabetic Peripheral NeuropathyAverage Pain Score (NRS)HumanNot specifiedNo statistically significant improvement vs. placebo[5]
Clinical Trial: Third Molar ExtractionDental PainHumanNot specifiedStatistically significant improvement vs. placebo, but half as efficacious as ibuprofen[5]
Clinical Trial: Inherited ErythromelalgiaHeat-induced PainHumanSingle doseDecrease in heat-induced pain compared to placebo[5]

Experimental Protocols

The reproducibility of in vivo studies is critically dependent on the precise execution of experimental protocols. Below are detailed methodologies for commonly used pain models cited in this guide.

Carrageenan-Induced Thermal Hyperalgesia in Rats
  • Animal Acclimation: Male Sprague-Dawley rats are housed in a temperature-controlled environment with a 12-hour light/dark cycle and allowed free access to food and water. Animals are acclimated to the testing apparatus for at least 30 minutes before any procedures.

  • Baseline Measurement: A baseline thermal sensitivity is determined using a plantar test apparatus. A radiant heat source is focused on the plantar surface of the hind paw, and the latency to paw withdrawal is recorded.

  • Induction of Inflammation: A 1% or 2% solution of lambda-carrageenan in sterile saline is injected into the plantar surface of one hind paw.

  • Drug Administration: The test inhibitor (e.g., URB597) or vehicle is administered, typically via intraperitoneal (i.p.) injection, at a specified time before or after carrageenan injection.

  • Post-Treatment Measurement: At various time points after drug administration, the thermal withdrawal latency is reassessed. A significant increase in withdrawal latency in the drug-treated group compared to the vehicle group indicates an antinociceptive effect.

Formalin Test in Mice
  • Animal Acclimation: Mice are placed in individual observation chambers for at least 30 minutes to acclimate to the testing environment.

  • Drug Administration: The novel inhibitor or vehicle is administered at a predetermined time before the formalin injection.

  • Formalin Injection: A dilute formalin solution (typically 1-5%) is injected subcutaneously into the plantar surface of one hind paw.

  • Behavioral Observation: Immediately after injection, the time the animal spends licking, biting, or flinching the injected paw is recorded for a period of up to 60 minutes. The observation period is typically divided into two phases:

    • Phase 1 (0-5 minutes): Represents acute nociceptive pain due to direct activation of nociceptors.

    • Phase 2 (15-40 minutes): Reflects inflammatory pain resulting from central sensitization.

  • Data Analysis: The total time spent in nocifensive behaviors in each phase is calculated and compared between the drug-treated and vehicle-treated groups.

Von Frey Test for Mechanical Allodynia in Rats
  • Animal Acclimation: Rats are placed on an elevated wire mesh platform in individual chambers and allowed to acclimate for at least 30 minutes.

  • Filament Application: A series of calibrated von Frey filaments with increasing bending forces are applied to the plantar surface of the hind paw. The filaments are applied from below the mesh floor.

  • Withdrawal Threshold Determination: The 50% paw withdrawal threshold is determined using the up-down method. A positive response is a sharp withdrawal of the paw. The pattern of responses is used to calculate the force at which the animal has a 50% probability of withdrawing its paw.

  • Data Analysis: The withdrawal thresholds of the drug-treated group are compared to those of the vehicle-treated group. An increase in the withdrawal threshold indicates a reduction in mechanical sensitivity.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams are provided.

Endocannabinoid_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_synapse Synaptic Cleft CB1 CB1 Receptor Ca_channel Ca2+ Channel CB1->Ca_channel Inhibits Vesicle Glutamate Vesicle Ca_channel->Vesicle Triggers Glutamate Glutamate Vesicle->Glutamate Release NAPE_PLD NAPE-PLD Anandamide_prod Anandamide (AEA) Production NAPE_PLD->Anandamide_prod FAAH FAAH Anandamide_deg AEA Degradation FAAH->Anandamide_deg Catalyzes Anandamide Anandamide (AEA) Anandamide_prod->Anandamide URB597 URB597 (Inhibitor) URB597->FAAH Inhibits Anandamide->CB1 Retrograde Signaling Anandamide->Anandamide_deg cluster_post cluster_post

Endocannabinoid signaling at the synapse and the action of a FAAH inhibitor.

Experimental_Workflow A Animal Acclimation (e.g., 30-60 min in testing apparatus) B Baseline Nociceptive Measurement (e.g., von Frey, Plantar Test) A->B C Induction of Pain Model (e.g., Carrageenan, Formalin injection) B->C D Test Compound Administration (Novel Inhibitor vs. Vehicle) C->D E Post-Treatment Nociceptive Measurements (At various time points) D->E F Data Analysis (Comparison between groups) E->F G Evaluation of Antinociceptive Effect F->G

General experimental workflow for in vivo antinociceptive studies.

References

Validating the Covalent Inhibition Mechanism of Carbamate Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental techniques used to validate the covalent inhibition mechanism of carbamate compounds. It includes supporting experimental data, detailed protocols, and visual workflows to aid in the robust characterization of these inhibitors.

Carbamate-containing molecules are a significant class of compounds in drug discovery, often acting as covalent inhibitors that form a stable bond with their target protein.[1][2] This covalent interaction can lead to prolonged duration of action and enhanced potency.[3] However, the irreversible nature of this binding necessitates rigorous validation to ensure target specificity and to understand the precise mechanism of action. This guide outlines and compares the key experimental methodologies for validating the covalent inhibition of protein targets by carbamate compounds.

Mechanism of Covalent Inhibition by Carbamates

Carbamate inhibitors typically target nucleophilic residues, such as serine, cysteine, or lysine, within the active site of an enzyme.[4][5] The reaction involves the nucleophilic attack of the amino acid residue on the electrophilic carbonyl carbon of the carbamate. This results in the formation of a carbamylated protein adduct and the displacement of a leaving group.[6] Validating this mechanism involves confirming the formation of the covalent bond, identifying the specific residue modified, and characterizing the kinetics of the interaction.

Key Experimental Validation Techniques

A multi-faceted approach is crucial for unequivocally validating covalent inhibition.[7] The primary techniques employed include mass spectrometry, X-ray crystallography, and activity-based protein profiling (ABPP). Each method provides unique and complementary information about the inhibitor-target interaction.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for confirming covalent modification.[8] It allows for the precise measurement of the protein's mass before and after incubation with the inhibitor. An increase in mass corresponding to the molecular weight of the carbamate's reactive fragment provides direct evidence of a covalent adduct.[8][9]

Experimental Workflow for MS-based Validation:

cluster_0 Protein Incubation cluster_1 Sample Preparation cluster_2 Mass Spectrometry Analysis cluster_3 Data Analysis p1 Target Protein p3 Protein-Inhibitor Mixture p1->p3 Incubate p2 Carbamate Inhibitor p2->p3 p4 p4 p3->p4 Optional: Denaturation, Reduction, Alkylation p5 Peptide Mixture p4->p5 Tryptic Digestion p6 Mass Spectrometer p5->p6 LC-MS/MS or MALDI-TOF p7 Mass Spectra p6->p7 Data Acquisition p8 p8 p7->p8 Identify Modified Peptide p9 Validate Covalent Adduct p8->p9 Confirm Mass Shift

Caption: Workflow for MS-based validation of covalent inhibition.

Data Presentation: Mass Spectrometry Results for FAAH Inhibition

Fatty acid amide hydrolase (FAAH) is a serine hydrolase that is a common target for carbamate inhibitors.[6][10] The table below summarizes typical mass spectrometry results for the validation of covalent inhibition of FAAH by the carbamate inhibitor URB597.[6]

SampleTheoretical Mass (Da) of Target Peptide (AA 217-243)Observed Mass (Da)Mass Shift (Da)Conclusion
Untreated FAAH2845.42845.5-No modification
FAAH + URB5972845.42974.6+129.1Covalent carbamylation confirmed

Experimental Protocol: MALDI-TOF MS Analysis of FAAH [6]

  • Incubation: Incubate 10 µM of purified recombinant FAAH with 200 µM of the carbamate inhibitor (e.g., URB597) in 125 mM Tris-HCl (pH 9.0) with 0.01% Triton X-100 for 1 hour at room temperature.

  • Removal of Non-covalent Interactions: Separate the protein from the unbound inhibitor using gel filtration.

  • Denaturation and Digestion: Denature the protein in 8 M urea, followed by reduction, alkylation, and tryptic digestion.

  • Sample Preparation for MS: Desalt the resulting peptide mixture using a C18 ZipTip.

  • MALDI-TOF MS Analysis: Mix the desalted peptides 1:1 with a matrix of α-cyano-4-hydroxycinnamic acid and analyze using a MALDI-TOF mass spectrometer in reflectron mode.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information about the inhibitor-target complex, offering definitive proof of a covalent bond.[4] This technique can visualize the precise location of the covalent bond, the specific amino acid residue involved, and the conformational changes that occur upon binding.

Logical Relationship for Crystallographic Validation:

cluster_0 Crystallization cluster_1 Data Collection and Analysis cluster_2 Validation c1 Purified Target Protein c3 Protein-Inhibitor Crystals c1->c3 Co-crystallize or Soak c2 Carbamate Inhibitor c2->c3 c4 Diffraction Pattern c3->c4 X-ray Diffraction c5 Electron Density Map c4->c5 Structure Solution and Refinement c6 Confirm Covalent Inhibition c5->c6 Visualize Covalent Bond

Caption: Logical steps for validating covalent binding via X-ray crystallography.

Data Presentation: Crystallographic Data for an HIV-1 Protease Inhibitor

ParameterValue
Resolution (Å)1.8
R-work / R-free0.18 / 0.22
Key InteractionCovalent bond between inhibitor and catalytic aspartate

Experimental Protocol: X-ray Crystallography

  • Protein Expression and Purification: Obtain a high-purity, homogenous sample of the target protein.

  • Crystallization: Screen for crystallization conditions for the protein alone (apo) and in the presence of the carbamate inhibitor (co-crystallization). Alternatively, soak pre-formed apo crystals with a solution of the inhibitor.

  • Data Collection: Mount the crystals and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination: Process the diffraction data, solve the phase problem, and build and refine the atomic model of the protein-inhibitor complex.

  • Analysis: Visualize the electron density map to confirm the presence of a covalent bond between the inhibitor and the target residue.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomic technique used to assess the selectivity of a covalent inhibitor across the entire proteome.[12][13][14] This method utilizes active site-directed chemical probes to profile the functional state of enzyme families directly in complex biological samples.[14] Competitive ABPP, where the inhibitor competes with a broad-spectrum probe for binding to the target, is particularly useful for determining inhibitor potency and selectivity.[14]

Experimental Workflow for Competitive ABPP:

cluster_0 Sample Preparation and Incubation cluster_1 Probe Labeling and Detection cluster_2 Data Analysis a1 Proteome (e.g., cell lysate) a3 Inhibitor-treated Proteome a1->a3 Pre-incubate a2 Carbamate Inhibitor a2->a3 a4 Competitive Labeling a3->a4 Add Broad-Spectrum Activity-Based Probe (e.g., FP-rhodamine) a5 a5 a4->a5 SDS-PAGE a6 Quantify Band Intensity a5->a6 In-gel Fluorescence Scanning a7 Determine IC50 and Selectivity a6->a7 Compare to Control

Caption: Workflow for competitive activity-based protein profiling.

Data Presentation: Selectivity of FAAH Inhibitors

Competitive ABPP can be used to compare the selectivity of different inhibitors. For example, the FAAH inhibitor BIA 10-2474 was found to inhibit several other lipases, whereas PF04457845 was highly selective for FAAH.[13]

InhibitorTargetOff-Targets Identified by ABPP
BIA 10-2474FAAHMultiple other lipases
PF04457845FAAHNone detected

Experimental Protocol: Competitive Gel-Based ABPP [13]

  • Proteome Preparation: Prepare a cell or tissue lysate.

  • Inhibitor Incubation: Pre-incubate the proteome with varying concentrations of the carbamate inhibitor for a defined period.

  • Probe Labeling: Add a fluorescently tagged, broad-spectrum activity-based probe (e.g., a fluorophosphonate probe for serine hydrolases) and incubate.

  • SDS-PAGE: Separate the proteins by SDS-PAGE.

  • Fluorescence Scanning: Visualize the probe-labeled enzymes using an in-gel fluorescence scanner.

  • Analysis: Quantify the fluorescence intensity of the bands corresponding to the target enzyme. A decrease in intensity in the inhibitor-treated samples indicates target engagement.

Comparison of Validation Techniques

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry Confirms covalent adduct formation and identifies the modified peptide/residue.High sensitivity, provides direct evidence of covalent binding.Does not provide structural information on the binding mode.
X-ray Crystallography Provides a high-resolution 3D structure of the inhibitor-target complex, confirming the covalent bond and its location.Unambiguous validation of covalent binding and interaction details.Technically challenging, requires high-quality protein crystals.
Activity-Based Protein Profiling (ABPP) Assesses inhibitor potency and selectivity across a whole class of enzymes or the entire proteome.Allows for the assessment of off-target effects in a native biological context.Indirectly confirms covalent binding; requires a suitable activity-based probe.

Conclusion

Validating the mechanism of covalent inhibition by carbamate compounds requires a combination of orthogonal experimental approaches. Mass spectrometry is essential for confirming the formation of the covalent adduct, while X-ray crystallography provides the ultimate structural proof. Activity-based protein profiling is indispensable for evaluating the selectivity of the inhibitor and identifying potential off-target effects. By employing these techniques in a complementary fashion, researchers can build a comprehensive and robust data package to support the development of novel covalent inhibitors.

References

Comparative Pharmacokinetics of Biphenyl Carbamate Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the pharmacokinetic profiles of several biphenyl carbamate analogs, providing researchers with essential data and methodologies for drug development.

This guide offers a comparative analysis of the pharmacokinetics of a series of biphenyl carbamate analogs, focusing on key parameters that govern their absorption, distribution, metabolism, and excretion (ADME). The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate the evaluation and selection of promising candidates for further investigation.

Pharmacokinetic Data Summary

The following table summarizes the key pharmacokinetic parameters of several biphenyl carbamate analogs from preclinical studies. These compounds have been investigated for their potential as central nervous system (CNS) active agents, and understanding their pharmacokinetic behavior is crucial for predicting their efficacy and safety profiles.

CompoundEnantiomerDose (mg/kg)RouteCmax (µg/mL)Tmax (min)AUC (µg·h/mL)CL/F (L/h/kg)Vss/F (L/kg)Brain-to-Plasma Ratio (AUC)
MSPC Racemic80i.p.------
(R)-MSPC80i.p.--Lower than (S)Higher than (S)-2.6 times higher than (S)
(S)-MSPC80i.p.--Higher than (R)Lower than (R)--
MBPC Racemic80i.p.--48 (plasma)2.54.31.49
(R)-MBPC80i.p.--30 (plasma)3.36.71.27
(S)-MBPC80i.p.--52 (plasma)2.05.71.32
Compound 3 -1i.p.------
Compound 35 -1i.p.------

Note: Specific Cmax, Tmax, and AUC values for individual MSPC enantiomers and for Compounds 3 and 35 were not explicitly provided in the summarized search results. Compound 3 and 35 are O-biphenyl-3-yl carbamates investigated as FAAH inhibitors. Their brain access is discussed in terms of ED50 for FAAH inhibition rather than direct concentration ratios.

Key Observations from Pharmacokinetic Data

The available data reveals significant stereoselectivity in the pharmacokinetics of sulfamoylphenyl carbamates. For instance, (R)-MSPC exhibits a higher brain-to-plasma ratio compared to its (S)-enantiomer, despite having lower plasma exposure. This suggests that (R)-MSPC may have a more favorable profile for targeting the CNS.

In the case of MBPC, the (S)-enantiomer shows a higher plasma exposure (AUC) and lower clearance compared to the (R)-enantiomer. Interestingly, the brain-to-plasma ratios for the MBPC enantiomers are more comparable than those for the MSPC enantiomers.

The O-biphenyl-3-yl carbamates, such as compound 3 and its analog 35, have been designed to have restricted access to the CNS. This is a desirable property for peripherally acting drugs to minimize potential central side effects. The high ED50 for brain FAAH inhibition for these compounds supports their limited brain penetration.

Experimental Protocols

The pharmacokinetic data presented in this guide were derived from preclinical studies in rats. The following provides a generalized methodology based on the cited literature.

Animal Models and Drug Administration
  • Species: Male Sprague Dawley rats were predominantly used.

  • Administration: The compounds were typically administered via intraperitoneal (i.p.) injection.

  • Formulation: Due to low water solubility, compounds like MSPC were dissolved in a vehicle such as a mixture of propylene glycol, alcohol, and water.

Sample Collection and Analysis
  • Matrices: Blood and brain tissue were the primary matrices collected for pharmacokinetic analysis.

  • Time Points: Samples were collected at various time points post-administration to characterize the concentration-time profile. For example, for MSPC, samples were taken at 20, 40, 60, 90, 120, 160, 180, 200, 220, 260, 320, and 360

Benchmarking new FAAH inhibitors against established reference compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of novel Fatty Acid Amide Hydrolase (FAAH) inhibitors against established reference compounds. It includes supporting experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the endogenous cannabinoid anandamide (AEA). Inhibition of FAAH leads to increased levels of AEA, which can produce analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists. This has made FAAH a promising therapeutic target for a range of disorders.[1][2] This guide benchmarks the performance of new FAAH inhibitors against the well-characterized reference compounds, URB597 and PF-3845.

Performance Comparison of FAAH Inhibitors

The following table summarizes the in vitro potency of selected new and established FAAH inhibitors. Potency is a key initial indicator of a compound's potential efficacy.

CompoundTypeTargetIC50 (nM)Ki (nM)Selectivity Notes
URB597 Irreversible CarbamateHuman FAAH4.6[3]2.0[4]Also inhibits human FAAH-2 with high potency.[4] May inhibit other liver serine hydrolases.[4]
PF-3845 Irreversible UreaHuman FAAH18[5]230[3]Negligible activity against FAAH-2 (IC50 > 10 µM).[4]
PF-04457845 Irreversible UreaHuman FAAH7.2[3]-Exquisite selectivity relative to other serine hydrolases.[3]
JNJ-42165279 ReversibleHuman FAAH70[3]--
(-)-12l & (-)-12m Reversible NicotinamideFAAH--Novel reversible inhibitors with in vivo efficacy in neuropathic pain models.[6]
URB937 Irreversible CarbamateFAAH26.8[3]-Peripherally restricted, does not readily cross the blood-brain barrier.[3]
JZL195 Dual InhibitorFAAH & MAGL2 (FAAH)[3]-Potent dual inhibitor of FAAH and monoacylglycerol lipase (MAGL).[3]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment and comparison of new FAAH inhibitors.

In Vitro FAAH Inhibition Assay (Fluorescence-Based)

This assay determines the half-maximal inhibitory concentration (IC50) of a test compound against FAAH activity.

Materials:

  • Human recombinant FAAH enzyme

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • FAAH Substrate (e.g., AMC-arachidonoyl amide)

  • Test compounds and reference inhibitors (e.g., URB597, PF-3845)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer.

  • Enzyme Preparation: Dilute the human recombinant FAAH enzyme to the desired concentration in cold assay buffer.

  • Reaction Setup: To each well of the 96-well plate, add the diluted enzyme solution. Then, add the serially diluted test compounds or reference inhibitors.

  • Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the FAAH substrate to each well.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity (e.g., excitation at 355 nm and emission at 460 nm) kinetically over a period of time (e.g., 30 minutes) at 37°C.

  • Data Analysis: Determine the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

In Vivo Models for Efficacy Assessment

This test evaluates the analgesic properties of a compound by measuring the latency of a thermal pain response.[7][8][9]

Apparatus:

  • Hot plate apparatus with adjustable temperature control.

  • Plexiglass cylinder to confine the animal to the hot plate surface.

Procedure:

  • Acclimatization: Acclimate the animals (e.g., mice or rats) to the testing room for at least 30 minutes before the experiment.

  • Baseline Measurement: Place each animal on the hot plate, maintained at a constant temperature (e.g., 55 ± 0.5°C), and measure the baseline latency to a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.

  • Compound Administration: Administer the test compound or vehicle to the animals via the desired route (e.g., oral, intraperitoneal).

  • Post-treatment Measurement: At various time points after compound administration (e.g., 30, 60, 90 minutes), place the animals back on the hot plate and measure the response latency.

  • Data Analysis: Compare the post-treatment latencies to the baseline latencies to determine the analgesic effect of the compound. An increase in latency indicates analgesia.

This model assesses anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.[10][11][12]

Apparatus:

  • A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

Procedure:

  • Acclimatization: Acclimate the animals to the testing room before the experiment.

  • Compound Administration: Administer the test compound or vehicle to the animals.

  • Test Procedure: After a set pre-treatment time, place the animal in the center of the maze, facing an open arm.[13] Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).

  • Data Collection: Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.

  • Data Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.

Visualizing Pathways and Workflows

FAAH Signaling Pathway

The following diagram illustrates the role of FAAH in the degradation of the endocannabinoid anandamide (AEA) and the subsequent effects on cannabinoid receptors.

FAAH_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron NAPE_PLD NAPE-PLD AEA_pre Anandamide (AEA) NAPE_PLD->AEA_pre Synthesis NAPE NAPE NAPE->NAPE_PLD Hydrolysis CB1R_pre CB1 Receptor AEA_pre->CB1R_pre Activation AEA_post AEA AEA_pre->AEA_post Retrograde Signaling Signal_Transduction Signal Transduction (e.g., reduced neurotransmitter release) CB1R_pre->Signal_Transduction FAAH FAAH Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid Ethanolamine Ethanolamine FAAH->Ethanolamine AEA_post->FAAH Degradation Inhibitor FAAH Inhibitor Inhibitor->FAAH Inhibition

Caption: FAAH degrades anandamide, terminating its signaling at cannabinoid receptors.

Experimental Workflow for Benchmarking New FAAH Inhibitors

This diagram outlines a typical workflow for the evaluation of novel FAAH inhibitors, from initial screening to in vivo efficacy studies.

FAAH_Inhibitor_Benchmarking_Workflow Start New Chemical Entity (NCE) In_Vitro_Screening In Vitro Screening (FAAH Inhibition Assay) Start->In_Vitro_Screening IC50_Determination IC50 Determination In_Vitro_Screening->IC50_Determination Selectivity_Profiling Selectivity Profiling (vs. other hydrolases, receptors) IC50_Determination->Selectivity_Profiling Lead_Candidate Lead Candidate Selection Selectivity_Profiling->Lead_Candidate In_Vivo_PK In Vivo Pharmacokinetics (ADME) Lead_Candidate->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy Studies (Pain, Anxiety Models) In_Vivo_PK->In_Vivo_Efficacy Preclinical_Development Preclinical Development In_Vivo_Efficacy->Preclinical_Development

Caption: A logical progression for identifying and validating novel FAAH inhibitors.

References

Independent Verification of Structure-Activity Relationships in O-Biphenyl-3-yl Carbamates as FAAH Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides an independent verification of the structure-activity relationships (SAR) of O-biphenyl-3-yl carbamates as inhibitors of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system. By objectively comparing the performance of these compounds with alternative FAAH inhibitors and providing detailed experimental data and protocols, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to advance their research in this area.

Comparative Analysis of FAAH Inhibitor Potency

The inhibitory potency of a compound is a critical determinant of its potential as a therapeutic agent. The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of various O-biphenyl-3-yl carbamates and other notable FAAH inhibitors against rat brain FAAH. This data, compiled from multiple studies, allows for a direct comparison of their potencies.

Compound IDStructureModification on Biphenyl ScaffoldIC50 (nM)Reference
URB937 (3) O-biphenyl-3-yl carbamate3'-carbamoyl-6-hydroxy26[1]
Compound 35 O-biphenyl-3-yl carbamate3'-carbamoyl-5-hydroxy0.5[2]
Compound 7d O-biphenyl-3-yl carbamateSecondary carbamoyl moiety-[3][4]
Compound 7e O-biphenyl-3-yl carbamateTertiary carbamoyl moiety-[3][4]
URB597 Biphenyl-3-yl carbamateUnsubstitutedPotent inhibitor[5]
JZL195 Piperidine-based carbamateNot applicablePotent inhibitor[5]
OL-135 -Reversible inhibitor-[5]

Key SAR Observations for O-Biphenyl-3-yl Carbamates:

  • Hydroxyl Group Position: The position of the hydroxyl group on the proximal phenyl ring significantly influences potency. Moving the hydroxyl group from the 6-position (URB937) to the 5-position (Compound 35) resulted in a dramatic increase in inhibitory activity.[2]

  • Carbamoyl Moiety Substitution: Progressive alkylation of the carboxamide group in the distal phenyl ring impacts brain penetration.[3] Primary and secondary carbamoyl moieties appear to be key for interaction with the Abcg2 transporter, which restricts brain access.[3][4] Tertiary amides, like compound 7e, have their brain access restricted by a mechanism independent of Abcg2.[3][4]

Experimental Protocols

To ensure the reproducibility of the presented data, detailed methodologies for the key experiments are provided below.

In Vitro FAAH Inhibition Assay (Fluorometric)

This protocol is a standard method for determining the in vitro potency of FAAH inhibitors.

Materials:

  • Rat brain homogenate or recombinant human FAAH

  • Assay Buffer: 125 mM Tris-HCl, 1 mM EDTA, pH 9.0

  • Substrate: Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • 96-well microplate (black, clear bottom)

  • Fluorescence plate reader (Excitation: 340-360 nm, Emission: 450-465 nm)

Procedure:

  • Enzyme Preparation: Prepare a dilution of the rat brain homogenate or recombinant FAAH in the assay buffer.

  • Compound Addition: Add the test compounds at various concentrations to the wells of the microplate. Include a vehicle control (solvent only) and a positive control (a known FAAH inhibitor).

  • Pre-incubation: Add the diluted enzyme to the wells containing the test compounds and incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the AAMCA substrate to all wells.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at regular intervals for a set duration (e.g., 30 minutes) at 37°C. The increase in fluorescence corresponds to the enzymatic hydrolysis of AAMCA and the release of the fluorescent product, 7-amino-4-methylcoumarin (AMC).

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Key Pathways and Workflows

To further aid in the understanding of the research process and the biological context, the following diagrams have been generated using the Graphviz DOT language.

Caption: General workflow for Structure-Activity Relationship (SAR) studies.

Anandamide_Signaling Simplified Anandamide Signaling Pathway at the Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron CB1 CB1 Receptor Ca_channel Ca2+ Channel CB1->Ca_channel Inhibits Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Triggers Release NAPE_PLD NAPE-PLD Anandamide Anandamide (AEA) NAPE_PLD->Anandamide Synthesizes Anandamide->CB1 Binds to FAAH FAAH Anandamide->FAAH Hydrolyzes Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid FAAH_inhibitor O-biphenyl-3-yl carbamate (FAAH Inhibitor) FAAH_inhibitor->FAAH Inhibits

Caption: Anandamide signaling at a synapse and the action of FAAH inhibitors.

References

Safety Operating Guide

Standard Operating Procedure: Proper Disposal of 3'-Carbamoyl-biphenyl-3-yl-undecynecarbamate

Author: BenchChem Technical Support Team. Date: November 2025

1.0 Purpose

This document provides a detailed, step-by-step procedure for the safe and environmentally responsible disposal of 3'-Carbamoyl-biphenyl-3-yl-undecynecarbamate (also known as URB597). This procedure is designed to mitigate risks to personnel and the environment, ensuring compliance with general laboratory safety standards and regulations concerning chemical waste.

2.0 Scope

This SOP applies to all laboratory personnel who handle, store, or dispose of 3'-Carbamoyl-biphenyl-3-yl-undecynecarbamate in pure form, as well as in solutions and contaminated materials.

3.0 Personal Protective Equipment (PPE)

Prior to initiating any disposal procedures, all personnel must be equipped with the following standard laboratory PPE:

  • Nitrile gloves

  • Safety goggles or a face shield

  • A laboratory coat

  • Closed-toe shoes

Work should be conducted within a certified chemical fume hood.

4.0 Hazard Communication

  • Carbamates: Can be toxic and are often susceptible to hydrolysis under alkaline conditions[1].

  • Biphenyls: Are known to be very toxic to aquatic life with long-lasting effects[2][3]. Discharge into the environment must be strictly avoided[2][4].

5.0 Disposal Procedures

The primary method for the disposal of 3'-Carbamoyl-biphenyl-3-yl-undecynecarbamate is through a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

5.1 Segregation and Collection of Waste

  • Solid Waste:

    • Collect any solid 3'-Carbamoyl-biphenyl-3-yl-undecynecarbamate waste, including contaminated personal protective equipment (e.g., gloves), weigh paper, and towels, in a dedicated, clearly labeled, and sealed hazardous waste container.

    • The container should be made of a material compatible with the chemical. A high-density polyethylene (HDPE) container is recommended.

    • The container must be labeled as "Hazardous Waste" and include the full chemical name: "3'-Carbamoyl-biphenyl-3-yl-undecynecarbamate".

  • Liquid Waste:

    • For solutions containing 3'-Carbamoyl-biphenyl-3-yl-undecynecarbamate, collect the waste in a dedicated, sealed, and clearly labeled hazardous waste container.

    • The container should be appropriate for the solvent used. If the solvent is flammable, the container must be stored in a flammable waste storage cabinet.

    • The container must be labeled as "Hazardous Waste" and list all constituents, including the full chemical name of the active compound and the solvent(s) with their approximate percentages.

5.2 Decontamination of Glassware

  • Rinse all contaminated glassware with a suitable solvent (e.g., ethanol or acetone) to remove any residual compound.

  • Collect the rinse solvent as hazardous liquid waste, as described in section 5.1.2.

  • After the initial rinse, glassware can be washed with soap and water.

5.3 Spill Management

In the event of a spill:

  • Evacuate the immediate area and ensure it is well-ventilated.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.

  • Carefully collect the absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container for solid waste disposal.

  • Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

6.0 Waste Storage and Disposal

  • Store all hazardous waste containers in a designated, well-ventilated, and secure secondary containment area.

  • Keep a detailed log of the waste generated.

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor.

7.0 Data Presentation

ParameterGuidelineSource
Waste Classification Hazardous WasteBased on carbamate and biphenyl functional groups
Container Type High-Density Polyethylene (HDPE) or other compatible materialGeneral laboratory best practices
Solid Waste Labeling "Hazardous Waste: 3'-Carbamoyl-biphenyl-3-yl-undecynecarbamate"Institutional and regulatory requirements
Liquid Waste Labeling "Hazardous Waste: List all chemical constituents and percentages"Institutional and regulatory requirements
Disposal Method Incineration by a licensed hazardous waste facilityRecommended for organochlorine and other complex organic compounds[1]
Aquatic Toxicity High (presumed based on biphenyl moiety)[2][3]

8.0 Experimental Protocols Cited

While no specific experimental protocols for the disposal of this exact compound were found, the recommended procedures are based on established guidelines for the disposal of related chemical classes:

  • Alkaline Hydrolysis of Carbamates: For some carbamate pesticides, hydrolysis in a strongly alkaline medium is a potential decomposition method[1]. However, due to the complex structure of 3'-Carbamoyl-biphenyl-3-yl-undecynecarbamate, this is not recommended as a primary disposal method without further study. The recommended approach is to transfer the waste to a professional disposal facility.

9.0 Visualization

G Disposal Workflow for 3'-Carbamoyl-biphenyl-3-yl-undecynecarbamate cluster_waste_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal start Start: Generation of Waste solid_waste Solid Waste (e.g., contaminated PPE, powder) start->solid_waste liquid_waste Liquid Waste (e.g., solutions) start->liquid_waste collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid store_waste Store in Designated Secondary Containment Area collect_solid->store_waste collect_liquid->store_waste ehs_pickup Arrange Pickup via EHS or Certified Contractor store_waste->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Disposal workflow for 3'-Carbamoyl-biphenyl-3-yl-undecynecarbamate.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.